1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione
Description
Properties
IUPAC Name |
6-hydroxy-1,3-dimethylquinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-11-8-4-3-6(13)5-7(8)9(14)12(2)10(11)15/h3-5,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHJHORNXUKEBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)O)C(=O)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione
Foreword: Unveiling the Molecular Profile for Drug Discovery
In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is paved with meticulous scientific investigation. A candidate's success is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comprehensive technical overview of the essential physicochemical characterization of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione, a member of the quinazolinedione class of compounds known for their diverse pharmacological activities.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for a thorough molecular assessment.
Structural Elucidation and Synthesis
The foundational step in characterizing any novel compound is confirming its chemical identity and establishing a reliable synthetic route.
1.1. Molecular Structure
1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione (CAS No. 1267663-32-0) possesses a core quinazolinedione scaffold, a heterocyclic system of significant interest in medicinal chemistry.[1][3] The key structural features include methyl groups at positions 1 and 3, and a hydroxyl group at position 6. These substitutions are anticipated to influence the molecule's solubility, lipophilicity, and metabolic stability.
1.2. Synthetic Pathway
A common route for the synthesis of quinazolinedione derivatives involves the reaction of an appropriately substituted anthranilic acid with a suitable reagent to form the heterocyclic ring.[5][6] For 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione, a plausible synthetic approach is outlined below.
Diagram: Synthetic Workflow for 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione
Caption: A generalized synthetic workflow for 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione.
Solubility Profile: A Critical Determinant of Bioavailability
Aqueous solubility is a crucial physicochemical parameter that significantly influences a drug's absorption and bioavailability.[7] Poor solubility can lead to erratic absorption and suboptimal therapeutic efficacy.
2.1. Experimental Determination of Aqueous Solubility
The gold-standard method for determining equilibrium solubility is the shake-flask method.[7]
Protocol: Shake-Flask Method for Equilibrium Solubility
-
Preparation of Saturated Solution: An excess amount of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione is added to a series of vials containing buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Equilibration: The vials are sealed and agitated in a constant temperature water bath (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspensions are allowed to stand, or are centrifuged, to separate the undissolved solid from the supernatant.
-
Quantification: An aliquot of the clear supernatant is carefully removed, diluted, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
2.2. Data Presentation: Solubility Profile
| pH | Temperature (°C) | Solubility (µg/mL) |
| 1.2 | 25 | Experimental Value |
| 4.5 | 25 | Experimental Value |
| 6.8 | 25 | Experimental Value |
| 7.4 | 25 | Experimental Value |
| 1.2 | 37 | Experimental Value |
| 4.5 | 37 | Experimental Value |
| 6.8 | 37 | Experimental Value |
| 7.4 | 37 | Experimental Value |
Ionization Constant (pKa): Understanding pH-Dependent Behavior
The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This parameter is critical for predicting a drug's behavior in different physiological compartments with varying pH, such as the stomach and intestines.[8][9]
3.1. Experimental Determination of pKa
Potentiometric titration is a highly accurate method for pKa determination.[10]
Protocol: Potentiometric pKa Determination
-
Sample Preparation: A precise amount of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione is dissolved in a suitable solvent (e.g., methanol/water mixture) to a known concentration.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH electrode.
-
Data Analysis: The pKa is determined from the inflection point of the resulting titration curve.
Diagram: pKa Determination Workflow
Caption: Workflow for pKa determination using potentiometric titration.
Lipophilicity (LogP/LogD): Gauging Membrane Permeability
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's preference for a lipid versus an aqueous environment.[8][11][12] This property is a key predictor of a drug's ability to cross biological membranes.[11][12]
4.1. Experimental Determination of LogP/LogD
The shake-flask method is the traditional approach, while HPLC-based methods offer higher throughput.[13]
Protocol: Shake-Flask Method for LogP Determination
-
System Preparation: n-Octanol and water are mutually saturated by vigorous mixing followed by separation.
-
Partitioning: A known amount of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione is dissolved in one of the phases, and then an equal volume of the other phase is added.
-
Equilibration: The mixture is shaken until equilibrium is established.
-
Phase Separation: The two phases are separated by centrifugation.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
For ionizable compounds, the distribution coefficient (LogD) is determined at a specific pH, typically 7.4, to mimic physiological conditions.[12]
4.2. Data Presentation: Lipophilicity
| Parameter | Method | Value |
| LogP | Shake-Flask | Experimental Value |
| LogD at pH 7.4 | Shake-Flask | Experimental Value |
Thermal Stability: Ensuring Integrity and Shelf-Life
Thermal analysis techniques are employed to assess the thermal stability and solid-state properties of a compound, which are critical for formulation development and ensuring product stability.[14][15][16][17]
5.1. Experimental Techniques for Thermal Analysis
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, purity, and polymorphism.[17]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to evaluate thermal stability and decomposition temperature.[14][17]
Protocol: DSC and TGA Analysis
-
Sample Preparation: A small, accurately weighed amount of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione is placed in an appropriate sample pan (e.g., aluminum for DSC, platinum for TGA).
-
Instrument Setup: The instruments are calibrated and programmed with a specific heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
Data Acquisition: The sample is heated, and the heat flow (DSC) or mass change (TGA) is recorded as a function of temperature.
-
Data Analysis: The resulting thermograms are analyzed to determine key thermal events.
5.2. Data Presentation: Thermal Properties
| Parameter | Technique | Value |
| Melting Point (°C) | DSC | Experimental Value |
| Onset of Decomposition (°C) | TGA | Experimental Value |
Crystal Structure: The Solid-State Blueprint
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This is crucial for understanding intermolecular interactions and identifying potential polymorphs, which can have different physical properties.
While a specific crystal structure for 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione is not publicly available, related quinazolinedione structures have been reported, often showing planar ring systems and intermolecular hydrogen bonding.[18]
Conclusion: A Holistic Physicochemical Profile
The comprehensive physicochemical characterization of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione, as outlined in this guide, provides the critical data necessary for its advancement in the drug discovery pipeline. By understanding its solubility, pKa, lipophilicity, thermal stability, and solid-state properties, researchers can make informed decisions regarding formulation, predict its in vivo behavior, and ultimately, enhance the probability of developing a safe and effective therapeutic agent.
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Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. (n.d.). SemOpenAlex. [Link]
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Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. [Link]
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LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024). Michael Green. [Link]
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Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]
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Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Agilent. [Link]
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A comparison of methods for pKa determination in strongly basic systems applied to the deprotonation of some heterocyclic methiodide salts. (2025). ResearchGate. [Link]
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APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link]
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Accurate pKa determination for a heterogeneous group of organic molecules. (2004). PubMed. [Link]
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SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (n.d.). Acta Poloniae Pharmaceutica. [Link]
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Development of Methods for the Determination of pKa Values. (n.d.). PMC - NIH. [Link]
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STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. (2016). CIBTech. [Link]
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Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. (2022). PubMed Central. [Link]
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Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. (2024). NIH. [Link]
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Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (n.d.). MDPI. [Link]
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Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. (2023). NIH. [Link]
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3,8-Dimethylquinazoline-2,4(1H,3H)-dione. (n.d.). PMC - NIH. [Link]
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Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone. (2021). MDPI. [Link]
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Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. (2023). PMC - PubMed Central. [Link]
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3-Hydroxy-1H-quinazoline-2,4-dione as a New Scaffold To Develop Potent and Selective Inhibitors of the Tumor-Associated Carbonic Anhydrases IX and XII. (2017). PubMed. [Link]
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Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. (n.d.). MDPI. [Link]
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A Technical Guide to the Quinazoline-2,4-dione Scaffold: A Privileged Structure in Modern Drug Discovery
Introduction: The Quinazoline-2,4-dione Core as a Versatile Pharmacophore
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents due to their unique ability to interact with a wide array of biological targets. The quinazoline scaffold is one such "privileged structure".[1][2] This guide focuses on a key oxidized derivative, the quinazoline-2,4(1H,3H)-dione core, a heterocyclic system that serves as the foundation for compounds with significant pharmacological potential, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][3][4]
While this document will explore the broad utility and technical considerations of the quinazoline-2,4-dione scaffold, we will use the specific derivative 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione (CAS No. 1267663-32-0) as a structural reference point. Understanding the core properties and potential of the parent scaffold is paramount for researchers and drug development professionals aiming to design and synthesize novel therapeutics based on this versatile nucleus. This guide provides an in-depth perspective on the synthesis, analysis, and biological significance of this important class of molecules.
Structural Features and Physicochemical Properties
The quinazoline-2,4(1H,3H)-dione nucleus consists of a fused benzene and pyrimidine ring system, with carbonyl groups at positions 2 and 4. This structure offers several key features for drug design:
-
Hydrogen Bonding: The N-H groups at positions 1 and 3 (unless substituted, as in our reference compound) and the carbonyl oxygens can act as hydrogen bond donors and acceptors, respectively, facilitating strong interactions with protein active sites.
-
Aromatic System: The benzene ring provides a planar surface for π-π stacking interactions and serves as a modifiable anchor for various substituents to tune solubility, lipophilicity, and target specificity.
-
Multiple Substitution Points: Positions N1, N3, and various points on the benzene ring (e.g., C6, C7) are amenable to chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[1]
A summary of the general physicochemical properties for a representative compound like 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione is presented below.
| Property | Data | Source/Method |
| CAS Number | 1267663-32-0 | Chemical Registry |
| Molecular Formula | C₁₀H₁₀N₂O₃ | Elemental Analysis |
| Molecular Weight | 206.20 g/mol | Mass Spectrometry |
| Appearance | Typically a white to off-white solid | Visual Inspection |
| Solubility | Soluble in DMSO, DMF, Methanol | Experimental |
| Melting Point | Varies based on purity | DSC/MP Apparatus |
General Synthesis Strategies for the Quinazoline-2,4-dione Scaffold
The construction of the quinazoline-2,4-dione core is a well-established process in organic chemistry, often starting from readily available anthranilic acid derivatives. The choice of synthetic route is dictated by the desired substitution pattern.
Causality in Synthetic Design:
The most common approach involves the reaction of an anthranilic acid with a source of carbonyl groups, such as urea, phosgene derivatives, or isocyanates. A green chemistry approach has also been developed using CO₂ and 2-aminobenzonitriles in water, which proceeds efficiently without a catalyst by reacting via a carbonic acid intermediate. Subsequent alkylation or arylation at the N1 and N3 positions allows for further diversification. For instance, reacting the core with agents like methyl iodide or benzyl chloride in the presence of a mild base (e.g., K₂CO₃) in a polar aprotic solvent like DMF is a standard method for introducing substituents.[3]
Workflow: General Synthesis and N-Alkylation
Caption: Generalized workflow for synthesis of N-substituted quinazoline-2,4-diones.
Key Biological Targets and Therapeutic Applications
The versatility of the quinazoline-2,4-dione scaffold allows its derivatives to target a multitude of biological pathways, making them promising candidates for various diseases.
Oncology
This is one of the most extensively studied areas for this scaffold.[1][5] Derivatives have been shown to inhibit several key cancer-related pathways.
-
PARP-1 Inhibition: Poly(ADP-ribose)polymerase-1 (PARP-1) is a crucial enzyme in DNA single-strand break repair. In cancers with existing DNA repair defects (e.g., BRCA mutations), inhibiting PARP-1 leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality. Several quinazoline-2,4-dione derivatives have been developed as potent PARP-1 inhibitors, with some showing IC₅₀ values in the nanomolar range.[5]
Caption: Mechanism of PARP-1 inhibition by quinazoline-2,4-dione derivatives.
-
Other Anticancer Targets: Derivatives have also been investigated as inhibitors of histone deacetylases (HDACs), particularly HDAC6, and as modulators of critical signaling pathways like Wnt.[1][6]
Infectious Diseases
-
Antibacterial Agents: Certain quinazoline-2,4-dione derivatives act as fluoroquinolone-like inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[3] This makes them attractive scaffolds for developing new antibiotics to combat resistant strains.[2][7]
-
Antiviral Activity (HCV): The scaffold has been cleverly adapted to create metal ion chelators that target the magnesium ions (Mg²⁺) in the active site of the Hepatitis C Virus (HCV) NS5B polymerase.[8] This enzyme is an RNA-dependent RNA polymerase critical for viral replication. By chelating the essential metal cofactors, these compounds block the polymerase function.[8]
Analytical Characterization and Quality Control Protocol
Ensuring the identity, purity, and quality of a synthesized compound is a non-negotiable aspect of drug development. The following protocol outlines a self-validating system for the characterization of a novel quinazoline-2,4-dione derivative.
Step-by-Step Characterization Workflow
-
Initial Purification:
-
Objective: To remove bulk impurities, unreacted starting materials, and solvents.
-
Method: Perform column chromatography on silica gel, using a gradient elution system (e.g., hexane/ethyl acetate or dichloromethane/methanol) determined by thin-layer chromatography (TLC) analysis.
-
Verification: Collect fractions and analyze by TLC to pool those containing the pure product.
-
-
Structural Confirmation via Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the compound.
-
Method: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) and analyze using Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI).
-
Validation: The observed mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ or [M-H]⁻ must match the calculated theoretical mass within a 5 ppm error margin.
-
-
Structural Elucidation via Nuclear Magnetic Resonance (NMR):
-
Objective: To confirm the exact chemical structure, including atom connectivity and environment.
-
Method: Dissolve the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H NMR and ¹³C NMR spectra.
-
Validation: The chemical shifts, integration values (for ¹H), and splitting patterns must be consistent with the proposed structure of the quinazoline-2,4-dione derivative. For example, aromatic protons should appear in the ~7-8 ppm range, while methyl protons (like those at N1 and N3) would appear further upfield.
-
-
Purity Assessment via High-Performance Liquid Chromatography (HPLC):
-
Objective: To quantify the purity of the final compound.
-
Method: Develop a robust HPLC method, typically using a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile (often containing 0.1% formic acid or TFA). Monitor the elution profile using a UV detector at a wavelength where the chromophore absorbs strongly (e.g., 254 nm).
-
Validation: The purity is calculated based on the area percentage of the main peak. For research purposes, a purity of >95% is typically required. The method should show a single, sharp, well-resolved peak for the target compound.
-
Caption: A standard workflow for the purification and analysis of a novel compound.
Future Perspectives and Drug Development
The quinazoline-2,4-dione scaffold remains a highly active area of research. Future efforts will likely focus on:
-
Improving Selectivity: Designing derivatives that selectively inhibit one target isoform over others (e.g., specific HDACs or kinases) to minimize off-target effects and improve the therapeutic window.
-
Dual-Target Inhibitors: Leveraging the scaffold's versatility to create single molecules that can inhibit two distinct but complementary pathways, a promising strategy in complex diseases like cancer.[1]
-
ADMET Optimization: Conducting in-depth structure-property relationship studies to optimize absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, which is critical for translating a promising compound into a viable drug candidate.
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El-Sayed, N. F., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. MDPI. Retrieved January 18, 2026, from [Link]
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SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (n.d.). Acta Poloniae Pharmaceutica. Retrieved January 18, 2026, from [Link]
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Wang, G., et al. (2022). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. PubMed Central. Retrieved January 18, 2026, from [Link]
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Shafiq, M., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. MDPI. Retrieved January 18, 2026, from [Link]
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El-Sayed, N. F., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. National Institutes of Health. Retrieved January 18, 2026, from [Link]
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Wang, D., et al. (2013). Theoretical study on the reaction of CO2 and 2-aminobenzonitrile to form quinazoline-2,4(1H,3H)-dione in water without any catalyst. RSC Publishing. Retrieved January 18, 2026, from [Link]
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The Therapeutic Potential of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinazoline-2,4-dione, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. This technical guide delves into the biological potential of a specific analogue, 1,3-dimethyl-6-hydroxyquinazoline-2,4-dione, and its derivatives. While direct extensive research on this particular substitution pattern is emerging, this document synthesizes the current understanding of quinazoline-2,4-diones' structure-activity relationships to project the therapeutic promise of these target compounds. We will explore established synthetic methodologies, extrapolate a viable pathway for the title compound, and discuss its potential as an antimicrobial and anticonvulsant agent based on the bioactivities of structurally related analogues.
Introduction: The Quinazoline-2,4-dione Core
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone in the development of therapeutic agents.[1] Derivatives of quinazoline-2,4(1H,3H)-dione, in particular, have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticonvulsant, anticancer, anti-inflammatory, and antihypertensive properties.[2] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. This guide will focus on the largely unexplored potential of derivatives featuring a 1,3-dimethyl and a 6-hydroxy substitution pattern, aiming to provide a forward-looking perspective for researchers in the field.
Synthetic Strategies for Quinazoline-2,4-dione Derivatives
The synthesis of the quinazoline-2,4-dione core is well-established, typically proceeding through the reaction of anthranilic acid derivatives with urea or isocyanates. Modifications at the N1 and N3 positions are often achieved through alkylation reactions.
Proposed Synthesis of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione
A plausible synthetic route to the title compound can be extrapolated from known methodologies. The synthesis would likely commence with a 5-hydroxyanthranilic acid derivative, with the hydroxyl group protected to prevent unwanted side reactions.
Step-by-step Proposed Protocol:
-
Protection of the Hydroxyl Group: The phenolic hydroxyl group of 5-hydroxyanthranilic acid would first be protected, for instance, as a benzyl ether, to prevent its reaction in subsequent steps.
-
Cyclization: The protected 5-hydroxyanthranilic acid would then be reacted with urea or a related reagent in a suitable solvent, such as dimethylformamide (DMF), under reflux to form the 6-hydroxyquinazoline-2,4-dione core (with the hydroxyl group still protected).
-
N,N-Dimethylation: The resulting quinazoline-2,4-dione would undergo N,N-dimethylation at the 1 and 3 positions using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
-
Deprotection: Finally, the protecting group on the 6-hydroxy position would be removed. In the case of a benzyl ether, this can be achieved through catalytic hydrogenation.
Caption: Proposed synthetic pathway for 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione.
Projected Biological Activities
Based on the extensive literature on quinazoline-2,4-dione derivatives, we can hypothesize the potential biological activities of the 1,3-dimethyl-6-hydroxy substituted analogues.
Antimicrobial Potential
Numerous quinazoline-2,4(1H,3H)-dione derivatives have been reported as potent antimicrobial agents.[2] They are suggested to act as fluoroquinolone-like inhibitors of bacterial DNA gyrase and topoisomerase IV. The introduction of various substituents on the quinazoline core has been shown to modulate the antimicrobial spectrum and potency. For instance, derivatives with triazole or oxadiazole moieties have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[2] The presence of a hydroxyl group at the 6-position could potentially enhance hydrogen bonding interactions with the target enzymes, a feature known to be important for the activity of some DNA gyrase inhibitors.[3]
Hypothesized Mechanism of Antimicrobial Action:
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Elucidating the Potential Mechanism of Action of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione: A Technical Guide for Drug Discovery Professionals
Abstract: This technical guide provides an in-depth analysis of the probable mechanism of action for 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione. The quinazoline-2,4(1H,3H)-dione scaffold is a well-established "privileged structure" in medicinal chemistry, serving as the foundation for compounds with a vast array of pharmacological activities.[1][2] While direct experimental data on 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione is limited, extensive research on structurally related analogs strongly suggests a primary mechanism centered on adenosine receptor antagonism. This guide synthesizes the available literature on quinazoline derivatives to construct a robust, testable hypothesis for its mode of action. We present detailed experimental protocols for receptor binding and functional assays required to validate this hypothesis, alongside a discussion of the potential therapeutic implications. This document is intended for researchers, scientists, and drug development professionals seeking to characterize this and similar molecules.
The Quinazoline-2,4-dione Scaffold: A Cornerstone of Modern Pharmacology
The quinazoline core, a fusion of benzene and pyrimidine rings, is a mainstay in drug discovery due to its versatile biological profile.[3] The oxidized derivative, quinazoline-2,4(1H,3H)-dione, is particularly noteworthy and has been leveraged to develop agents with anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][4][5] The scaffold's ability to be readily functionalized at multiple positions—notably the N1 and N3 nitrogens and various points on the fused benzene ring—allows for fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] This chemical tractability has enabled the exploration of a wide range of biological targets, from kinases and polymerases to G-protein coupled receptors (GPCRs).[6][7][8]
A Hypothesized Mechanism of Action: Adenosine Receptor Antagonism
Based on a comprehensive review of the quinazoline class, the most probable mechanism of action for 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione is competitive antagonism of adenosine receptors, with a likely selectivity for the A2A subtype.
Adenosine is a ubiquitous purine nucleoside that modulates numerous physiological processes by activating four GPCR subtypes: A1, A2A, A2B, and A3. A2A receptor antagonists, in particular, are of significant therapeutic interest for their potential in treating neurodegenerative disorders (e.g., Parkinson's disease) and in immuno-oncology.[9][10] Several research programs have successfully identified quinazoline and aminoquinazoline derivatives as potent and selective adenosine receptor antagonists.[9][11][12][13]
The structure of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione features key substitutions that are consistent with those seen in active adenosine receptor modulators:
-
N1 and N3 Methylation: Substitutions at these positions are critical for modulating receptor affinity and selectivity.[2]
-
C6-Hydroxy Group: Functionalization at this position on the benzene ring is a common strategy to enhance binding interactions within the receptor's ligand-binding pocket.
While this hypothesis requires empirical validation, it provides a strong, evidence-based starting point for the pharmacological characterization of this molecule.
Validating the Hypothesis: Essential Experimental Protocols
To rigorously test the hypothesis of adenosine receptor antagonism, a two-pronged experimental approach is necessary: first, to quantify the binding affinity of the compound to its putative target, and second, to measure its functional effect on receptor-mediated signaling.
Protocol 1: Competitive Radioligand Binding Assay for A2A Receptor Affinity
This experiment determines the compound's affinity (expressed as the inhibition constant, Ki) for the human A2A adenosine receptor (hA2AR) by measuring its ability to displace a known high-affinity radioligand.
Causality and Rationale: A direct physical interaction between the compound and the receptor is the prerequisite for its pharmacological effect. This assay confirms and quantifies that interaction. The choice of a well-characterized cell line (e.g., HEK293) stably expressing the hA2AR ensures a robust and reproducible system. The radioligand, such as [3H]-ZM241385, is a known high-affinity A2AR antagonist, providing a sensitive probe for competitive displacement.
Workflow Diagram: Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity (Ki).
Step-by-Step Methodology:
-
Membrane Preparation: Culture HEK293 cells stably expressing the hA2AR. Harvest cells, homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4), and centrifuge to pellet membranes. Resuspend the membrane pellet in fresh buffer to a final protein concentration of 1-2 mg/mL.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of cell membrane suspension.
-
25 µL of [3H]-ZM241385 (final concentration ~2 nM).
-
25 µL of test compound at various concentrations (e.g., 10-11 M to 10-4 M) or vehicle for total binding controls. For non-specific binding, use a high concentration of a non-labeled antagonist (e.g., 10 µM theophylline).
-
-
Incubation: Incubate the plate for 90 minutes at room temperature with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter (GF/B) using a cell harvester. This traps the membranes with bound radioligand.
-
Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional cAMP Accumulation Assay
This experiment determines whether the compound acts as an antagonist by measuring its ability to block agonist-induced production of cyclic adenosine monophosphate (cAMP).
Causality and Rationale: The A2A receptor is a Gs-coupled GPCR. Its activation by an agonist (like adenosine or a synthetic agonist like NECA) stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. A competitive antagonist will bind to the receptor and block this agonist-induced cAMP production in a dose-dependent manner. This functional assay is crucial to confirm that the binding observed in the previous protocol translates to a biological effect.
Signaling Pathway Diagram
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Unlocking the Therapeutic Potential of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione: A Technical Guide to Putative Molecular Targets
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide explores the promising, albeit largely uncharted, therapeutic landscape of the novel synthetic compound, 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione. While direct biological data for this specific molecule remains nascent, its structural architecture, rooted in the "privileged" quinazoline-2,4-dione scaffold, provides a robust foundation for predicting its engagement with critical biomolecular targets implicated in a spectrum of human diseases.[1] This document serves as a roadmap for the scientific community, delineating high-probability therapeutic targets and furnishing the experimental frameworks required for their validation.
The quinazoline-2,4-dione core is a cornerstone in medicinal chemistry, with derivatives demonstrating a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The unique substitution pattern of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione—specifically the N1 and N3 dimethylation and the C6 hydroxyl group—is anticipated to confer a distinct pharmacological profile, influencing its target selectivity and potency. This guide will dissect the therapeutic hypotheses stemming from these structural features.
Predicted Therapeutic Target Classes and Mechanistic Rationale
Based on an extensive review of structurally analogous compounds, we have identified several high-priority target classes for 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione.
Histone Deacetylases (HDACs): A Potential Epigenetic Modulator
Rationale: The 6-hydroxy substitution on the quinazoline ring is a key structural alert for potential HDAC inhibition. Hydroxamic acids based on the quinazolin-2,4-dione framework have been identified as potent and selective inhibitors of HDAC6.[3][4][5][6] HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[7] Dysregulation of HDAC activity is a hallmark of many cancers, making them a validated target for anticancer drug development.[7] The 6-hydroxy group of our lead compound could potentially mimic the zinc-binding group of known HDAC inhibitors, chelating the zinc ion in the active site of the enzyme.
Potential Therapeutic Applications:
-
Oncology (e.g., Non-Small-Cell Lung Cancer, various solid and hematological malignancies)
-
Neurodegenerative diseases
-
Inflammatory disorders
Experimental Validation Workflow: A fluorometric assay can be employed to determine the in vitro inhibitory activity of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione against a panel of HDAC isoforms.
Tyrosine Kinases: Targeting Oncogenic Signaling
Rationale: The quinazoline scaffold is a well-established ATP-competitive inhibitor of numerous tyrosine kinases. Specifically, 3-substituted quinazoline-2,4-dione derivatives have been reported as potent dual inhibitors of c-Met and VEGFR-2, two key receptor tyrosine kinases involved in tumor angiogenesis, proliferation, and metastasis.[8][9][10][11][12] While our lead compound lacks the 3-substituent common in these reported inhibitors, the core quinazoline-2,4-dione structure still presents a valid starting point for kinase-directed discovery. The N1 and N3 dimethylation may influence the compound's orientation within the ATP-binding pocket.
Potential Therapeutic Applications:
-
Oncology (e.g., Colorectal, Lung, Liver, and Kidney Cancers)
Experimental Validation Workflow: A luminescence-based kinase assay can be utilized to quantify the inhibitory effect of the compound on a panel of cancer-related tyrosine kinases.
Bacterial DNA Gyrase and Topoisomerase IV: A New Frontier in Antibacterials
Rationale: Several studies have highlighted quinazoline-2,4-dione derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and survival.[2][13][14][15] These compounds often act as fluoroquinolone-mimetics. The planar, heterocyclic nature of the quinazoline-2,4-dione core is conducive to intercalation with DNA and interaction with the enzyme-DNA complex.
Potential Therapeutic Applications:
-
Treatment of bacterial infections, including those caused by drug-resistant strains.
Experimental Validation Workflow: A DNA supercoiling assay is the gold standard for assessing the inhibition of DNA gyrase.
Phosphodiesterases (PDEs): Modulating Inflammatory Responses
Rationale: Certain quinazoline derivatives have been shown to inhibit cyclic AMP phosphodiesterases, particularly PDE3 and PDE4.[16] These enzymes are responsible for the degradation of cAMP, a key second messenger involved in the regulation of inflammatory pathways. Inhibition of PDEs leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators.
Potential Therapeutic Applications:
-
Inflammatory diseases (e.g., Chronic Obstructive Pulmonary Disease, Asthma, Psoriasis)
Viral Enzymes: Potential Antiviral Activity
Rationale: The quinazoline-2,4-dione scaffold has been explored for its antiviral properties. Notably, 3-hydroxyquinazoline-2,4-diones have demonstrated dual inhibitory activity against HIV-1 reverse transcriptase and integrase.[17][18] While the subject molecule lacks the 3-hydroxy group, the core structure remains a viable starting point for the development of inhibitors against these or other viral enzymes. The N,N-dimethylation pattern could influence binding to allosteric pockets on viral polymerases or other enzymes.
Potential Therapeutic Applications:
-
Antiviral therapy (e.g., HIV, Hepatitis C)
Quantitative Data on Analogous Compounds
To provide a quantitative context for the therapeutic potential of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione, the following table summarizes the reported inhibitory activities of structurally related compounds against the proposed target classes.
| Target Class | Representative Analog | Target | IC50 Value | Reference |
| HDACs | Quinazolin-2,4-dione-based hydroxamic acid (Compound 3d ) | HDAC6 | 4 nM | [3][5][6] |
| HDAC1 | > 10 µM | [3][5][6] | ||
| Tyrosine Kinases | 3-substituted quinazoline-2,4(1H,3H)-dione (Compound 4b ) | c-Met | 0.063 µM | [8][11] |
| VEGFR-2 | 0.035 µM | [8][11] | ||
| 3-substituted quinazoline-2,4(1H,3H)-dione (Compound 4e ) | c-Met | 0.084 µM | [8][11] | |
| VEGFR-2 | 0.075 µM | [8][11] | ||
| HIV-1 Enzymes | 3-hydroxyquinazoline-2,4(1H,3H)-dione (Compound II-4 ) | RNase H | 0.41 µM | [17] |
| Integrase | 0.85 µM | [17] |
Detailed Experimental Protocols
For researchers embarking on the validation of these therapeutic targets, the following are generalized, step-by-step protocols for the primary in vitro assays.
Protocol 1: In Vitro Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)
-
Compound Preparation: Prepare a stock solution of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione in 100% DMSO. Create a serial dilution of the compound in HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Reaction Setup: In a 96-well black plate, add the diluted compound, a recombinant human HDAC enzyme, and the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC). Include controls with a known HDAC inhibitor (e.g., Trichostatin A) and a no-enzyme control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Add a developer solution containing trypsin to each well. The developer cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation at ~355 nm and emission at ~460 nm.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.[19][20][21]
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
-
Compound Preparation: Prepare a serial dilution of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione in DMSO.
-
Kinase Reaction: In a 96-well white plate, add the diluted compound, the kinase of interest, its specific substrate peptide, and ATP in a kinase assay buffer.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
ADP Detection: Add a commercial ADP detection reagent (e.g., ADP-Glo™) to each well. This reagent stops the kinase reaction and depletes the remaining ATP.
-
Luminescence Generation: Add a kinase detection reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
Signal Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.[22][23][24][25]
Protocol 3: In Vitro DNA Gyrase Supercoiling Inhibition Assay
-
Reaction Mixture Preparation: On ice, prepare a reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add E. coli DNA gyrase to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye.
-
Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Visualization and Analysis: Run the gel and visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA. Quantify the band intensities to determine the percentage of inhibition and calculate the IC50 value.[26][27][28]
Protocol 4: General Antiviral Assay (CPE Reduction Assay)
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line for the virus of interest and incubate overnight.
-
Compound and Virus Addition: Remove the medium and add serial dilutions of the test compound. Subsequently, infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include virus-only and cell-only controls.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator until the virus control wells show significant cytopathic effect (CPE).
-
CPE Assessment: Assess cell viability using a suitable method, such as staining with crystal violet or a cell viability reagent (e.g., MTT).
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration. Determine the 50% effective concentration (EC50). A parallel cytotoxicity assay without the virus should be performed to determine the 50% cytotoxic concentration (CC50) and the selectivity index (SI = CC50/EC50).[29][30][31][32][33]
Concluding Remarks
1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione represents a molecule of significant interest at the intersection of known pharmacophores and novel chemical space. The structural insights gleaned from its extensive family of analogs provide a compelling, data-driven rationale for its investigation against a range of high-value therapeutic targets. This guide is intended to serve as a foundational resource to catalyze and direct the research efforts that will be necessary to fully elucidate the therapeutic promise of this compound. The provided experimental frameworks offer a clear path forward for the validation of these hypotheses, with the ultimate goal of translating this chemical potential into tangible clinical benefit.
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Adriaenssens, E. (2023, September 23). In vitro kinase assay. protocols.io. Retrieved from [Link]
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Ahmad, I., & Singh, P. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules, 27(7), 2217. Retrieved from [Link]
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(n.d.). Mycobacterium tuberculosis Gyrase Supercoiling Assay. Inspiralis. Retrieved from [Link]
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Singh, M., Thangudu, R. R., & Singh, B. V. (2017). Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives. Journal of Antibiotics, 70(10), 1011–1017. Retrieved from [Link]
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Corbett, J. W., Ko, S. S., & Rodgers, J. D. (2000). Discovery of Second Generation Quinazolinone Non-Nucleoside Reverse Transcriptase Inhibitors of HIV-1. Current Medicinal Chemistry, 7(12), 1221–1233. Retrieved from [Link]
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Manoharan, S., & Perumal, E. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Molecular Diversity. Retrieved from [Link]
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Chmovzh, T. N., & Ozerov, A. A. (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. MDPI. Retrieved from [Link]
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An In-depth Technical Guide to 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione: Synthesis, Properties, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione, a derivative of the versatile quinazoline-2,4-dione scaffold. While this specific molecule is not extensively studied, this document consolidates information from closely related analogs to present a predictive yet scientifically grounded resource for researchers. The guide covers plausible synthetic routes, predicted physicochemical properties, and potential biological activities, with a focus on anticancer and antioxidant effects. Detailed experimental protocols for the synthesis and evaluation of this compound are provided to facilitate further research and drug discovery efforts.
Introduction: The Quinazoline-2,4-dione Core in Medicinal Chemistry
The quinazoline-2,4-dione scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] Derivatives of this core have been extensively investigated and have shown promise as anticancer, antibacterial, anti-inflammatory, anticonvulsant, and antihypertensive agents.[1][2] The versatility of the quinazoline-2,4-dione system allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties.
This guide focuses on a specific derivative, 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione. The introduction of methyl groups at the N-1 and N-3 positions can enhance lipophilicity and metabolic stability, while the hydroxyl group at the C-6 position is anticipated to contribute to its antioxidant potential and may serve as a handle for further functionalization. This combination of structural features makes it an intriguing candidate for investigation in various therapeutic areas.
Synthesis and Characterization
While a specific synthetic protocol for 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione is not explicitly detailed in the literature, a plausible and efficient synthesis can be designed based on established methods for analogous compounds.[1][3] The proposed synthetic pathway starts from the readily available 5-hydroxyanthranilic acid.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process: first, the formation of the 6-hydroxyquinazoline-2,4-dione core, followed by N,N'-dimethylation.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 6-Hydroxyquinazoline-2,4-dione
-
Combine 5-hydroxyanthranilic acid (1 equivalent) and urea (3-5 equivalents) in a round-bottom flask.
-
Heat the mixture to 180-200 °C for 4-6 hours. The reaction mixture will melt and then solidify.
-
Cool the reaction mixture to room temperature.
-
Wash the solid residue with hot water to remove excess urea.
-
Recrystallize the crude product from ethanol or a mixture of DMF and water to afford pure 6-Hydroxyquinazoline-2,4-dione.
Step 2: Synthesis of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione
-
Dissolve 6-Hydroxyquinazoline-2,4-dione (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (CH₃I, 2.5 equivalents) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione.
Characterization
The structure and purity of the synthesized compound should be confirmed using various analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the quinazoline ring, two distinct N-methyl singlets, and a hydroxyl proton singlet. |
| ¹³C NMR | Resonances for the carbonyl carbons, aromatic carbons, and the two N-methyl carbons. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of C₁₀H₁₀N₂O₃ (206.20 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the hydroxyl group (O-H stretch), carbonyl groups (C=O stretch), and aromatic C-H bonds. |
| Melting Point | A sharp melting point, indicating the purity of the compound. |
Physicochemical Properties (Predicted)
Predicting the physicochemical properties of a novel compound is crucial in the early stages of drug discovery to assess its drug-likeness.[4]
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 206.20 g/mol | Adherence to Lipinski's rule of five (<500 Da) suggests good absorption and permeation. |
| LogP (o/w) | ~1.5 - 2.0 | Indicates a balance between hydrophilicity and lipophilicity, which is important for cell membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~60-70 Ų | A TPSA below 140 Ų is generally associated with good oral bioavailability. |
| Hydrogen Bond Donors | 1 | The hydroxyl group can participate in hydrogen bonding with biological targets. |
| Hydrogen Bond Acceptors | 3 | The carbonyl oxygens and the nitrogen atoms can act as hydrogen bond acceptors. |
| Rotatable Bonds | 1 | Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding to a target. |
Potential Biological Activities and Mechanisms of Action
Based on the activities of structurally related quinazolinedione derivatives, 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione is hypothesized to exhibit several biological activities.
Anticancer Activity
Quinazolinone derivatives are well-documented as potent anticancer agents, often acting as kinase inhibitors.[5][6] The core structure can mimic the adenine part of ATP, leading to the inhibition of enzymes like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4]
Antioxidant Activity
The presence of a hydroxyl group on the aromatic ring suggests that 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione may possess antioxidant properties.[7] Phenolic compounds are known to act as free radical scavengers by donating a hydrogen atom from their hydroxyl group to neutralize reactive oxygen species (ROS).
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activities, the following in vitro assays can be performed.
MTT Assay for Cytotoxicity (Anticancer Activity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium
-
96-well plates
-
1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.[9][10]
Materials:
-
DPPH solution (0.1 mM in methanol)
-
1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione stock solution (in methanol or DMSO)
-
Ascorbic acid or Trolox (as a positive control)
-
Methanol
-
96-well plate or cuvettes
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare different concentrations of the test compound and the positive control in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm. A blank containing methanol and a control containing DPPH solution and methanol should be included.
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Conclusion and Future Directions
1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione represents a promising, yet underexplored, derivative within the pharmacologically rich family of quinazolinediones. Based on the extensive research on its analogs, this compound is predicted to possess valuable biological activities, particularly in the realms of anticancer and antioxidant research. The synthetic and analytical protocols outlined in this guide provide a solid foundation for its preparation and characterization.
Future research should focus on the actual synthesis and thorough characterization of this molecule to confirm its structure and purity. Subsequent in-depth biological evaluations, including a broader range of cancer cell lines and more comprehensive antioxidant assays, are warranted. Furthermore, mechanistic studies to identify specific molecular targets, such as particular kinases or enzymes involved in oxidative stress, will be crucial in elucidating its therapeutic potential and guiding future drug development efforts.
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The Quinazoline-2,4-dione Core: A Comprehensive Technical Guide to its Discovery and Synthesis
Introduction: The Enduring Significance of the Quinazoline-2,4-dione Scaffold
The quinazoline-2,4-dione scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This bicyclic structure, composed of a fused benzene and pyrimidine ring, possesses a unique combination of rigidity and hydrogen bonding capabilities, allowing it to interact with a wide range of biological targets. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, anticonvulsant, anti-inflammatory, and antihypertensive properties.[3][4] The journey of this remarkable scaffold, from its initial discovery in the 19th century to its current prominence in modern drug development, is a testament to the enduring power of heterocyclic chemistry. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery and history of quinazoline-2,4-diones, detailing the evolution of its synthesis from classical methods to modern catalytic strategies.
The Dawn of a Scaffold: Historical Perspectives on the Discovery of Quinazoline-2,4-diones
The story of the quinazoline nucleus begins in 1869 with the pioneering work of Peter Griess. While not a direct synthesis of the 2,4-dione, his preparation of a quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, from the reaction of cyanogen with anthranilic acid, marked the first foray into this class of compounds. Early methods for constructing the quinazoline-2,4-dione core often involved harsh conditions, such as the fusion of anthranilic acid with urea at high temperatures (150-160°C). Another classical approach involved the reaction of anthranilic acid with potassium cyanate to form an intermediate o-ureidobenzoic acid, which could then be cyclized under acidic or basic conditions. These early methods, while foundational, often suffered from low yields, limited substrate scope, and the need for high temperatures, paving the way for the development of more refined and efficient synthetic strategies.
The Evolution of Synthesis: From Classical Reactions to Modern Methodologies
The quest for milder reaction conditions, higher yields, and greater functional group tolerance has driven the evolution of quinazoline-2,4-dione synthesis. This progression can be broadly categorized into several key approaches, each with its own set of advantages and mechanistic underpinnings.
Classical Approaches: The Foundation of Quinazoline-2,4-dione Synthesis
The reaction of anthranilic acid and its derivatives with urea or cyanates remains a fundamental and cost-effective method for the preparation of the quinazoline-2,4-dione scaffold. The choice of reagents and reaction conditions is critical to the success of these transformations. For instance, the use of a base like sodium hydroxide in an aqueous medium allows for an eco-efficient, one-pot synthesis from anthranilic acids and potassium cyanate, affording near-quantitative yields.[3]
Modern Innovations: Catalysis and One-Pot Strategies
The advent of modern organic synthesis has brought forth a plethora of elegant and efficient methods for constructing the quinazoline-2,4-dione core. These contemporary approaches often rely on catalysis and one-pot procedures to enhance efficiency and expand the diversity of accessible derivatives.
-
From Isatoic Anhydrides: Isatoic anhydride serves as a versatile and reactive starting material. Its reaction with amines or isocyanates provides a direct route to 3-substituted quinazoline-2,4-diones.[1] The choice of base is crucial in these reactions, with organic bases like triethylamine or tetramethylguanidine often employed to facilitate the initial nucleophilic attack and subsequent cyclization.[5]
-
Leveraging 2-Aminobenzonitriles: The condensation of 2-aminobenzonitriles with reagents like dimethylformamide (DMF) in the presence of a Lewis acid catalyst such as zinc chloride offers a facile route to the quinazoline-2,4-dione core.[2] This method is particularly useful for accessing derivatives with substitution on the benzene ring.
-
Carbonylative Cyclizations: The use of phosgene or its surrogates, such as triphosgene or 1,1'-carbonyldiimidazole (CDI), to effect the cyclization of 2-aminobenzamides is another powerful strategy.[1] More recently, the use of di-tert-butyl dicarbonate ((Boc)2O) in the presence of 4-dimethylaminopyridine (DMAP) has emerged as a milder and more convenient alternative for the introduction of the C2 carbonyl group.[6]
-
Transition-Metal Catalysis: The application of transition-metal catalysis has revolutionized the synthesis of complex heterocyclic systems, and quinazoline-2,4-diones are no exception. Palladium-catalyzed methods, for instance, have been developed for the construction of the scaffold from o-halo benzoates and monoalkyl ureas.[5][7] These methods often exhibit high functional group tolerance and allow for the introduction of diverse substituents.
The following diagram illustrates the key evolutionary pathways in the synthesis of the quinazoline-2,4-dione core:
Caption: Evolution of Synthetic Routes to Quinazoline-2,4-diones.
Experimental Protocols: A Practical Guide to Synthesis
To provide a tangible and reproducible example, a detailed, step-by-step protocol for the classic and reliable synthesis of the parent quinazoline-2,4-dione from anthranilic acid and urea is presented below. This method is chosen for its simplicity, cost-effectiveness, and historical significance.
Synthesis of Quinazoline-2,4(1H,3H)-dione from Anthranilic Acid and Urea
This protocol is adapted from established literature procedures and is designed to be a self-validating system with clear steps for reaction, isolation, and purification.
Materials:
-
Anthranilic acid
-
Urea
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Activated charcoal
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
pH paper or pH meter
-
Beakers and graduated cylinders
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine anthranilic acid (0.1 mol) and urea (0.3 mol).
-
Heating and Reaction: Heat the mixture in an oil bath or with a heating mantle to 150-160°C. The mixture will melt and begin to evolve ammonia gas. Maintain this temperature for 3-4 hours with continuous stirring. Causality: The high temperature is necessary to overcome the activation energy for the condensation reaction and subsequent cyclization, driving the reaction to completion by the removal of ammonia and water.
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The crude product will solidify. Add 100 mL of a 10% aqueous sodium hydroxide solution to the flask and heat the mixture to boiling to dissolve the product as its sodium salt.
-
Purification: While hot, add a small amount of activated charcoal to the solution to decolorize it. Filter the hot solution through a fluted filter paper or a Büchner funnel with a bed of celite to remove the charcoal and any insoluble impurities.
-
Precipitation: Cool the filtrate in an ice bath. Slowly and with stirring, add concentrated hydrochloric acid until the solution is acidic (pH 2-3, as indicated by pH paper). The quinazoline-2,4(1H,3H)-dione will precipitate as a white solid. Causality: The acidification protonates the sodium salt of the product, rendering it insoluble in the aqueous medium and allowing for its isolation.
-
Collection and Drying: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any residual acid and salts. Dry the product in an oven at 100-110°C to a constant weight.
Characterization:
-
Melting Point: The expected melting point of quinazoline-2,4(1H,3H)-dione is >300°C.
-
Spectroscopic Analysis: The structure should be confirmed by spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR.
| Spectroscopic Data for Quinazoline-2,4(1H,3H)-dione | |
| FT-IR (KBr, cm⁻¹) | ~3200 (N-H stretching), ~1710 (C=O stretching), ~1650 (C=O stretching) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~11.2 (br s, 2H, NH), ~7.9 (d, 1H, Ar-H), ~7.6 (t, 1H, Ar-H), ~7.2 (m, 2H, Ar-H)[6] |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~163.0, ~150.4, ~141.0, ~135.0, ~127.1, ~122.4, ~115.4, ~114.5[6] |
The following workflow diagram illustrates the synthesis protocol:
Caption: Workflow for the Synthesis of Quinazoline-2,4(1H,3H)-dione.
Comparative Analysis of Synthetic Methodologies
The choice of a synthetic route to a particular quinazoline-2,4-dione derivative depends on several factors, including the availability of starting materials, the desired substitution pattern, and the scale of the reaction. The following table provides a comparative overview of the key synthetic methodologies.
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |
| Classical Fusion | Anthranilic Acid, Urea | High temperature (150-160°C) | Cost-effective, simple | Harsh conditions, low yield for some substrates |
| From Anthranilic Acid & KOCN | Anthranilic Acid, KOCN | Aqueous NaOH, then HCl | Eco-friendly (in water), high yield | Two-step process (in some variations) |
| From Isatoic Anhydride | Isatoic Anhydride, Amines/Isocyanates | Organic base (e.g., TEA) | Milder conditions, good for 3-substitution | Isatoic anhydride can be moisture sensitive |
| From 2-Aminobenzonitriles | 2-Aminobenzonitrile, DMF/CO₂ | Lewis acid (e.g., ZnCl₂) or base | Good for substituted derivatives | May require high temperatures or pressures |
| Carbonylative Cyclization | 2-Aminobenzamides, (Boc)₂O | DMAP | Mild conditions, good functional group tolerance | Reagents can be expensive |
| Transition-Metal Catalysis | o-Halo Benzoates, Ureas | Pd catalyst, base | High efficiency, broad substrate scope | Catalyst cost and removal can be an issue |
Conclusion and Future Directions
The journey of the quinazoline-2,4-dione scaffold from its early discovery to its current status as a cornerstone of medicinal chemistry is a compelling narrative of scientific innovation. The evolution of its synthesis from high-temperature fusions to sophisticated catalytic methods has not only improved efficiency but has also vastly expanded the chemical space available for drug discovery. The continued development of novel, sustainable, and diversity-oriented synthetic strategies will undoubtedly lead to the discovery of new quinazoline-2,4-dione derivatives with enhanced therapeutic profiles. As our understanding of the biological targets of these compounds deepens, the synergy between innovative synthesis and rational drug design will continue to drive the development of the next generation of quinazoline-2,4-dione-based therapeutics.
References
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Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. (2023). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (2022). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water. (2014). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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A New and Facile Synthesis of Quinazoline-2,4(1H,3H)-diones. (2003). ACS Publications. Retrieved January 18, 2026, from [Link]
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Synthesis of new quinazolin-2,4-diones as anti-Leishmania mexicana agents. (2018). SpringerLink. Retrieved January 18, 2026, from [Link]
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Preparation of quinazoline-2,4(1H,3H)-dione 11. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Quinazoline derivatives: synthesis and bioactivities. (2012). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (2022). MDPI. Retrieved January 18, 2026, from [Link]
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Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). Frontiers in Chemistry. Retrieved January 18, 2026, from [Link]
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Recent advances and prospects in the organocatalytic synthesis of quinazolinones. (2022). Frontiers in Chemistry. Retrieved January 18, 2026, from [Link]
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A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. (2017). University of Benghazi. Retrieved January 18, 2026, from [Link]
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DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. (2020). ACS Omega. Retrieved January 18, 2026, from [Link]
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Methodological & Application
Application Note and Experimental Protocol: Synthesis and Characterization of 1,3-Dimethylquinazoline-2,4(1H,3H)-dione
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinazoline-2,4(1H,3H)-diones are a significant class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1][2] This structural motif is found in a variety of natural alkaloids and synthetic compounds with a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4] The versatility of the quinazolinedione ring system allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties. This application note provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of 1,3-Dimethylquinazoline-2,4(1H,3H)-dione, a key intermediate and a biologically active molecule in its own right.
Synthesis of 1,3-Dimethylquinazoline-2,4(1H,3H)-dione
The synthesis of 1,3-Dimethylquinazoline-2,4(1H,3H)-dione is typically achieved through the N-alkylation of quinazoline-2,4(1H,3H)-dione. A common and effective method involves the use of a methylating agent, such as methyl iodide, in the presence of a suitable base and an appropriate solvent.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Quinazoline-2,4(1H,3H)-dione | ≥98% | Commercially Available |
| Methyl Iodide (CH₃I) | ≥99% | Commercially Available |
| Anhydrous Potassium Carbonate (K₂CO₃) | ≥99% | Commercially Available |
| Anhydrous Dimethylformamide (DMF) | ≥99.8% | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexane | ACS Grade | Commercially Available |
| Deionized Water | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available |
Experimental Protocol
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add quinazoline-2,4(1H,3H)-dione (1.62 g, 10 mmol) and anhydrous potassium carbonate (4.14 g, 30 mmol).
-
Solvent Addition: Add 50 mL of anhydrous dimethylformamide (DMF) to the flask.
-
Methylation: While stirring the suspension, add methyl iodide (1.87 mL, 30 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and maintain stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold deionized water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford 1,3-Dimethylquinazoline-2,4(1H,3H)-dione as a white solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1,3-Dimethylquinazoline-2,4(1H,3H)-dione.
Characterization
The identity and purity of the synthesized 1,3-Dimethylquinazoline-2,4(1H,3H)-dione should be confirmed by various analytical techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol [5][6] |
| Appearance | White solid |
| Melting Point | 178-180 °C[7] |
| CAS Number | 1013-01-0[5][6] |
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.13 (d, J = 8.7 Hz, 1H, Ar-H), 7.83 (t, J = 7.1 Hz, 1H, Ar-H), 7.64 (d, J = 8.9 Hz, 1H, Ar-H), 7.39 (t, J = 7.0 Hz, 1H, Ar-H), 3.62 (s, 3H, N-CH₃), 3.49 (s, 3H, N-CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 160.6, 150.2, 139.6, 135.8, 128.4, 123.5, 114.7, 114.3, 30.6, 28.7.
-
Mass Spectrometry (EI): m/z 190.07 [M]⁺.
Biological Significance and Applications
Quinazoline-2,4(1H,3H)-dione derivatives are recognized for their diverse pharmacological activities.[3] They have been investigated as potential antibacterial agents, with some studies suggesting they may act as inhibitors of bacterial gyrase and DNA topoisomerase IV.[3] Furthermore, various derivatives have shown promise as anticancer, anti-inflammatory, and anticonvulsant agents.[3][8] The 1,3-dimethyl substitution can influence the compound's solubility, metabolic stability, and receptor-binding affinity, making it a valuable scaffold for further medicinal chemistry exploration.
Potential Biological Pathway Interaction
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1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione cell-based assay design
Topic: Design and Implementation of a Tiered Cell-Based Assay Cascade for 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione
Audience: Researchers, scientists, and drug development professionals.
Abstract
The quinazoline-2,4-dione scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] This application note presents a comprehensive, tiered framework for the initial biological characterization of a novel derivative, 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione. We provide a strategic guide and detailed, self-validating protocols for a cascade of cell-based assays, beginning with broad cytotoxicity screening and progressing to more specific mechanistic inquiries. The protocols emphasize scientific integrity through the inclusion of robust controls, clear causality behind experimental choices, and quantitative measures for assay validation, such as the Z'-factor.[4] This guide is intended to equip researchers with the necessary tools to efficiently and accurately profile the cellular effects of this and other novel chemical entities.
Foundational Principles of Robust Cell-Based Assay Design
A well-designed cell-based assay is the cornerstone of meaningful pharmacological research.[5] Before initiating any specific protocol, it is critical to establish a robust experimental framework. The choices made at this stage directly impact the reliability and reproducibility of the data.
Rationale-Driven Cell Line Selection
The choice of cell line is paramount and must faithfully represent the biological system of interest.[6] Given that quinazoline derivatives have shown potent activity against various cancer types, a logical starting point is a panel of human cancer cell lines.[7][8][9]
-
Initial Panel: Include cell lines from diverse tissue origins (e.g., breast cancer: MCF-7; lung cancer: A549; colon cancer: SW480) to identify potential tissue-specific effects.[9][10]
-
Control Line: Always include a non-tumorigenic cell line (e.g., human foreskin fibroblasts, MRC-5) to assess general cytotoxicity versus cancer-specific activity.[9][10]
-
Cell Health: Ensure cells are healthy, in a logarithmic growth phase, and have a low passage number to maintain physiological relevance and consistency.[11]
The Imperative of Controls
Controls are essential for interpreting data accurately and ensuring the assay is performing as expected.[11][12] Every 96-well plate should include a full set of controls:
-
Negative (Vehicle) Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) as the experimental wells. This establishes the baseline response.
-
Positive Control: Cells treated with a compound known to elicit the expected effect (e.g., a potent cytotoxic drug like Doxorubicin for a viability assay). This confirms the assay can detect a positive signal.
-
Media Blank: Wells containing only cell culture medium and the assay reagent. This is used to subtract the background absorbance/luminescence of the medium itself.[13]
Assay Validation: The Z'-Factor
For an assay to be suitable for screening, the separation between the positive and negative control signals must be significant and reproducible. The Z'-factor is a dimensionless statistical parameter that quantifies this separation, reflecting both the dynamic range and data variation.[4][14]
The formula for Z'-factor is: Z' = 1 - ( (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative| )
Where SD is the standard deviation and Mean is the average of the control signals.
Table 1: Interpretation of Z'-Factor Values
| Z'-Factor Value | Assay Quality | Interpretation |
|---|---|---|
| 0.5 to 1.0 | Excellent | A large separation band between controls; suitable for high-throughput screening.[15][16] |
| 0 to 0.5 | Marginal | The assay may be acceptable, but the signal window is small.[15] |
| < 0 | Unacceptable | The signals from positive and negative controls overlap, making the assay unreliable.[14][15] |
An assay should be optimized to achieve a Z'-factor of ≥ 0.5 before proceeding with compound screening.[17]
Tier 1: Primary Screening for Cytotoxicity and Viability
The initial goal is to determine if 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione has any effect on cell survival or proliferation. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of viable cells.[18]
Principle of the MTT Assay
Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[19] The quantity of formazan, measured by absorbance, is directly proportional to the number of metabolically active cells.[20][21]
Workflow for the MTT Cytotoxicity Assay
Caption: Simplified apoptotic cascade leading to caspase-3/7 activation.
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega or similar).
-
Opaque-walled 96-well plates suitable for luminescence.
-
Positive control for apoptosis (e.g., Staurosporine).
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound in an opaque-walled 96-well plate as described in the MTT protocol (steps 1-4). The compound concentrations should be centered around the previously determined IC50 value (e.g., 0.5x, 1x, 2x IC50).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the Caspase-Glo® 3/7 Reagent. [22]3. Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add-Mix-Measure: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. [23]This single addition lyses the cells and introduces the substrate.
-
Incubation: Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the data by subtracting the media blank reading. Express results as fold-change in luminescence relative to the vehicle control.
Tier 3: Target Pathway Interrogation
Many quinazoline derivatives act by inhibiting specific signaling pathways, such as those involving protein kinases. [9][24]A cell-based ELISA provides a powerful method to quantify changes in the phosphorylation status of a specific protein within such a pathway.
Principle of Cell-Based ELISA
This technique measures intracellular protein levels directly in fixed and permeabilized cells in a microplate format. [25]To assess pathway inhibition, an antibody specific to the phosphorylated form of a target protein is used. A secondary, enzyme-conjugated antibody provides a colorimetric or fluorescent signal that is proportional to the amount of phosphorylated target protein. [26]
Caption: A generic kinase signaling pathway susceptible to inhibition.
Detailed Protocol: Cell-Based ELISA for Phospho-Protein
Materials:
-
96-well cell culture plates.
-
Fixing Solution: 4% formaldehyde in PBS.
-
Quenching Solution: 1% H₂O₂ in PBS.
-
Blocking Buffer: 5% BSA or non-fat milk in TBS-T.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS. * Primary Antibody (e.g., anti-phospho-Akt).
-
HRP-conjugated Secondary Antibody.
-
TMB Substrate.
-
Stop Solution (e.g., 1 M H₂SO₄).
Procedure:
-
Cell Seeding and Treatment: Seed cells and allow them to attach overnight. The next day, pre-treat cells with the test compound for 1-2 hours.
-
Pathway Stimulation: Add a stimulating agent (e.g., a growth factor like EGF or insulin) for a short period (15-30 minutes) to induce phosphorylation of the target protein. Include unstimulated controls.
-
Fixation: Remove the medium and fix the cells by adding 100 µL of Fixing Solution for 20 minutes at room temperature. [25][27]4. Washing: Aspirate the fixing solution and wash the plate three times with 200 µL of 1x Wash Buffer (e.g., PBS with 0.1% Tween 20). [25]5. Quenching & Permeabilization: Add 100 µL of Quenching Solution for 20 minutes to block endogenous peroxidases. Wash, then add 100 µL of Permeabilization Buffer for 10 minutes to allow antibody access to intracellular targets. 6. Blocking: Wash the plate and add 200 µL of Blocking Buffer for 1-2 hours at room temperature to prevent non-specific antibody binding.
-
Primary Antibody: Wash and add 100 µL of the primary antibody diluted in Blocking Buffer. Incubate overnight at 4°C. [25]8. Secondary Antibody: Wash the plate thoroughly. Add 100 µL of the HRP-conjugated secondary antibody and incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate. Add 100 µL of TMB Substrate and incubate in the dark until sufficient color develops (5-30 minutes). [26]10. Stopping and Reading: Add 50 µL of Stop Solution. Read the absorbance at 450 nm immediately. [26]11. Normalization (Optional but Recommended): After reading, the plate can be stained with Crystal Violet to normalize the signal to the total cell number in each well. [25]
Data Presentation and Interpretation
Table 2: Hypothetical Bioactivity Profile of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione
| Assay | Cell Line | Parameter Measured | Result (IC50 / EC50) |
|---|---|---|---|
| MTT Viability | MCF-7 (Breast Cancer) | IC50 | 8.5 µM |
| A549 (Lung Cancer) | IC50 | 12.2 µM | |
| MRC-5 (Normal Fibroblast) | IC50 | > 100 µM | |
| Caspase-Glo 3/7 | MCF-7 | EC50 | 9.1 µM |
| Cell-Based ELISA | MCF-7 | p-Akt Inhibition (IC50) | 5.3 µM |
Interpretation: The hypothetical data above suggests that 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione is a moderately potent cytotoxic agent with selectivity for cancer cells over normal fibroblasts. The proximity of the Caspase-Glo EC50 to the MTT IC50 indicates that the observed cytotoxicity is likely mediated through the induction of apoptosis. Furthermore, the potent inhibition of Akt phosphorylation suggests a potential mechanism of action involving the PI3K/Akt signaling pathway.
Conclusion
This application note outlines a logical and robust tiered strategy for the initial cell-based characterization of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione. By progressing from broad phenotypic screening to more specific mechanistic assays, researchers can efficiently build a comprehensive biological profile of a novel compound. The provided protocols are designed to be self-validating through the rigorous use of controls and quantitative validation metrics, ensuring that the generated data is both reliable and interpretable. This systematic approach is fundamental to modern drug discovery and can be readily adapted for the characterization of other novel chemical entities.
References
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National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
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Provost, J. & Wallert, M. MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
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CLYTE Technologies (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
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Assay Genie. Colorimetric Cell-Based ELISA Kit Protocol. Available at: [Link]
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protocols.io (2025). Caspase 3/7 Activity. Available at: [Link]
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Assay Biotechnology Inc. ELISA Protocol. Available at: [Link]
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Reddy, K. (2017). Caspase Protocols in Mice. In: Apoptosis and Cancer. Methods in Molecular Biology, vol 1548. Humana Press, New York, NY. Available at: [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Available at: [Link]
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Biocompare (2018). Ten Tips for Optimizing Cell-Based Assays. Available at: [Link]
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Creative Bioarray. Caspase Activity Assay. Available at: [Link]
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Wikipedia. Z-factor. Available at: [Link]
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Wang, L., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. RSC Advances, 8(52), 29591–29606. Available at: [Link]
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a4cell (2023). Truly Effective Cell Assay Design. Available at: [Link]
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Collaborative Drug Discovery (2023). Plate Quality Control. Available at: [Link]
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Promega Connections (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Available at: [Link]
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BMG LABTECH (2022). Cell-based assays on the rise. Available at: [Link]
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Adan, A., et al. (2016). Guidelines for cell viability assays. ResearchGate. Available at: [Link]
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BioAgilytix (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Available at: [Link]
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Li, Y., et al. (2015). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. Molecules, 20(4), 6175–6196. Available at: [Link]
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National Center for Biotechnology Information (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]
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Al-Ostath, A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Pharmaceuticals, 15(11), 1362. Available at: [Link]
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Al-Suwaidan, I. A., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 29(1), 241. Available at: [Link]
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ResearchGate. Synthesis of series of quinazoline derivatives and evaluation of cytotoxicity against HeLa and MDA‐MB231 cancer cell lines using the MTT assay. Available at: [Link]
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Abdelmonsef, A. H., et al. (2022). Synthesis and In-vitro Biological Analyses of New quinazolin-2,4-dione Derivatives. Egyptian Journal of Chemistry. Available at: [Link]
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Lu, Y., et al. (2021). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Arabian Journal of Chemistry, 14(3), 102996. Available at: [Link]
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Wang, Y., et al. (2018). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules, 23(11), 2967. Available at: [Link]
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Firoozi, Z., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 15516. Available at: [Link]
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Firoozi, Z., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry, 16(1), 84. Available at: [Link]
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Wang, G., et al. (2012). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. PLoS ONE, 7(5), e37242. Available at: [Link]
-
Hisham, M., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Molecules, 28(19), 6833. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. National Institutes of Health. Available at: [Link]
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Application Notes & Protocols for the Analytical Characterization of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide for the analytical characterization of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. The following protocols and insights are designed for researchers, scientists, and drug development professionals to ensure robust and reliable characterization of this molecule.
Introduction to 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione
1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione belongs to the quinazoline-dione class of compounds, which are known for their diverse biological activities. Accurate and thorough analytical characterization is paramount for establishing its identity, purity, and stability, which are critical parameters in drug discovery, quality control, and regulatory submissions. This guide outlines a multi-pronged analytical approach, leveraging chromatographic, spectroscopic, and thermal analysis techniques to build a complete profile of the molecule.
Physicochemical Properties of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₃ | - |
| Molecular Weight | 206.20 g/mol | |
| Appearance | Off-white to pale yellow solid | General observation for similar compounds |
| Melting Point | >300 °C | |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol; insoluble in water | Inferred from common properties of heterocyclic compounds |
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione and for quantifying it in various matrices. A reversed-phase HPLC (RP-HPLC) method is generally preferred due to the moderate polarity of the molecule.
Principle of RP-HPLC Separation
In RP-HPLC, the stationary phase (typically C18-silica) is nonpolar, while the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More polar compounds will have a lower affinity for the nonpolar stationary phase and will elute earlier, while less polar compounds will be retained longer. The hydroxyl and carbonyl groups in 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione provide sufficient polarity for good interaction with the mobile phase, while the aromatic ring and methyl groups contribute to its retention on the C18 column.
Experimental Protocol: RP-HPLC-UV Method
This protocol outlines a general-purpose RP-HPLC method for purity determination.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or trifluoroacetic acid (TFA)
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Accurately weigh 1 mg of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione reference standard and dissolve it in 10 mL of methanol or DMSO to obtain a stock solution of 100 µg/mL.
-
Perform serial dilutions to prepare working standards for linearity assessment (e.g., 1-50 µg/mL).
-
-
Sample Preparation:
-
Prepare sample solutions at a similar concentration to the standard solutions using the same diluent.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Gradient elution with A and B |
| Gradient Program | 0-2 min: 95% A, 5% B2-15 min: Linear gradient to 5% A, 95% B15-18 min: Hold at 5% A, 95% B18-20 min: Return to 95% A, 5% B20-25 min: Column equilibration |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm or a wavelength of maximum absorbance determined by UV scan |
Data Analysis:
-
Purity Assessment: Calculate the area percentage of the main peak relative to the total peak area.
-
Quantification: Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of the analyte in the sample from this curve.
HPLC Workflow Diagram
Caption: Workflow for the RP-HPLC-UV analysis of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione.
Spectroscopic Characterization
Spectroscopic methods are indispensable for the structural elucidation and confirmation of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the molecule. Electrospray ionization (ESI) is a soft ionization technique well-suited for this compound.
Principle of ESI-MS:
ESI generates gas-phase ions from a liquid solution, making it compatible with HPLC. The compound is typically protonated ([M+H]⁺) or deprotonated ([M-H]⁻) depending on the mode of operation. High-resolution mass spectrometry (HRMS) can provide the accurate mass, which can be used to confirm the elemental formula.
Expected Mass Spectrometric Data:
-
[M+H]⁺: 207.0715 (Calculated for C₁₀H₁₁N₂O₃⁺)
-
[M-H]⁻: 205.0562 (Calculated for C₁₀H₉N₂O₃⁻)
-
[M+Na]⁺: 229.0534 (Calculated for C₁₀H₁₀N₂O₃Na⁺)
Protocol for Direct Infusion ESI-MS:
-
Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).
-
Instrumentation Setup:
-
Set the mass spectrometer to either positive or negative ion mode.
-
Infuse the sample solution at a low flow rate (5-10 µL/min) using a syringe pump.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.
-
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).
ESI-MS Process Diagram
Caption: Schematic of the Electrospray Ionization Mass Spectrometry (ESI-MS) process.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. ¹H and ¹³C NMR experiments provide detailed information about the carbon-hydrogen framework.
Expected NMR Spectral Data (in DMSO-d₆):
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~9.5-10.5 | Singlet | 1H | -OH |
| ¹H | ~7.0-7.2 | Multiplet | 1H | Ar-H |
| ¹H | ~6.8-7.0 | Multiplet | 2H | Ar-H |
| ¹H | ~3.4 | Singlet | 3H | N-CH₃ |
| ¹H | ~3.2 | Singlet | 3H | N-CH₃ |
| ¹³C | ~162 | - | - | C=O |
| ¹³C | ~150 | - | - | C=O |
| ¹³C | ~150 | - | - | C-OH |
| ¹³C | ~145 | - | - | Quaternary Ar-C |
| ¹³C | ~115-125 | - | - | Ar-CH |
| ¹³C | ~110 | - | - | Quaternary Ar-C |
| ¹³C | ~30 | - | - | N-CH₃ |
| ¹³C | ~28 | - | - | N-CH₃ |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Protocol for NMR Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be required.
-
The sample is now ready for analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to identify the presence of key functional groups.
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3200-3400 (broad) | O-H | Stretching |
| 3000-3100 | Aromatic C-H | Stretching |
| 2800-3000 | Aliphatic C-H | Stretching |
| 1680-1720 | C=O (amide) | Stretching |
| 1600-1650 | C=O (amide) | Stretching |
| 1580-1620 | C=C (aromatic) | Stretching |
| 1200-1300 | C-O (phenol) | Stretching |
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of the compound.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and assess the purity of the compound. A sharp melting endotherm is indicative of a pure substance.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to evaluate the thermal stability and decomposition profile of the compound.
General Protocol for Thermal Analysis:
-
Accurately weigh 2-5 mg of the sample into an appropriate pan (e.g., aluminum for DSC, platinum for TGA).
-
Place the pan in the instrument furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow (DSC) or mass loss (TGA) as a function of temperature.
Summary of Analytical Techniques
| Technique | Information Provided | Expected Results for 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione |
| RP-HPLC-UV | Purity, Quantification | A single major peak with a specific retention time. |
| ESI-MS | Molecular Weight, Elemental Formula | [M+H]⁺ at m/z 207.0715. |
| ¹H NMR | Proton environment, Structural confirmation | Characteristic signals for aromatic, hydroxyl, and methyl protons. |
| ¹³C NMR | Carbon skeleton | Signals corresponding to carbonyl, aromatic, and methyl carbons. |
| IR Spectroscopy | Functional Groups | Absorption bands for O-H, C=O, C=C, and C-H groups. |
| DSC | Melting Point, Purity | Sharp endotherm corresponding to the melting point (>300 °C). |
| TGA | Thermal Stability | Onset of decomposition at a specific temperature. |
References
-
El-Sayed, M. A. A. (2018). Synthesis and Preliminary Biological Evaluation of Some New Quinazoline and Quinazolinone Analouges as Anticancer Agents. [PhD Thesis, Mansoura University]. [Link]
Application Note: A Comprehensive Guide to the NMR Spectroscopic Analysis of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione
Abstract: This application note provides a detailed technical guide for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione (C₁₀H₁₀N₂O₃, MW: 206.2 g/mol )[1]. Quinazoline-2,4-dione scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities[2][3]. Accurate structural elucidation is paramount, and NMR spectroscopy is the most powerful technique for this purpose. This guide offers field-proven protocols for sample preparation, data acquisition, and an in-depth, predictive interpretation of ¹H and ¹³C NMR spectra, supported by 2D NMR correlation strategies. It is designed for researchers, scientists, and drug development professionals seeking to perform and interpret NMR analysis on this class of heterocyclic compounds.
Introduction to the Analyte
1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione is a heterocyclic compound featuring a fused pyrimidine and benzene ring system. The structural complexity, including two carbonyl groups, two N-methyl groups, a hydroxyl group, and a substituted aromatic ring, gives rise to a distinct NMR fingerprint. Understanding this fingerprint is critical for confirming its identity, assessing purity, and studying its interactions in various chemical and biological systems.
Molecular Structure and Atom Numbering
The systematic numbering of the quinazolinedione core is essential for unambiguous spectral assignment. The structure is presented below with standard IUPAC numbering.
Figure 1: Molecular structure of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione with atom numbering.
Part 1: Experimental Protocols
This section details the necessary steps for preparing a high-quality NMR sample and setting up the spectrometer for data acquisition. Adherence to these protocols is crucial for obtaining high-resolution spectra suitable for unambiguous structural elucidation.
Materials and Equipment
-
Analyte: 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[4][5].
-
NMR Tubes: High-quality, 5 mm outer diameter thin-walled NMR tubes. Ensure tubes are clean, dry, and free from scratches or chips[5][6].
-
Deuterated Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is recommended due to its excellent solvating power for polar heterocyclic compounds and its high boiling point. CDCl₃ can also be used, but solubility may be lower.
-
Internal Standard (Optional): Tetramethylsilane (TMS) for organic solvents, referenced to 0.00 ppm. Modern spectrometers can also reference spectra to the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm)[4].
-
Glassware: Clean, dry glass vial for initial dissolution, glass Pasteur pipette.
-
Filtration: Small plug of glass wool or a syringe filter (PTFE, 0.45 µm). Do not use cotton wool, as it can leach impurities[5].
Protocol for Sample Preparation
The quality of the sample directly impacts the quality of the resulting spectrum. A homogeneous, particle-free solution is essential[7].
-
Weighing the Sample: Accurately weigh 5-10 mg of the analyte for ¹H NMR (or ~50 mg for ¹³C NMR) and transfer it into a small, clean glass vial[8].
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial[4][6]. Mix gently by swirling or using a vortex mixer until the solid is completely dissolved. Gentle heating may be applied if the compound is slow to dissolve, but ensure the compound is thermally stable.
-
Filtration (Critical Step): Insert a small, tightly packed plug of glass wool into a Pasteur pipette. Filter the solution from the vial directly into the NMR tube[5].
-
Transfer and Capping: Ensure the final liquid height in the NMR tube is approximately 4-5 cm (0.6-0.7 mL)[8]. Cap the tube securely.
-
Cleaning and Labeling: Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol to remove any fingerprints or dust. Label the sample clearly on the cap or the very top of the tube[6].
NMR Instrument Setup and Data Acquisition
The following are general parameters for a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
Spectrometer Setup: Insert the sample into the magnet. Lock the spectrometer onto the deuterium signal of the solvent (DMSO-d₆).
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. A good shim is indicated by a sharp, symmetric lock signal and, subsequently, sharp spectral lines.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time: ~1 second.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024 or more, depending on concentration. Acquisition may take 30-60 minutes[4].
-
-
2D NMR (for confirmation):
-
COSY: To identify ¹H-¹H spin-spin coupling networks.
-
HSQC: To identify one-bond ¹H-¹³C correlations.
-
HMBC: To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together molecular fragments[9].
-
Part 2: Data Analysis and Predictive Interpretation
The following is a predictive analysis of the NMR spectra based on the known molecular structure and established chemical shift principles for heterocyclic compounds[10][11].
Predicted ¹H NMR Spectrum Analysis
The structure suggests 6 distinct proton signals. The use of DMSO-d₆ as a solvent means the hydroxyl proton (6-OH) should be observable as a singlet.
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| 6-OH | ~9.5 - 10.5 | Singlet (broad) | 1H | N/A | Phenolic protons are acidic and appear far downfield; often broad due to exchange. |
| H-5 | ~7.3 - 7.5 | Doublet | 1H | J = ~2.5 Hz (⁴J) | Ortho to the electron-donating OH group and meta to the C4a-N3 system. Exhibits small meta-coupling to H-7. |
| H-7 | ~7.1 - 7.3 | Doublet of Doublets | 1H | J = ~8.5 Hz (³J), ~2.5 Hz (⁴J) | Coupled to both H-8 (ortho) and H-5 (meta). |
| H-8 | ~7.0 - 7.2 | Doublet | 1H | J = ~8.5 Hz (³J) | Ortho to the electron-withdrawing C=O group at C4. Coupled only to H-7. |
| N1-CH₃ | ~3.4 - 3.6 | Singlet | 3H | N/A | Methyl group attached to a nitrogen within the heterocyclic ring system. |
| N3-CH₃ | ~3.2 - 3.4 | Singlet | 3H | N/A | Methyl group attached to a nitrogen; may have a slightly different chemical environment than N1-CH₃. |
Predicted ¹³C NMR Spectrum Analysis
The molecule has 10 carbon atoms, all of which are chemically non-equivalent and should produce 10 distinct signals in the proton-decoupled ¹³C spectrum.
| Signal Assignment | Predicted δ (ppm) | Rationale |
| C-2 | ~160 - 163 | Carbonyl carbon in a urea-like environment. |
| C-4 | ~150 - 153 | Carbonyl carbon adjacent to the aromatic ring. |
| C-6 | ~155 - 158 | Aromatic carbon directly attached to the electron-donating -OH group. |
| C-8a | ~140 - 142 | Quaternary aromatic carbon at the ring junction, adjacent to N1. |
| C-4a | ~115 - 118 | Quaternary aromatic carbon at the ring junction, adjacent to C4. |
| C-8 | ~122 - 125 | Aromatic CH carbon. |
| C-7 | ~118 - 121 | Aromatic CH carbon. |
| C-5 | ~110 - 114 | Aromatic CH carbon. |
| N1-CH₃ | ~29 - 32 | Aliphatic carbon of the N-methyl group. |
| N3-CH₃ | ~27 - 30 | Aliphatic carbon of the N-methyl group. |
Structural Confirmation with 2D NMR
While 1D spectra provide the initial data, 2D NMR experiments are essential for self-validating the structure and providing unambiguous assignments[9][12].
-
COSY (Correlation Spectroscopy): Would confirm the connectivity of the aromatic protons. A cross-peak between the signals for H-7 and H-8 would be expected, confirming their ortho relationship. A weaker cross-peak between H-5 and H-7 would confirm their meta-coupling[12].
-
HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to its attached carbon. This would definitively link the signals for H-5, H-7, H-8, and the two N-CH₃ groups to their respective carbon signals[9].
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall molecular framework.
-
The N1-CH₃ protons should show correlations to C-2 and C-8a.
-
The N3-CH₃ protons should show correlations to C-2 and C-4.
-
The aromatic proton H-5 should show correlations to C-4a, C-7, and C-6.
-
These long-range correlations piece together the entire quinazolinedione ring system and confirm the positions of all substituents.
-
Part 3: Integrated Workflow and Summary
The logical flow from sample preparation to final structural verification is a self-validating system that ensures data integrity and accuracy.
Figure 2: Recommended workflow for the NMR analysis of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione.
References
-
Chemical Instrumentation Facility, Iowa State University. "NMR Sample Preparation". Available at: [Link]
-
Emory University, Department of Chemistry. "Small molecule NMR sample preparation". Available at: [Link]
-
University of York, Department of Chemistry. "NMR Sample Preparation". Available at: [Link]
-
Organomation. "NMR Sample Preparation: The Complete Guide". Available at: [Link]
-
University College London, Faculty of Mathematical & Physical Sciences. "Sample Preparation". Available at: [Link]
-
ResearchGate. "The NMR interpretations of some heterocyclic compounds which are...". Available at: [Link]
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ResearchGate. "1 H and 13 C NMR data for compound 1 in DMSO-d 6". Available at: [Link]
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Juen, M. A., et al. "Supporting Information - Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy". ScienceOpen. Available at: [Link]
-
Silva, A. M. S., et al. "Advanced NMR techniques for structural characterization of heterocyclic structures". ESA-IPB. Available at: [Link]
-
ACG Publications. "An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones". Available at: [Link]
-
ResearchGate. "1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives...". Available at: [Link]
-
AZoOptics. "How to Interpret NMR Spectroscopy Results: A Beginner's Guide". Available at: [Link]
-
Synthonix. "1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione". Available at: [Link]
-
Heravi, M. M., et al. "MS and NMR investigation of bioactive quinazolones". PubMed. Available at: [Link]
-
Chemistry LibreTexts. "NMR - Interpretation". Available at: [Link]
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Emery Pharma. "A Step-By-Step Guide to 1D and 2D NMR Interpretation". Available at: [Link]
-
ResearchGate. "Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c)". Available at: [Link]
-
Navarrete-Vazquez, G., et al. "Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine". Molecules. Available at: [Link]
-
Royal Society of Chemistry. "Supporting Information The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4". Available at: [Link]
-
Royal Society of Chemistry. "VI. 1H and 13C NMR Spectra". Available at: [Link]
-
Arkivoc. "A new concise synthesis of 2,3-dihydroquinazolin-4(1H)". Available at: [Link]
-
Scientific Reports. "Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway". Available at: [Link]
-
PubChem. "6-acetyl-1,3-dimethylquinazoline-2,4(1H,3H)-dione". Available at: [Link]
-
Li, Y., et al. "Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities". Molecules. Available at: [Link]
-
MDPI. "A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones". Available at: [Link]
-
PubChem. "(1S,4R)-1-Methyl-4-(((2S,9S,9aS)-2,3,9,9a-tetrahydro-9-hydroxy-2-methyl-3-oxo-1H-imidazo(1,2-a)indol-9-yl)methyl)-2H-pyrazino". Available at: [Link]
-
Semantic Scholar. "Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity". Available at: [Link]
-
Nature. "Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors". Available at: [Link]
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Application Note: Mass Spectrometric Analysis of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione
Introduction
Quinazoline-2,4-diones are a class of heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2][3] Their derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5][6] 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione, a specific analogue within this family, is of particular interest in drug discovery and development. Its chemical structure, featuring a hydroxyl group and N-methylation, presents unique characteristics that can be effectively elucidated using mass spectrometry.
This application note provides a detailed guide for the mass spectrometric analysis of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione. It is intended for researchers, scientists, and drug development professionals who require a robust analytical method for the identification and characterization of this compound. The protocols and insights provided herein are grounded in established principles of mass spectrometry and tailored to the specific structural features of the analyte.
Chemical Properties
-
Molecular Formula: C₁₀H₁₀N₂O₃[7]
-
Molecular Weight: 206.2 g/mol [7]
-
Structure:
Caption: Structure of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione.
Experimental Workflow
A typical analytical workflow for the mass spectrometric analysis of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: General experimental workflow for LC-MS/MS analysis.
Protocols
Sample Preparation
-
Standard Solution Preparation: Accurately weigh approximately 1 mg of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione standard. Dissolve in 1 mL of a suitable solvent such as methanol or acetonitrile to prepare a 1 mg/mL stock solution.
-
Working Solution Preparation: Serially dilute the stock solution with the mobile phase to achieve the desired concentration for analysis (e.g., 1 µg/mL).
-
Filtration: Prior to injection, filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: An Agilent 1260 LC system coupled to an Agilent 6120 MS with an ESI ion source, or a similar system, is suitable for this analysis.[9]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 10 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
-
Mass Spectrometry Conditions (Electrospray Ionization - ESI):
-
Ionization Mode: Positive and Negative.
-
Capillary Voltage: 3500 V.
-
Drying Gas Temperature: 350 °C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 40 psi.
-
Fragmentor Voltage: 70 V.
-
Scan Range: m/z 50-300.
-
Results and Discussion
Expected Mass Spectrum and Fragmentation Pattern
Upon introduction into the mass spectrometer, 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione is expected to readily form a protonated molecule [M+H]⁺ at m/z 207.2 in positive ion mode and a deprotonated molecule [M-H]⁻ at m/z 205.2 in negative ion mode. The stable aromatic nature of the quinazoline ring system suggests that the molecular ion peak will be prominent.[10]
Collision-induced dissociation (CID) of the protonated molecule is anticipated to yield a characteristic fragmentation pattern. Based on the principles of mass spectral fragmentation of heterocyclic compounds, two primary fragmentation pathways are proposed for the quinazoline skeleton and its substituents.[10]
Proposed Fragmentation Pathway (Positive Ion Mode):
Caption: Proposed major fragmentation pathways for [M+H]⁺ of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione.
-
Loss of a Methyl Radical (•CH₃): Alpha-cleavage at one of the N-methyl groups can lead to the loss of a methyl radical, resulting in a fragment ion at m/z 192.2.
-
Loss of Carbon Monoxide (CO): A common fragmentation pathway for carbonyl-containing compounds is the neutral loss of carbon monoxide, which would produce a fragment ion at m/z 179.2.
-
Retro-Diels-Alder (RDA) Reaction: The quinazoline ring system can undergo a retro-Diels-Alder reaction, leading to the cleavage of the heterocyclic ring and the formation of characteristic fragment ions. A plausible RDA fragmentation could result in an ion at m/z 164.1.
Table of Expected Fragment Ions (Positive Mode):
| m/z (Expected) | Proposed Formula | Proposed Neutral Loss |
| 207.2 | [C₁₀H₁₁N₂O₃]⁺ | - |
| 192.2 | [C₉H₈N₂O₃]⁺ | •CH₃ |
| 179.2 | [C₉H₁₁N₂O₂]⁺ | CO |
| 164.1 | [C₈H₆NO₃]⁺ | C₂H₅N |
Conclusion
This application note outlines a comprehensive and reliable approach for the mass spectrometric analysis of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione. The detailed protocols for sample preparation and LC-MS/MS analysis, coupled with the proposed fragmentation pathways, provide a solid foundation for the identification and structural elucidation of this important heterocyclic compound. The methodologies described are applicable to various research and development settings, including drug metabolism studies, impurity profiling, and quality control.
References
-
1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione - [D74797] - Synthonix. Available from: [Link]
-
Study On The Hydrogen Peroxide-mediated Synthesis Of Quinazoline Derivatives And Fragmentation Pathways Of The Products - Globe Thesis. Available from: [Link]
-
Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PubMed Central. Available from: [Link]
-
Synthesis, Anticancer Activity and Molecular Docking of Quinazolinedione derivatives. Journal of Chemical Health Risks. Available from: [Link]
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Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules. Available from: [Link]
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available from: [Link]
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SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. Available from: [Link]
-
Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety - ResearchGate. Available from: [Link]
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Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC - NIH. Available from: [Link]
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(1S,4R)-1-Methyl-4-(((2S,9S,9aS)-2,3,9,9a-tetrahydro-9-hydroxy-2-methyl-3-oxo-1H-imidazo(1,2-a)indol-9-yl)methyl)-2H-pyrazino. PubChem. Available from: [Link]
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Mass Spectrometry Fragmentation Patterns - Chad's Prep®. Available from: [Link]
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Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC - PubMed Central. Available from: [Link]
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Synthesis, Characterization, and Tautomerism of 1,3-Dimethyl Pyrimidine-2,4,6-Trione s-Triazinyl Hydrazine/Hydrazone Derivatives - Semantic Scholar. Available from: [Link]
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Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes - Oriental Journal of Chemistry. Available from: [Link]
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Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-one-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - MDPI. Available from: [Link]
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Electronic supplementary information - The Royal Society of Chemistry. Available from: [Link]
-
Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents - MDPI. Available from: [Link]
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Application Notes and Protocols for Investigating 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione in Cancer Cell Lines
Introduction: The Therapeutic Potential of Quinazoline-2,4-dione Derivatives in Oncology
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Notably, derivatives of quinazoline-2,4(1H,3H)-dione have emerged as a promising class of anti-cancer agents, with several compounds demonstrating potent activity against various tumor types.[3][4][5] These molecules are known to exert their effects through diverse mechanisms, including the inhibition of key enzymes involved in DNA repair and cell signaling, such as poly(ADP-ribose)polymerase (PARP) and histone deacetylases (HDACs), as well as receptor tyrosine kinases like EGFR and VEGFR-2.[3][6][7][8] The structural versatility of the quinazolinone core allows for targeted modifications to optimize potency and selectivity, making it an attractive framework for novel drug development.[2]
This document provides a comprehensive guide for the initial in vitro characterization of a specific novel derivative, 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione . The following protocols are designed to be a self-validating system for researchers and drug development professionals to assess its cytotoxic and mechanistic properties in cancer cell lines. The experimental choices outlined are grounded in established methodologies to ensure robust and reproducible data generation.
Part 1: Initial Assessment of Cytotoxicity
The first critical step in evaluating any potential anti-cancer compound is to determine its cytotoxic effects on a panel of cancer cell lines. This allows for the determination of the effective concentration range and identification of cell lines that are particularly sensitive to the compound. We recommend using two distinct colorimetric assays, the MTT and SRB assays, to provide a more comprehensive picture of the compound's anti-proliferative effects.[9]
Sulforhodamine B (SRB) Assay: A Measure of Total Protein Content
The SRB assay is a reliable method for determining cell density based on the measurement of cellular protein content.[10] It is less susceptible to interference from metabolic activity compared to tetrazolium-based assays.
Protocol: SRB Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired time period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Cell Fixation: Gently aspirate the medium and fix the cells with 10% trichloroacetic acid (TCA) at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
MTT Assay: An Indicator of Metabolic Activity
The MTT assay is a widely used colorimetric assay to assess cell viability.[11] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases.[12]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the SRB protocol.
-
MTT Addition: After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells and determine the IC50 value.
Data Presentation: Cytotoxicity Profile
Summarize the IC50 values obtained from both assays in a clear and concise table for easy comparison across different cell lines.
| Cell Line | Histotype | SRB IC50 (µM) | MTT IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | [Insert Data] | [Insert Data] |
| HCT116 | Colorectal Carcinoma | [Insert Data] | [Insert Data] |
| A549 | Lung Carcinoma | [Insert Data] | [Insert Data] |
| PC-3 | Prostate Adenocarcinoma | [Insert Data] | [Insert Data] |
Part 2: Mechanistic Investigation of Cell Death
Once the cytotoxic potential of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione is established, the next logical step is to investigate the mechanism by which it induces cell death. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells.[13] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[14]
Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione at concentrations around the IC50 value for a predetermined time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation reagent.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[14]
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Cell Cycle Analysis
Many anti-cancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[16] Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide (PI) is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17][18]
Protocol: Cell Cycle Analysis by PI Staining and Flow Cytometry
-
Cell Treatment: Treat cells with 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 30 minutes.[19]
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to ensure only DNA is stained.[19]
-
PI Staining: Add PI (50 µg/mL) to the cell suspension.[19]
-
Analysis: Analyze the stained cells by flow cytometry.
Data Interpretation:
Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests cell cycle arrest.
Visualization of Experimental Workflows
Caption: Workflow for the in vitro evaluation of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione.
Part 3: Probing the Molecular Mechanism of Action
Based on the known activities of related quinazoline-2,4-dione derivatives, a plausible mechanism of action for 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione could involve the modulation of key signaling pathways that regulate cell survival and apoptosis. Western blotting is a powerful technique to investigate changes in protein expression and post-translational modifications, such as phosphorylation, in response to compound treatment.[20]
Western Blot Analysis of Key Signaling Proteins
We propose investigating the following pathways, which are commonly dysregulated in cancer and are known targets of quinazolinone derivatives:
-
Apoptosis Pathway: Examine the expression levels of key proteins in the Bcl-2 family, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. A decrease in the Bcl-2/Bax ratio is indicative of apoptosis induction. Also, monitor the cleavage of caspase-3 and PARP, which are key executioners of apoptosis.
-
PI3K/Akt Signaling Pathway: This is a critical pro-survival pathway. Assess the phosphorylation status of Akt (at Ser473) and its downstream targets. Inhibition of this pathway would be indicated by a decrease in phosphorylated Akt.
Protocol: Western Blot Analysis
-
Protein Extraction: Treat cells with 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[21]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.[20]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt, β-actin) overnight at 4°C.[21]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.[22]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Hypothetical Signaling Pathway
Caption: Postulated signaling pathways affected by 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione.
Conclusion and Future Directions
These application notes provide a robust framework for the initial in vitro characterization of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione. The data generated from these experiments will provide valuable insights into its cytotoxic potential, mechanism of cell death, and potential molecular targets. Positive results from these studies would warrant further investigation, including more extensive mechanistic studies, in vivo efficacy studies in animal models, and preliminary ADME/Tox profiling.
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. Available at: [Link]
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Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity | Request PDF - ResearchGate. Available at: [Link]
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antimicrobial screening of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione
An in-depth guide to the , providing validated protocols and expert insights for researchers in drug discovery.
Introduction: The Antimicrobial Potential of Quinazoline Scaffolds
The quinazoline structural motif is a cornerstone in medicinal chemistry, with numerous derivatives approved as pharmaceuticals by the U.S. FDA.[1] Among these, the quinazoline-2,4(1H,3H)-dione core is particularly noteworthy, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and notably, antimicrobial properties.[1][2] The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery and development of novel antimicrobial agents.[3] Quinazoline-2,4-dione derivatives have shown promise as potential antibacterial agents, making them an important class of compounds for screening programs.[1][4]
This application note provides a comprehensive guide for the antimicrobial screening of a specific derivative, 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione . We present a structured, two-tiered screening approach, beginning with a qualitative diffusion assay for preliminary assessment, followed by quantitative broth microdilution methods to determine key efficacy parameters. These protocols are designed to be robust and self-validating, providing researchers with reliable data to evaluate the compound's potential as a novel antimicrobial agent.
Compound Profile & Safety Precautions
Compound: 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione Molecular Formula: C₁₀H₁₀N₂O₃ Appearance: Typically a crystalline solid. Solubility: Solubility must be determined empirically. A common starting solvent for screening is Dimethyl Sulfoxide (DMSO).
Safety & Handling: Quinazoline derivatives should be handled with care in a laboratory setting.[5]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.[6]
-
Handling: Use a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. After handling, wash hands thoroughly with soap and water.[5][7]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[5][8]
-
Disposal: Dispose of the compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[5]
Antimicrobial Screening Workflow
The screening process is logically structured to move from a broad, qualitative assessment to a precise, quantitative evaluation. This ensures that resources are used efficiently, with only promising candidates advancing to more detailed testing.
Caption: High-level workflow for antimicrobial screening.
PART I: Preliminary Screening - Agar Well Diffusion Method
The agar well diffusion method is a widely used, cost-effective technique for preliminary screening of antimicrobial agents.[3][9] It provides a qualitative assessment of a compound's ability to inhibit microbial growth by measuring the zone of inhibition.[10][11]
Rationale for Method Selection
This method is chosen for its simplicity, speed, and ability to test multiple compounds or concentrations simultaneously against a lawn of a specific microorganism.[11] It allows for a clear visual determination of activity, making it an ideal first-pass screen.
Detailed Protocol: Agar Well Diffusion
Materials:
-
Test Compound: 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione
-
Solvent Control: Sterile Dimethyl Sulfoxide (DMSO)
-
Positive Control: Standard antibiotic (e.g., Gentamicin for bacteria, Fluconazole for fungi)
-
Microbial Strains:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Fungus: Candida albicans (e.g., ATCC 90028)
-
-
Growth Media: Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi.
-
Sterile petri plates, sterile cotton swabs, sterile cork borer (6 mm diameter), micropipettes.
Procedure:
-
Prepare Microbial Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test microorganism from an 18-24 hour culture plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.[12]
-
-
Inoculate Agar Plates:
-
Dip a sterile cotton swab into the standardized microbial suspension, ensuring to remove excess liquid by pressing it against the inside of the tube.
-
Evenly swab the entire surface of the MHA or SDA plate in three directions (rotating the plate 60° after each application) to ensure a uniform lawn of growth.[10]
-
Allow the plate to dry for 5-15 minutes.[3]
-
-
Create Wells:
-
Using a sterile 6 mm cork borer, punch uniform wells into the agar. Aseptically remove the agar plugs.[9]
-
-
Add Test Solutions:
-
Incubation:
-
Data Collection:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each well in millimeters (mm).
-
Data Interpretation: The diameter of the inhibition zone is proportional to the antimicrobial activity of the compound. The negative control (DMSO) should show no zone of inhibition. A larger zone of inhibition suggests greater potency.
PART II: Quantitative Analysis - Broth Microdilution & MBC Determination
For compounds demonstrating activity in the preliminary screen, a quantitative assessment is essential. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15] Following MIC determination, the Minimum Bactericidal Concentration (MBC) can be ascertained to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[16][17]
Rationale for Method Selection
Broth microdilution is highly accurate, reproducible, and provides quantitative data (MIC values) essential for drug development.[14][15] It is cost-effective due to low reagent volumes and allows for high-throughput testing in a 96-well microtiter plate format.[15] The subsequent MBC test provides crucial information on whether the compound kills the pathogen or merely inhibits its growth.[18][19]
Detailed Protocol: MIC Determination
Materials:
-
Test Compound Stock Solution (in DMSO)
-
Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi.
-
Sterile 96-well round-bottom microtiter plates.
-
Microbial inoculum prepared to 0.5 McFarland standard and then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Positive and negative controls.
Procedure:
-
Prepare Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add an additional 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first column of wells.
-
-
Perform Serial Dilutions:
-
Using a multichannel pipette, transfer 100 µL from the first column to the second, mixing thoroughly by pipetting up and down.
-
Repeat this two-fold serial dilution across the plate to the desired final concentration (e.g., column 10). Discard 100 µL from the last dilution column.[20]
-
This leaves column 11 as the growth control (no compound) and column 12 as the sterility control (no compound, no inoculum).
-
-
Inoculate Plate:
-
Add 100 µL of the standardized and diluted microbial inoculum to each well from column 1 to 11. Do not add inoculum to column 12.
-
-
Incubation:
-
Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.[14]
-
-
Determine MIC:
Caption: Layout for the broth microdilution MIC assay.
Detailed Protocol: MBC Determination
-
Subculture from MIC Plate:
-
Incubation:
-
Incubate the plates at the appropriate temperature for 18-24 hours or until growth is visible on the growth control plate.
-
-
Determine MBC:
Data Presentation & Interpretation
Summarize all quantitative data in a clear, structured table. This allows for easy comparison of the compound's activity across different microbial strains.
| Microbial Strain | ATCC Number | Zone of Inhibition (mm) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus | 29213 | Data | Data | Data | Data | Bactericidal/Static |
| E. coli | 25922 | Data | Data | Data | Data | Bactericidal/Static |
| P. aeruginosa | 27853 | Data | Data | Data | Data | Bactericidal/Static |
| C. albicans | 90028 | Data | Data | Data | Data | Fungicidal/Static |
Interpreting the MBC/MIC Ratio: This ratio is a critical indicator of the compound's mode of action.
-
Bactericidal: An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[16][17][18] This indicates that the concentration required to kill the bacteria is not much higher than the concentration needed to inhibit its growth.
-
Bacteriostatic: A ratio > 4 suggests that the agent is primarily bacteriostatic, inhibiting growth but not effectively killing the bacteria at similar concentrations.
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- Oxford Academic. Antimicrobial resistance profiles of Escherichia coli isolated from clinical and environmental samples: findings and implications. (2024-04-27).
- NIH. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC.
- Oxford Academic. Antibiotic susceptibility assay for Staphylococcus aureus in biofilms developed in vitro | Journal of Antimicrobial Chemotherapy.
- ResearchGate. (PDF) Novel high-throughput screen against Candida albicans identifies antifungal potentiators and agents effective against biofilms. (2025-08-09).
- MDPI. Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity.
- ECHEMI. Quinazoline SDS, 253-82-7 Safety Data Sheets.
- Cole-Parmer. Material Safety Data Sheet - Quinazoline, 98%.
- Fisher Scientific. SAFETY DATA SHEET. (2021-12-24).
- Cayman Chemical. 2-methyl-4(3H)-quinazolinone - Safety Data Sheet. (2025-10-28).
Sources
- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. botanyjournals.com [botanyjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. szabo-scandic.com [szabo-scandic.com]
- 6. echemi.com [echemi.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistnotes.com [chemistnotes.com]
- 11. akjournals.com [akjournals.com]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. hereditybio.in [hereditybio.in]
- 14. Broth microdilution - Wikipedia [en.wikipedia.org]
- 15. grokipedia.com [grokipedia.com]
- 16. grokipedia.com [grokipedia.com]
- 17. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application Notes and Protocols: Characterizing 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione as a Potential Kinase Inhibitor
Abstract
The quinazoline-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors targeting critical pathways in oncology.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of a novel derivative, 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione, as a potential kinase inhibitor. While specific biological data for this compound is not yet publicly available, its structural similarity to known inhibitors of key receptor tyrosine kinases, such as c-Met and VEGFR-2, warrants a thorough investigation.[1][5] This guide outlines a strategic, multi-step workflow, from initial biochemical screening to cell-based functional assays, designed to elucidate the compound's inhibitory profile and mechanism of action.
Introduction: The Quinazoline-2,4-dione Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The development of small molecule kinase inhibitors has revolutionized cancer therapy. The quinazoline core, in particular, is found in several FDA-approved drugs that target tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[4][6]
Recent research has highlighted the quinazoline-2,4-dione moiety as a key pharmacophore for developing inhibitors that can target multiple kinases.[7] Notably, derivatives of this scaffold have demonstrated potent dual inhibitory activity against Mesenchymal-Epithelial Transition factor (c-Met) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3][5] Both c-Met and VEGFR-2 are critical drivers of tumor growth, proliferation, angiogenesis (the formation of new blood vessels), and metastasis.[3] Therefore, dual inhibition of these pathways is a promising strategy to overcome therapeutic resistance.[1][2]
Given this precedent, 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione (hereafter referred to as Compound X) is a compelling candidate for investigation. This guide provides the foundational protocols to systematically evaluate its potential as a kinase inhibitor.
Proposed Screening and Characterization Workflow
A tiered approach is essential for efficiently characterizing a novel compound. The following workflow is designed to move from broad, high-throughput screening to more focused, mechanism-of-action studies.
Caption: Proposed workflow for kinase inhibitor characterization.
Experimental Protocols
Protocol 1: Primary Biochemical Kinase Assay (ADP-Glo™ Universal Kinase Assay)
Principle: This protocol describes a universal, luminescence-based assay that measures the amount of ADP produced during a kinase reaction. A decrease in signal in the presence of Compound X indicates inhibition of kinase activity. This method is suitable for screening against a broad panel of kinases.
Materials:
-
Compound X (1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant kinases of interest (e.g., c-Met, VEGFR-2, EGFR)
-
Kinase-specific substrates (peptide or protein)
-
ATP
-
Kinase Buffer (specific to each kinase)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO. Create a dilution series in DMSO, then further dilute in kinase buffer to the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of diluted Compound X or DMSO (vehicle control).
-
Add 2 µL of a 2.5X kinase/substrate mixture (prepared in kinase buffer).
-
Pre-incubate for 15 minutes at room temperature. This step allows the compound to bind to the kinase before the reaction starts.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of 2.5X ATP solution (prepared in kinase buffer) to all wells to initiate the reaction. The final volume will be 5 µL.
-
Incubate for 60 minutes at room temperature. Note: Incubation time and temperature may need optimization for each specific kinase.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce a light signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Data Analysis:
-
Calculate the percentage of inhibition relative to the DMSO control wells.
-
A "hit" is typically defined as a compound that causes >50% inhibition at a specific concentration (e.g., 10 µM).
Protocol 2: IC₅₀ Determination for c-Met and VEGFR-2
Principle: Once a "hit" is identified, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of inhibitor potency. The protocol is similar to the primary screen but uses a wider range of compound concentrations.
Procedure:
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of Compound X in DMSO. A typical starting concentration for the highest dose might be 100 µM.
-
Assay Performance: Follow the steps outlined in Protocol 3.1 , using the serially diluted compound. Include appropriate controls ("no enzyme" for background and DMSO for 100% activity).
-
Data Analysis:
-
Normalize the data with the high (DMSO) and low (no enzyme) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism) to calculate the IC₅₀ value.
-
Hypothetical Data Presentation:
| Compound | Target Kinase | IC₅₀ (nM) |
| Compound X | c-Met | Experimental Value |
| Compound X | VEGFR-2 | Experimental Value |
| Cabozantinib (Control) | c-Met | 4 |
| Cabozantinib (Control) | VEGFR-2 | 0.035 |
| Control data sourced from published literature for comparative purposes.[5] |
Protocol 3: Cell Proliferation Assay (MTT Assay)
Principle: This protocol assesses the effect of Compound X on the viability and proliferation of cancer cells. The MTT assay measures the metabolic activity of living cells, which is generally proportional to the cell number. A reduction in signal indicates cytotoxic or cytostatic effects. Based on the potential targets, a cell line like HCT-116 (colorectal cancer), which can be sensitive to c-Met/VEGFR-2 inhibition, is a suitable model.[1][4]
Materials:
-
HCT-116 human colorectal carcinoma cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS)
-
Compound X
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear tissue culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed HCT-116 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add 100 µL of media containing various concentrations of Compound X (or DMSO for vehicle control) to the wells. The final volume should be 200 µL.
-
Incubation: Incubate the plate for 72 hours in a CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 4: Western Blot for Phospho-Kinase Levels
Principle: This protocol directly assesses whether Compound X inhibits the activity of its target kinase within the cell by measuring the phosphorylation status of the kinase or its direct downstream substrate. A reduction in the phosphorylated form of the protein indicates target engagement and inhibition.
Caption: Workflow for Western blot analysis of kinase phosphorylation.
Procedure:
-
Cell Culture and Treatment: Seed HCT-116 cells in a 6-well plate. Once they reach ~80% confluency, serum-starve the cells overnight.
-
Inhibition: Pre-treat the cells with various concentrations of Compound X for 2 hours.
-
Stimulation: Stimulate the cells with a specific ligand (e.g., HGF for c-Met or VEGF for VEGFR-2) for 15 minutes to induce kinase phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-c-Met).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the bands using an ECL chemiluminescence detection system.
-
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the target kinase and/or a loading control like GAPDH.
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the initial characterization of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione as a potential kinase inhibitor. Based on the strong precedent of the quinazoline-2,4-dione scaffold, there is a sound scientific rationale for investigating this compound against oncogenic kinases like c-Met and VEGFR-2.[1][3][5] Positive results from these assays would warrant further studies, including kinase selectivity profiling across a larger panel, mechanism of action studies to confirm ATP-competitive binding, and in vivo efficacy studies in relevant cancer models.
References
-
El-Gamal, M. I., et al. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available at: [Link]
-
El-Gamal, M. I., et al. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. PubMed Central. Available at: [Link]
-
Hassan, A., et al. (2023). Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. Scientific Reports. Available at: [Link]
-
El-Gamal, M. I., et al. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. PubMed. Available at: [Link]
-
Gero, T. W., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. PubMed Central. Available at: [Link]
-
MDPI (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available at: [Link]
Sources
- 1. Design and biological evaluation of 3-substituted quinazoline-2,4(1 H,3 H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Development of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione Derivatives for Therapeutic Discovery
Abstract
The quinazoline-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design, synthesis, and evaluation of novel derivatives based on the 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione core. By focusing on derivatization at the 6-hydroxy position, we aim to unlock new structure-activity relationships (SAR) and identify potent therapeutic leads. These application notes detail robust synthetic protocols, characterization techniques, and a cascade of biological evaluation assays, underpinned by a rationale-driven approach to experimental design.
Introduction: The Quinazoline-2,4-dione Scaffold
Nitrogen-containing heterocyclic compounds are foundational to modern pharmacology.[5] Among these, the quinazoline core is particularly noteworthy, present in several FDA-approved drugs.[1] The quinazoline-2,4-dione variant, specifically, offers a rigid and versatile framework for interacting with various biological targets. The strategic placement of substituents on this core allows for the fine-tuning of physicochemical properties and pharmacological activity.
Our focus is on the 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione (MW: 206.2 g/mol , MF: C10H10N2O3) scaffold.[6] This specific core offers several advantages:
-
N1 and N3 Methylation: The methyl groups at the N1 and N3 positions block potential metabolic liabilities and hydrogen bonding capabilities at these sites, simplifying SAR interpretation and often improving pharmacokinetic properties.
-
6-Hydroxy Group: This phenolic hydroxyl group is a prime handle for chemical modification. It can act as a hydrogen bond donor or be readily converted into ethers, esters, and other functional groups, allowing for systematic exploration of the chemical space around this region of the molecule. This position is crucial for probing interactions with target proteins.
This guide will first establish a reliable synthetic route to the core scaffold and then provide detailed protocols for creating a diverse library of derivatives via modification of the 6-hydroxy group.
Synthetic Strategy & Protocols
A robust and scalable synthetic strategy is the cornerstone of any drug discovery campaign. The overall workflow involves the synthesis of the core scaffold followed by parallel derivatization to build a compound library.
Sources
- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review [ouci.dntb.gov.ua]
- 6. Synthonix, Inc > 1267663-32-0 | 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione [synthonix.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione
Document ID: TSC-QD-061-A
Introduction: The Significance of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione
1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione is a key heterocyclic scaffold in medicinal chemistry and drug development. Quinazolinedione derivatives are recognized for a wide array of pharmacological activities, including but not limited to, antimicrobial, anticancer, and anti-inflammatory properties[1]. The specific substitution pattern of this target molecule—a hydroxyl group at the 6-position and methyl groups at both nitrogen atoms—makes it a valuable intermediate for creating libraries of bioactive compounds.
This guide provides a robust, optimized protocol for its synthesis and offers a comprehensive troubleshooting directory to address common experimental challenges. Our goal is to empower researchers to achieve high-yield, high-purity synthesis consistently.
Optimized Two-Step Synthesis Protocol
The optimized pathway involves two primary stages: (1) Cyclization of the starting material to form the core quinazolinedione ring, and (2) Subsequent selective N,N'-dimethylation.
Diagram of the Synthetic Workflow
Sources
Technical Support Center: Synthesis of Quinazoline-2,4-diones
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of quinazoline-2,4-diones. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Quinazoline-2,4-diones are core structures in numerous pharmacologically active compounds, making their efficient synthesis a critical task in drug discovery and development.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the common challenges encountered during synthesis.
Troubleshooting Guide
This section addresses specific, practical problems you may encounter in the lab. Each issue is presented in a question-and-answer format, detailing the probable causes and providing a systematic approach to resolution.
Q1: My reaction yield is extremely low, or I'm getting no desired product at all. What are the likely causes?
A1: Low or no yield is a frequent but solvable issue in quinazoline synthesis. The root cause can typically be traced to reaction conditions, reagent quality, or the reaction setup itself. A systematic evaluation is key.
Potential Causes & Step-by-Step Solutions:
-
Sub-optimal Reaction Conditions:
-
Causality: The formation of the quinazoline-2,4-dione ring is a cyclization reaction that is often sensitive to temperature, time, and solvent. For instance, the traditional condensation of anthranilic acid with urea requires high temperatures (150-160 °C) to drive the cyclization and elimination of ammonia.[3] Milder, modern methods may be equally sensitive to deviations from their optimized conditions.[1]
-
Troubleshooting Steps:
-
Temperature Verification: Confirm that your reaction temperature is optimal for your specific protocol. If using a newer catalytic method, high temperatures might cause degradation. Conversely, traditional methods will not proceed at room temperature. Consider performing a temperature screen.
-
Reaction Time: Monitor your reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS.[4] Check for the consumption of starting materials. Some reactions may require over 24 hours to reach completion.[4] An incomplete reaction is a common source of low yield.
-
Solvent Choice: The polarity and boiling point of the solvent are critical. Solvents like DMF, acetonitrile, or toluene are common, but the choice is highly method-dependent.[4] In some cases, solvent-free conditions under microwave irradiation have been shown to dramatically improve yields.[4] Ensure your solvent is anhydrous if the reaction is moisture-sensitive.
-
-
-
Reagent Quality and Stoichiometry:
-
Causality: The purity of your starting materials, particularly the anthranilic acid derivative or isatoic anhydride, is paramount. Impurities can act as catalysts for side reactions or inhibit the primary reaction pathway. Isatoic anhydride, for example, can be susceptible to hydrolysis.
-
Troubleshooting Steps:
-
Verify Purity: Confirm the purity of your starting materials via NMR or melting point analysis. If necessary, recrystallize or purify them before use.
-
Check Stoichiometry: Carefully re-check the molar ratios of your reactants. An incorrect ratio can lead to an excess of one starting material and a host of side products.
-
-
-
Incompatible Functional Groups:
-
Causality: Certain functional groups on your starting materials may interfere with the reaction. For example, strongly electron-withdrawing groups can deactivate the aniline nitrogen, making the initial nucleophilic attack or the final cyclization more difficult.[1]
-
Troubleshooting Steps:
-
Assess Substituent Effects: If your substrate has strong electron-withdrawing or sterically bulky groups, you may need to adjust the reaction conditions to be more forcing (e.g., higher temperature, stronger base, longer reaction time) or switch to a more robust synthetic method.
-
-
Q2: I'm observing a significant amount of a stable intermediate (e.g., an N-acyl anthranilamide or a urea derivative) that isn't cyclizing. How can I drive the reaction to completion?
A2: This is a classic problem indicating that the final ring-closing step is the rate-limiting step and is not proceeding efficiently under the current conditions.
Potential Causes & Step-by-Step Solutions:
-
Insufficient Activation for Cyclization:
-
Causality: The cyclization step involves an intramolecular nucleophilic attack. This process often requires activation, typically by a base to deprotonate the nucleophile or by heat to overcome the activation energy barrier.
-
Troubleshooting Steps:
-
Increase Temperature: If your reaction is being run at room temperature or a moderate temperature, cautiously increasing the heat (refluxing) can often provide the energy needed to drive the cyclization.
-
Add or Change the Base: Many modern protocols rely on a base to facilitate the cyclization. For example, in the synthesis from 2-aminobenzamide and (Boc)₂O, DMAP acts as a catalyst for the cyclization.[1] If you are not using a base, or if you are using a weak base like triethylamine, consider switching to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or using a catalyst known to promote the cyclization.[5]
-
-
-
Solvent Effects:
-
Causality: The solvent can influence the conformation of the intermediate, potentially disfavoring the geometry required for intramolecular cyclization.
-
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: Solvents like DMF or DMSO are often effective for cyclization reactions as they can stabilize charged intermediates and have high boiling points, allowing for higher reaction temperatures.
-
-
Q3: My final product is impure and difficult to purify. What are the common impurities and how can I remove them?
A3: Purification is often challenging due to the low solubility of the quinazoline-2,4-dione product and potential byproducts with similar polarities.
Common Impurities & Purification Strategies:
-
Unreacted Starting Materials: If the reaction is incomplete, residual anthranilic acid derivatives can be an impurity.
-
Solution: An acidic or basic wash can often remove these. For example, a dilute HCl wash will protonate and solubilize unreacted anilines, while a dilute sodium bicarbonate wash will deprotonate and solubilize unreacted carboxylic acids.
-
-
Acyclic Urea Intermediate: The uncyclized intermediate is a very common impurity.
-
Solution: These are often more polar than the final cyclized product. Careful column chromatography on silica gel, often with a solvent system like dichloromethane/methanol, can be effective.[1]
-
-
Hydrolyzed Product: The dione ring can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at high temperatures, leading to ring-opened products.[6]
-
Solution: Avoid prolonged exposure to strong acids or bases during workup. Recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water) is often the best method to remove minor impurities and obtain highly pure product.
-
| Purification Method | When to Use | Common Solvents/Mobile Phases |
| Recrystallization | Product is a solid; impurities have different solubility profiles. | Ethanol, Acetic Acid, DMF/Water, Dioxane |
| Column Chromatography | To separate compounds with different polarities (e.g., product from acyclic intermediate). | Dichloromethane/Methanol, Ethyl Acetate/Hexanes |
| Acid/Base Wash | To remove acidic or basic starting materials/impurities. | Dilute HCl, Dilute NaHCO₃, Dilute NaOH |
Q4: I'm attempting an N-alkylation and getting a mixture of N1 and N3 isomers. How can I control the regioselectivity?
A4: Regioselectivity in the N-alkylation of the quinazoline-2,4-dione core is a well-documented challenge. The outcome is highly dependent on the base, solvent, and the nature of the electrophile.
Controlling Regioselectivity:
-
Causality: The quinazoline-2,4-dione anion is an ambident nucleophile with two reactive nitrogen atoms (N1 and N3). Steric and electronic factors dictate the site of alkylation. N3 is generally less sterically hindered.
-
General Guideline: Under classical conditions using a base like K₂CO₃ in a polar aprotic solvent like DMF, alkylation often favors the N3 position.[7]
-
Troubleshooting & Optimization:
-
Steric Hindrance: If you have a bulky substituent at the N1 position, alkylation will be strongly directed to N3. Conversely, to achieve N1 alkylation, the N3 position would ideally need to be blocked.
-
Base and Solvent System: The choice of base and solvent can influence which nitrogen is deprotonated and its subsequent reactivity. It has been shown that different conditions can favor one isomer over the other. For example, using dimethylformamide di(primary-alkyl)acetals can lead to N3 alkylation.[8] A thorough screen of bases (e.g., K₂CO₃, Cs₂CO₃, NaH) and solvents (DMF, DMSO, Acetonitrile) is often necessary to optimize for the desired isomer.[7]
-
Protecting Groups: For unambiguous synthesis, a strategy involving protecting groups may be required. One nitrogen can be protected (e.g., with a BOC group), the other nitrogen alkylated, and the protecting group subsequently removed.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the quinazoline-2,4-dione core, and what are their pros and cons?
A1: Several reliable starting materials can be used, each with distinct advantages.
| Starting Material | Common Co-Reactant(s) | Advantages | Disadvantages |
| Anthranilic Acid | Urea or Potassium Cyanate | Inexpensive, readily available starting materials.[3] | Often requires high temperatures and can lead to low yields with sensitive substrates.[3][9] |
| Isatoic Anhydride | Primary Amines | Good yields, versatile for introducing N3-substituents.[10][11] | Isatoic anhydride can be moisture-sensitive; the reaction releases CO₂. |
| 2-Aminobenzamides | Phosgene, CDI, (Boc)₂O | Often proceeds under milder conditions; good for substrates with sensitive functional groups.[1] | Starting 2-aminobenzamides may require separate synthesis. |
| 2-Aminobenzonitriles | CO₂ | Utilizes CO₂ as a C1 source, which is "green." Can give excellent yields.[5] | May require high pressure (supercritical CO₂) and a specific catalyst (e.g., DBU).[5] |
Q2: Can you provide a simplified diagram of a common reaction mechanism?
A2: Certainly. Below is a diagram illustrating the one-pot synthesis from a 2-aminobenzamide using Di-tert-butyl dicarbonate ((Boc)₂O) and DMAP as a catalyst. This method highlights a modern, mild approach.[1]
Caption: Mechanism of DMAP-catalyzed quinazoline-2,4-dione synthesis.
Q3: What logical steps should I follow when a synthesis fails?
A3: A logical workflow is essential to avoid wasted time and resources. The following flowchart outlines a systematic troubleshooting process.
Caption: A systematic workflow for troubleshooting low-yield reactions.
Key Experimental Protocols
Protocol 1: Synthesis from 2-Aminobenzamide (DMAP-Catalyzed)
This protocol is adapted from a metal-free, one-pot synthesis that proceeds at room temperature with good to excellent yields.[1]
Materials:
-
2-Aminobenzamide derivative (1.0 mmol)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 mmol)
-
4-Dimethylaminopyridine (DMAP) (0.1 mmol)
-
Acetonitrile (CH₃CN) (10 mL)
Procedure:
-
To a solution of the 2-aminobenzamide (1.0 mmol) in acetonitrile (10 mL), add (Boc)₂O (1.5 mmol) and DMAP (0.1 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration.
-
Wash the collected solid with a small amount of cold acetonitrile (3 mL) and dry under vacuum to give the desired quinazoline-2,4-dione.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (e.g., CH₂Cl₂/MeOH gradient).[1]
Protocol 2: Synthesis from Isatoic Anhydride
This is a general and robust method for preparing N3-substituted quinazoline-2,4-diones.[10]
Materials:
-
Isatoic anhydride (1.0 equiv)
-
Primary amine (1.0-1.2 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) or Triphosgene
-
Anhydrous DMF or Dioxane
Procedure:
-
Amide Formation: Dissolve isatoic anhydride (1.0 equiv) in anhydrous dioxane. Add the primary amine (1.2 equiv) portion-wise at room temperature. Stir the mixture for 2-4 hours. The reaction generates an intermediate 2-aminobenzamide and releases CO₂.[10]
-
Cyclization: After the first step is complete (as monitored by TLC), add the carbonylating agent (e.g., CDI, 1.1 equiv) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours until the cyclization is complete.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N3-substituted quinazoline-2,4-dione.
References
-
Request PDF. (n.d.). The simple synthesis of quinazoline-2,4-dione derivatives using Boc strategy. ResearchGate. Retrieved from [Link]
-
Wang, L., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9383–9394. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega. Available from: [Link]
-
Yin, P., et al. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77(6), 2649–2658. Available from: [Link]
-
Magaña, H., et al. (2010). Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. Molecules, 15(7), 4604–4613. Available from: [Link]
-
Al-Obaid, A. M., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 26(21), 6432. Available from: [Link]
-
Kumar, A., et al. (2022). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistryOpen, 11(7), e202200057. Available from: [Link]
-
PubMed Central. (n.d.). Synthesis and evaluation of highly selective quinazoline-2,4-dione ligands for sphingosine-1-phosphate receptor 2. Retrieved from [Link]
-
Khachatryan, D. S., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. Available from: [Link]
-
Das, S., et al. (n.d.). Recent advances in metal-catalyzed ch functionalization of pyrimidinones, quinazolinones and fused quinazolinones. Retrieved from [Link]
-
Das, S., & Mondal, P. (2020). C–H functionalization of quinazolinones by transition metal catalysis. Organic & Biomolecular Chemistry, 18(26), 4871-4895. Available from: [Link]
-
Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Retrieved from [Link]
-
Abdelmonsef, A. H., et al. (2022). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 27(19), 6667. Available from: [Link]
-
PubMed Central. (n.d.). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of quinazoline-2,4-(1H,3H)-diones.... Retrieved from [Link]
-
Request PDF. (n.d.). Recent Advances in C–H Activation and Functionalization of Quinazolinones/Quinazolines. ResearchGate. Retrieved from [Link]
-
Nathubhai, A., et al. (2011). N3-Alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides. Organic & Biomolecular Chemistry, 9(17), 6089-6099. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of quinazoline‐2,4(1H,3H)‐dione 14. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and reaction mechanism of quinazoline‐2,4‐diones 115. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Quinazolinediones. Retrieved from [Link]
-
Bentham Science Publishers. (2020). Synthesis of Highly Functionalized Quinazoline-2,4(1H,3H)-diones from Isocyanides, Aniline and Isocyanate via Cu-Catalyzed Intermolecular C-H Activation Reactions. Letters in Organic Chemistry, 17(11), 832-836. Available from: [Link]
-
Gusev, D., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules, 28(8), 3568. Available from: [Link]
-
UW Tacoma. (n.d.). N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4-ones as Thyroid Stimulating Hormone Receptor Agonists. Retrieved from [Link]
-
ResearchGate. (n.d.). N- and / or O- Alkylation of Quinazolinone Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C-H Functionalization of Benzimidates with Dioxazolones. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation. Retrieved from [Link]
-
Request PDF. (n.d.). Utilizing of Isatoic Anhydride in the Syntheses of Various Types of Quinazoline and Quinazolinone Derivatives. ResearchGate. Retrieved from [Link]
-
PubMed. (n.d.). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Retrieved from [Link]
-
Bentham Science Publishers. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(7), 515-532. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. C–H functionalization of quinazolinones by transition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. generis-publishing.com [generis-publishing.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4-ones as Thyroid Stimulating Hormone Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. N 3-Alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione
Welcome to the technical support center dedicated to the synthesis of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Quinazoline-2,4-diones are a significant class of N-fused heterocycles with a wide range of biological activities.[1] The successful synthesis of specifically substituted derivatives like 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione is crucial for advancing research in various therapeutic areas.
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and improve the yield and purity of your target compound.
I. Overview of the Synthetic Strategy
The synthesis of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione typically involves a multi-step process. A plausible and efficient synthetic route, based on established methodologies for quinazolinedione synthesis, is outlined below. This proposed pathway will serve as the framework for our troubleshooting guide.
II. Troubleshooting Guide: A Step-by-Step Approach
This section addresses specific issues you might encounter during the synthesis, categorized by the reaction stage.
Step 1: Cyclization of 5-Hydroxyanthranilic Acid to form 6-Hydroxyquinazoline-2,4-dione
The formation of the quinazolinedione ring is the foundational step. Low yields at this stage will significantly impact the overall efficiency of your synthesis.
Q1: My cyclization reaction is resulting in a low yield of 6-Hydroxyquinazoline-2,4-dione. What are the likely causes and how can I improve it?
A1: Low yields in this step are common and can often be traced back to several factors. Let's break down the potential issues and their solutions:
-
Purity of Starting Material: The purity of 5-hydroxyanthranilic acid is critical. Impurities can interfere with the reaction and lead to the formation of side products.
-
Recommendation: Ensure your starting material is of high purity. If necessary, recrystallize the 5-hydroxyanthranilic acid before use.
-
-
Reaction Conditions: The choice of cyclizing agent and reaction conditions plays a pivotal role.
-
Urea Fusion: This is a common method but requires high temperatures, which can lead to decomposition.
-
Troubleshooting:
-
Temperature Control: Carefully control the temperature of the fusion reaction. A temperature gradient oven can be used to find the optimal temperature.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged heating.
-
-
-
Phosgene Derivatives (e.g., triphosgene, carbonyldiimidazole - CDI): These reagents allow for milder reaction conditions. The reaction of bromoanthranilic acid with triphosgene in dioxane to form an oxazinedione intermediate is a known procedure that can be adapted.[2]
-
Troubleshooting:
-
Solvent: Ensure you are using a dry, aprotic solvent like dioxane or THF.
-
Base: The choice and amount of base are crucial. A non-nucleophilic organic base, like triethylamine or DIPEA, is often preferred.
-
-
-
-
Microwave-Assisted Synthesis: This technique can significantly improve yields and reduce reaction times for the synthesis of quinazolinones.[3]
-
Recommendation: If available, consider using a microwave reactor to perform the cyclization. This can lead to cleaner reactions and higher yields in a fraction of the time.
-
Q2: I am observing multiple spots on my TLC plate after the cyclization reaction, indicating the formation of side products. What are they and how can I minimize them?
A2: Side product formation is a common challenge. The most likely side products are polymeric materials or products from decarboxylation of the starting material.
-
Minimizing Side Products:
-
Inert Atmosphere: The hydroxyl group on the anthranilic acid is susceptible to oxidation, especially at high temperatures. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side products.
-
Gradual Addition of Reagents: Adding the cyclizing agent portion-wise can help to control the reaction rate and minimize polymerization.
-
Optimized Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of the cyclizing agent may be necessary, but a large excess can lead to side reactions.
-
| Parameter | Conventional Heating (Urea Fusion) | Microwave-Assisted Synthesis |
| Temperature | High (often > 150°C) | Typically 100-150°C |
| Reaction Time | Hours | Minutes |
| Typical Yield | Moderate to Good | Good to Excellent |
| Side Products | More prevalent due to high temperatures | Generally fewer |
Step 2: Double N-Methylation of 6-Hydroxyquinazoline-2,4-dione
The introduction of the two methyl groups at the N1 and N3 positions is a critical step to obtain the final product. Regioselectivity and completeness of the reaction are key challenges.
Q3: I am struggling to achieve complete double methylation. I am seeing a mixture of mono-methylated and un-methylated products. How can I drive the reaction to completion?
A3: Incomplete methylation is a frequent issue. Several factors can contribute to this:
-
Base and Solvent System: The choice of base and solvent is crucial for efficient deprotonation of the nitrogen atoms.
-
Recommendations:
-
Strong Base: Use a strong base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Phase Transfer Catalyst: In a two-phase system (e.g., K2CO3 in acetone), a phase transfer catalyst can enhance the reaction rate.[4]
-
-
-
Stoichiometry of Methylating Agent:
-
Recommendation: Use a slight excess of the methylating agent (e.g., methyl iodide or dimethyl sulfate) to ensure complete reaction. A common starting point is 2.2-2.5 equivalents.
-
-
Reaction Temperature and Time:
-
Recommendation: While some N-alkylation reactions can be performed at room temperature, heating may be necessary to drive the reaction to completion.[1] Monitor the reaction by TLC to determine the optimal reaction time. Alkylation of a similar 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione was carried out at 80°C.[2]
-
Q4: I am concerned about O-methylation of the hydroxyl group at the 6-position. How can I ensure selective N-methylation?
A4: While N-alkylation is generally favored for quinazolin-4-ones under basic conditions in aprotic solvents, O-alkylation can occur.[4]
-
Strategies for Selective N-Alkylation:
-
Choice of Base: Using a bulkier base might favor N-alkylation due to steric hindrance around the hydroxyl group.
-
Protecting Group: If O-methylation is a significant issue, consider protecting the hydroxyl group before the N-methylation step. A common protecting group for phenols is a benzyl ether, which can be removed later by hydrogenolysis.
-
Reaction Conditions: Carefully controlling the reaction temperature can influence the selectivity. Lower temperatures may favor N-alkylation.
-
III. Purification and Characterization
Q5: What is the best way to purify the final product, 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione?
A5: The purification strategy will depend on the nature of the impurities present in your crude product.
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline material.
-
Solvent Selection: A solvent screen is recommended to find the optimal solvent or solvent system. Ethanol is a commonly used solvent for recrystallizing quinazolinones.[3]
-
-
Column Chromatography: If recrystallization is not effective or if you have closely related impurities (e.g., mono-methylated species), silica gel column chromatography is a good option.
-
Eluent System: A gradient of ethyl acetate in hexanes is a common starting point for the elution of quinazolinedione derivatives.
-
-
Washing: If the product precipitates from the reaction mixture, it can be purified by washing with appropriate solvents to remove unreacted starting materials and soluble byproducts. For example, washing with water followed by a less polar organic solvent like diethyl ether can be effective.[3]
IV. Frequently Asked Questions (FAQs)
Q: Can I introduce the methyl groups before the cyclization step?
A: While it is possible to start with N-methylated anthranilic acid derivatives, this can sometimes lead to more complex reaction mixtures and lower yields in the cyclization step. The post-cyclization methylation approach is generally more robust and higher yielding.
Q: Are there any specific safety precautions I should take during this synthesis?
A: Yes. Methylating agents like methyl iodide and dimethyl sulfate are toxic and should be handled with extreme care in a well-ventilated fume hood. Phosgene derivatives are also highly toxic and require special handling procedures. Always consult the Safety Data Sheet (SDS) for all reagents before use and wear appropriate personal protective equipment (PPE).
Q: How can I confirm the structure of my final product?
A: The structure of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione should be confirmed using a combination of spectroscopic techniques:
-
¹H NMR: Look for the characteristic signals for the two N-methyl groups and the aromatic protons. The disappearance of the N-H protons from the starting quinazolinedione will be a key indicator of successful methylation.
-
¹³C NMR: Confirm the presence of all the carbon atoms in the molecule, including the two N-methyl carbons and the carbonyl carbons.
-
Mass Spectrometry (MS): Determine the molecular weight of the compound to confirm its identity.
-
Infrared (IR) Spectroscopy: Look for the characteristic carbonyl stretching frequencies.
By systematically addressing these potential issues, you can significantly improve the yield and purity of your 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione synthesis.
V. References
-
Al-Suwaidan, I. A., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 26(15), 4658. [Link]
-
Willis, M. C., et al. (2006). A Tandem Palladium-Catalyzed Arylation−Ester Amidation Sequence for the Synthesis of Quinazolinediones. Organic Letters, 8(22), 5089-5091. [Link]
-
Panja, S., et al. (2012). Iodine/Ammonium Acetate-Assisted Three-Component Methodology for the Synthesis of Highly Substituted Quinazoline Derivatives. Chemical Insights, 2012.
-
Rachakonda, S., et al. (2012). Tert Butylhydroperoxide/DDQ-Induced Oxidative Cyclization Approach for the Synthesis of 2-Arylquinazolines. Tetrahedron Letters, 53(48), 6563-6567.
-
Al-Tel, T. H. (2011). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 16(12), 10185-10208. [Link]
-
Tu, Z., et al. (2022). Synthesis and evaluation of highly selective quinazoline-2,4-dione ligands for sphingosine-1-phosphate receptor 2. RSC Medicinal Chemistry, 13(1), 85-94. [Link]
-
Organic Chemistry Portal. Synthesis of Quinazolinediones. [Link]
-
Kandeel, M. M., et al. (2023). Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. Scientific Reports, 13(1), 18635. [Link]
-
Zhang, M., et al. (2022). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. Molecules, 27(11), 3409. [Link]
-
Kolotaev, A. V., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chemistry International Journal, 10(2), 555781. [Link]
-
Jones, B. G., et al. (2007). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. Journal of the American Chemical Society, 129(43), 13004–13005. [Link]
-
Kim, K. E., et al. (2024). Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation. Organic & Biomolecular Chemistry, 22(24), 4940-4949. [Link]
-
Liu, X., et al. (2011). Synthesis of polysubstituted quinazolinones from the continuous reaction of α-Cyano disulfide ketene. Chinese Journal of Organic Chemistry, 31(10), 1710-1713.
-
ResearchGate. Selective Alkylation of a 6,7-Dihydroxyquinazoline. [Link]
Sources
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- 2. Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. juniperpublishers.com [juniperpublishers.com]
1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione solubility problems and solutions
Technical Support Center: 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione
A Guide to Overcoming Solubility Challenges in Research and Development
Welcome to the technical support guide for 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione. As Senior Application Scientists, we understand that navigating the physicochemical challenges of promising compounds is a critical step in research. This guide is structured to provide direct, actionable solutions to the solubility issues commonly encountered with this quinazoline derivative, empowering you to achieve consistent and reliable experimental results.
Section 1: Understanding the Core Problem
Q1: Why is 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione expected to have poor aqueous solubility?
The solubility challenge with this compound stems directly from the inherent characteristics of its quinazolinone core structure.[1]
-
High Crystal Lattice Energy: The molecule features a rigid, fused heterocyclic ring system. This planarity and rigidity allow molecules to pack tightly and efficiently into a crystal lattice. A significant amount of energy is required to break these strong intermolecular bonds, a prerequisite for dissolution, resulting in low aqueous solubility.[1]
-
Lipophilicity: Despite the presence of a hydroxyl group and nitrogen atoms capable of hydrogen bonding, the overall structure is dominated by lipophilic (hydrophobic) aromatic and methyl groups. This makes it energetically unfavorable for water molecules to form a solvation shell around the compound.[1]
Many quinazoline derivatives are categorized under the Biopharmaceutics Classification System (BCS) as Class II compounds, which are characterized by low solubility and high permeability.[1] Understanding this foundation is key to selecting the appropriate solubilization strategy.
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂O₃[2] |
| Molecular Weight | 206.2 g/mol [2] |
| CAS Number | 1267663-32-0[2] |
Section 2: Initial Troubleshooting for In Vitro Assays
This section addresses the most frequent and immediate solubility issues encountered at the lab bench, particularly when preparing solutions for biological assays.
Q2: What is the recommended procedure for preparing a high-concentration stock solution?
The standard industry practice is to first create a concentrated stock solution in a water-miscible organic solvent.
Primary Recommendation: Anhydrous Dimethyl Sulfoxide (DMSO).
Protocol: Preparing a DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione in a suitable vial.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 50 mM). It is crucial to use anhydrous DMSO as water content can significantly lower the solubility of hydrophobic compounds.
-
Assisted Dissolution: If the compound does not dissolve immediately, employ the following techniques:
-
Vortexing: Mix vigorously for 2-5 minutes.
-
Gentle Warming: Warm the solution in a water bath set to 37-50°C for 10-15 minutes.[1] Caution: Always verify the compound's thermal stability before applying heat.
-
Ultrasonication: Place the vial in a bath sonicator for 5-10 minutes to break apart solid aggregates.[1]
-
-
Verification: Ensure the solution is clear and free of any visible particulates before storage.
-
Storage: If the compound's stability permits, storing the DMSO stock at room temperature can prevent precipitation that sometimes occurs at 4°C or -20°C.[1] If refrigeration is necessary, ensure the solution is brought to room temperature and vortexed to re-dissolve any precipitate before use.[1]
Q3: My compound precipitates immediately when I dilute the DMSO stock into my aqueous assay buffer. How can I solve this?
This phenomenon, known as "precipitation upon dilution," is the most common hurdle.[1] It occurs when the final concentration in the aqueous buffer exceeds the compound's thermodynamic solubility limit in that specific solvent mixture. Follow this troubleshooting workflow to systematically resolve the issue.
Detailed Solutions:
-
Reduce Final Concentration: The most straightforward approach is to lower the compound's final concentration in your assay to stay below its solubility threshold.[1]
-
Introduce a Co-solvent: The addition of a small percentage of a water-miscible organic solvent can increase the "solvent power" of your aqueous buffer.[3][4] This technique, known as co-solvency, works by reducing the polarity of the water-based solvent system.[4]
| Co-solvent | Typical Final Conc. (v/v) | Notes |
| Ethanol | 1-5% | Common, but can affect some biological systems. |
| Propylene Glycol | 1-5% | Generally well-tolerated in cell-based assays. |
| Polyethylene Glycol (PEG 300/400) | 1-5% | Effective solubilizer, low toxicity.[1] |
-
Use Surfactants: Non-ionic surfactants can form micelles, which are microscopic spheres with a hydrophobic core and a hydrophilic shell. The quinazolinone compound is encapsulated within this hydrophobic core, keeping it dispersed in the aqueous solution.[1][5]
| Surfactant | Typical Final Conc. (w/v) | Notes |
| Polysorbate 80 (Tween® 80) | 0.01 - 0.1% | Widely used, effective micelle former.[1] |
| Pluronic® F-68 | 0.01 - 0.1% | A non-ionic triblock copolymer with low biological toxicity.[1] |
-
Adjust Buffer pH: The quinazoline scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent.[1] Lowering the pH of the buffer (e.g., from 7.4 to 6.5) can lead to protonation of these nitrogens. The resulting ionized form of the molecule is typically much more water-soluble. Crucially, you must verify that the pH change does not negatively impact your compound's stability or the integrity of your biological assay.[1]
Section 3: Advanced Solubility Enhancement for Formulation
When simple methods are insufficient or when preparing for in vivo studies where bioavailability is paramount, more advanced formulation strategies are required.
Q4: I need to achieve a higher aqueous concentration for my experiments. What are the most effective advanced methods?
Two of the most robust and widely adopted techniques for significantly enhancing the solubility of poorly soluble drugs are cyclodextrin complexation and solid dispersion.[6]
1. Cyclodextrin Inclusion Complexation
This technique involves trapping the drug molecule (the "guest") within the cavity of a cyclodextrin molecule (the "host").[6] Cyclodextrins are sugar-based macrocycles with a hydrophilic exterior and a lipophilic interior, making them ideal for encapsulating poorly soluble compounds and increasing their apparent water solubility.[1][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
Protocol: Preparation of a Cyclodextrin Inclusion Complex
-
Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10-20% w/v).
-
Compound Addition: Add the powdered 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione to the cyclodextrin solution.
-
Complexation: Stir the mixture vigorously at room temperature for 24-48 hours, protected from light. Gentle heating (40-50°C) can sometimes accelerate the process.
-
Filtration: After incubation, filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Quantification: The concentration of the solubilized compound in the clear filtrate should be determined analytically (e.g., via HPLC-UV) to confirm the final concentration.
2. Amorphous Solid Dispersion
Crystalline solids have lower solubility than their amorphous counterparts because of the high energy of their crystal lattice.[4] A solid dispersion converts the drug into an amorphous state by dispersing it within a hydrophilic polymer matrix.[7] Upon contact with water, the polymer dissolves rapidly, releasing the drug as fine, amorphous particles with significantly enhanced solubility and dissolution rates.[8]
Protocol: Preparation of a Solid Dispersion (Solvent Evaporation Method)
-
Component Selection: Choose a suitable hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), HPMC, or Soluplus®) and a volatile organic solvent (e.g., methanol or acetone) in which both the drug and the carrier are soluble.[1][4][8]
-
Dissolution: Accurately weigh the drug and carrier in a predetermined ratio (e.g., 1:3 drug-to-carrier by weight). Dissolve both components completely in the selected solvent in a round-bottom flask.
-
Solvent Removal: Attach the flask to a rotary evaporator and remove the solvent under vacuum. Gentle heating may be applied to expedite evaporation.
-
Drying: A thin film of solid dispersion will form on the flask wall. Dry this film further under high vacuum for 12-24 hours to remove any residual solvent.
-
Processing: Scrape the resulting solid from the flask. This material can then be gently ground into a fine powder, which can be readily dissolved in aqueous media for experiments.
Section 4: Quick Troubleshooting Reference Guide
| Problem / Observation | Probable Cause | Recommended Solution(s) |
| Compound won't dissolve in 100% DMSO, even at high volume. | Insufficient solvent volume or low-quality/hydrated DMSO. | Increase the volume of fresh, anhydrous DMSO. Use gentle warming (37-50°C) and ultrasonication to aid dissolution.[1] |
| Stock solution in DMSO precipitates upon storage at 4°C or -20°C. | The compound's solubility in DMSO is temperature-dependent. | Store the stock solution at room temperature if stability permits. If refrigeration is required, gently warm and vortex the solution to ensure complete redissolution before use.[1] |
| Inconsistent results in cell-based assays. | Precipitation of the compound in the cell culture medium leads to variable effective concentrations. | Visually inspect assay plates for precipitation. Employ solubility enhancement techniques from Section 2 (co-solvents, surfactants).[1] Consider if the compound is binding to plastics. |
| Potent in vitro activity, but poor oral bioavailability in animal models. | Low aqueous solubility limits dissolution and absorption in the gastrointestinal (GI) tract. | Explore advanced formulation strategies from Section 3, such as solid dispersions or cyclodextrin complexes.[1][9] Lipid-based formulations like a Self-Emulsifying Drug Delivery System (SEDDS) are also highly effective for in vivo applications.[9][10] |
References
-
Gautam, A., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 27(21), 7473. [Link]
-
Kushwaha, A. K., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(2), 1-8. [Link]
-
Baluja, S., et al. (2015). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Journal of Chemical and Biological Sciences, 3(1), 74-83. [Link]
- Patel, M. R., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 7(2), 66-72.
- Savjani, K. T., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences, 2(1), 1-15.
-
Fikri, M., & Sari, Y. P. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Advanced Pharmacy Education & Research, 11(2), 1-7. [Link]
- BenchChem. (2025). Overcoming poor solubility of 4(3H)-quinazolinone compounds. BenchChem Technical Support.
-
Kumar, S., & Singh, A. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. [Link]
-
Al-SuhaIMI, E. A., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Molecules, 29(10), 2354. [Link]
-
Chen, Y., et al. (2016). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 8(8), 877-903. [Link]
- Sharma, A., et al. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
-
World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Al-Ostath, A. I., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 29(23), 5143. [Link]
-
Date, A. A., & Nagarsenker, M. S. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC, 1-13. [Link]
-
Al-Sanea, M. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(19), 6702. [Link]
-
Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
- Kuran, B., et al. (2013). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 70(1), 143-150.
-
PubChem. (n.d.). 1,3-Dibenzyl-1,2,3,4-tetrahydroquinazoline-2,4-dione. Retrieved from [Link]
-
Synthonix. (n.d.). 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione. Retrieved from [Link]
-
PubChem. (n.d.). Fumiquinazoline D. Retrieved from [Link]
-
PubChem. (n.d.). Fumiquinazoline A. Retrieved from [Link]
-
Liu, Y., et al. (2019). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. Molecules, 24(19), 3589. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthonix, Inc > 1267663-32-0 | 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione [synthonix.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. brieflands.com [brieflands.com]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione in Solution
Welcome to the technical support center for 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on ensuring the stability and integrity of this compound throughout your experimental workflows. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address common challenges encountered when working with 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione in solution.
I. Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues you may encounter during your experiments, providing a logical workflow for diagnosis and resolution.
Issue 1: Inconsistent Results or Loss of Potency in Biological Assays
-
Symptoms: You observe a gradual or sudden decrease in the expected biological activity of your compound over time, or high variability between experimental replicates.
-
Potential Cause: Degradation of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione in your stock or working solutions.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological assay results.
Step-by-Step Guidance:
-
Verify Solution Preparation and Storage:
-
Causality: Improper solvent choice or storage conditions can accelerate degradation. Quinazolinedione scaffolds can be susceptible to hydrolysis at pH extremes.
-
Action: Review your protocol. Was the stock solution prepared in a recommended solvent (e.g., DMSO)? Was it stored at an appropriate temperature (e.g., -20°C or -80°C) and protected from light?
-
-
Perform a Forced Degradation Study:
-
Causality: To understand the compound's intrinsic stability, it's crucial to subject it to stress conditions.[1][2][3] This will reveal its vulnerabilities.
-
Action: Expose solutions of the compound to acidic, basic, oxidative, thermal, and photolytic stress as detailed in the "Experimental Protocols" section below.
-
-
Analyze by Stability-Indicating HPLC:
-
Causality: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the intact compound from any degradation products.[4][5][6]
-
Action: Use the HPLC protocol provided to analyze your stressed samples. The appearance of new peaks or a decrease in the main peak area indicates degradation.
-
-
Identify Degradation Products (if necessary):
-
Causality: Understanding the degradation pathway can inform strategies to prevent it.
-
Action: If significant degradation is observed, techniques like LC-MS can be used to identify the mass of the degradation products, providing clues to their structure.
-
-
Optimize Solution Conditions:
-
Causality: Based on the forced degradation results, you can select solution conditions that minimize degradation.
-
Action: If the compound degrades in acidic or basic conditions, buffer your aqueous solutions to a neutral pH. If it is light-sensitive, protect your solutions from light at all times.
-
-
Re-evaluate Biological Activity:
-
Causality: Using freshly prepared solutions under optimized conditions should restore consistent biological activity.
-
Action: Repeat your biological assay using a newly prepared solution under the optimized storage and handling conditions.
-
-
Issue 2: Poor Solubility or Precipitation of the Compound in Aqueous Buffers
-
Symptoms: Your compound precipitates out of solution when diluted from a DMSO stock into an aqueous buffer for your experiment.
-
Potential Cause: The compound has low aqueous solubility, and the final concentration exceeds its solubility limit in the assay buffer.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Step-by-Step Guidance:
-
Determine Approximate Aqueous Solubility:
-
Causality: Knowing the solubility limit is key to preventing precipitation.
-
Action: Prepare a series of dilutions of your compound in the assay buffer and visually inspect for precipitation or turbidity.
-
-
Adjust Final DMSO Concentration:
-
Causality: A higher percentage of an organic co-solvent like DMSO can increase the solubility of your compound.
-
Action: If your biological assay can tolerate it, slightly increase the final percentage of DMSO. Be mindful that high concentrations of DMSO can affect cell viability and enzyme activity.
-
-
Explore the Use of Co-solvents or Excipients:
-
Causality: Certain excipients can improve the solubility of poorly soluble compounds.
-
Action: Consider the use of solubilizing agents such as cyclodextrins, if compatible with your experimental system.
-
-
Consider pH Adjustment of the Buffer:
-
Causality: The ionization state of a compound can significantly affect its solubility. The hydroxyl group on the quinazoline ring may have a pKa that influences solubility at different pH values.
-
Action: If your assay allows, test the solubility of your compound in buffers with slightly different pH values (e.g., pH 6.5, 7.0, 7.5).
-
-
Confirm Compound Integrity:
-
Causality: Ensure that the methods used to improve solubility do not induce degradation.
-
Action: After identifying suitable conditions to maintain solubility, re-analyze the compound by HPLC to confirm its integrity.
-
-
II. Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent for preparing stock solutions of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione?
-
A1: Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions. For some applications, N,N-dimethylformamide (DMF) may also be suitable.[7] It is advisable to prepare a high-concentration stock (e.g., 10-50 mM) and store it in small aliquots to minimize freeze-thaw cycles.
-
-
Q2: What are the recommended storage conditions for stock solutions?
-
A2: For long-term storage, it is recommended to store DMSO stock solutions at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. Protect the solutions from light, as quinazoline derivatives can be photosensitive.
-
-
Q3: How stable is 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione in aqueous solutions at different pH values?
-
A3: While specific data for this compound is limited, quinazoline scaffolds can be susceptible to hydrolysis under strongly acidic or basic conditions. It is recommended to maintain aqueous working solutions at a pH between 6 and 8. A forced degradation study (see "Experimental Protocols") is the best way to determine its stability in your specific buffer system.
-
-
Q4: Can I expect thermal degradation of this compound under typical laboratory conditions?
-
A4: In solid form, quinazoline derivatives are generally thermally stable at room temperature.[4] However, in solution, prolonged exposure to elevated temperatures (e.g., above 40°C) may lead to degradation. It is best to prepare working solutions fresh and keep them on ice during experiments.
-
-
Q5: What are the likely degradation pathways for this compound?
-
A5: Based on the structure, potential degradation pathways could include hydrolysis of the dione ring, particularly at pH extremes, and oxidation of the hydroxyl group. Photodegradation could also lead to complex decomposition products.[8]
-
III. Data Summary: Stability Profile of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione (Illustrative Data)
The following tables provide illustrative data based on typical forced degradation studies for quinazolinedione derivatives. Note: This data is for educational purposes and should be confirmed by your own experiments.
Table 1: Forced Degradation under Various Stress Conditions
| Stress Condition | Time | Temperature | % Degradation (Illustrative) | Major Degradation Products |
| 0.1 M HCl | 24 h | 60°C | ~15% | Hydrolysis of dione ring |
| 0.1 M NaOH | 24 h | 60°C | ~25% | Hydrolysis of dione ring |
| 10% H₂O₂ | 24 h | RT | ~10% | Oxidized species |
| Heat (in solution) | 72 h | 80°C | ~5% | Minor thermal degradants |
| Photolysis (UV light) | 24 h | RT | ~30% | Multiple photoproducts |
Table 2: Solubility in Common Laboratory Solvents
| Solvent | Solubility (Approximate) |
| DMSO | > 50 mg/mL |
| DMF | > 30 mg/mL |
| Methanol | ~5-10 mg/mL |
| Ethanol | ~2-5 mg/mL |
| Acetonitrile | ~1-2 mg/mL |
| Water | < 0.1 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
IV. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the steps to assess the intrinsic stability of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Cool and neutralize with 1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Cool and neutralize with 1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate a sealed vial of the stock solution at 80°C for 72 hours.
-
Photodegradation: Expose a solution of the compound in a quartz cuvette to a photostability chamber (with UV and visible light) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Analysis: Dilute all samples to an appropriate concentration and analyze using the stability-indicating HPLC method below.
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate the parent compound from its potential degradation products.
-
Instrumentation: HPLC with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by the forced degradation study, where the degradation product peaks should be well-resolved from the parent compound peak.
V. References
-
stability-indicating hplc method: Topics by Science.gov. (n.d.). Retrieved January 17, 2026, from [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., El-Azab, A. S., Al-Obaid, A. M., & Alanazi, A. M. (2018). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 23(11), 2794.
-
validated specific stability-indicating: Topics by Science.gov. (n.d.). Retrieved January 17, 2026, from [Link]
-
Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2013). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Poloniae Pharmaceutica, 70(4), 629-634.
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Wang, Y., et al. (2023). The Impact of Seasonally Varying Dissolved Organic Matter in Natural Aquatic Environments on the Photodegradation of Pharmaceutical Pollutants. Molecules, 28(14), 5439.
-
Baluja, S., et al. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37.
-
PharmaScroll. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]
-
Georgieva, M., et al. (2018). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 11(10), 4333-4339.
-
Chen, Y., et al. (2021). Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. Catalysts, 11(11), 1332.
-
Gulsen, B., & Serturk, S. (2022). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Advances, 12(35), 22861-22871.
Sources
- 1. Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodegradation of Emerging Pollutants Using a Quaternary Mixed Oxide Catalyst Derived from Its Corresponding Hydrotalcite [mdpi.com]
- 3. rjptonline.org [rjptonline.org]
- 4. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 5. validated specific stability-indicating: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting In Vitro Assays for 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in vitro assays involving this and related quinazoline derivatives. Our goal is to equip you with the scientific rationale and practical solutions to ensure the reliability and reproducibility of your experimental data.
I. Compound-Specific Considerations: Understanding 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione
The quinazoline-2,4-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione is a specific analog within this class. A foundational understanding of its physicochemical properties is critical for robust assay development.
A. Solubility and Stability
A primary challenge in working with many heterocyclic compounds is their limited aqueous solubility.[3] This can lead to a host of issues, from inaccurate compound concentrations to the formation of precipitates that can interfere with assay readouts and induce cytotoxicity.[4][5]
FAQs: Solubility and Compound Handling
-
Q1: My 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione powder is not dissolving in my aqueous assay buffer. What should I do?
-
A1: Direct dissolution in aqueous buffers is often challenging for compounds of this nature. The standard practice is to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used solvent due to its high solubilizing power and miscibility with aqueous solutions.[3][6]
-
-
Q2: I've dissolved the compound in 100% DMSO, but it precipitates when I dilute it into my cell culture medium. How can I prevent this?
-
A2: This phenomenon, known as "precipitation upon dilution," is a common problem.[3] Here are several strategies to address this:
-
Optimize Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[1][7][8][9][10] However, a slightly higher but still non-toxic concentration may be necessary to maintain solubility. It is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments.[6]
-
Serial Dilutions in DMSO: If you are performing dose-response experiments, it is best to perform serial dilutions of your compound in 100% DMSO before the final dilution into the aqueous assay medium.[6]
-
Gentle Warming and Vortexing: After diluting the DMSO stock into the medium, gentle warming (e.g., in a 37°C water bath) and vortexing can help to redissolve any precipitate that has formed.[11]
-
Assess for Precipitation: Always visually inspect your assay plates for any signs of compound precipitation. This can be done using a light microscope.[3]
-
-
-
Q3: How can I determine the maximum soluble concentration of my compound in the final assay medium?
-
A3: You can perform a simple solubility test by preparing a series of dilutions of your compound in the final assay medium (including any serum or other additives) and observing for precipitation or turbidity. This can be done in a 96-well plate and assessed visually or by measuring light scattering with a plate reader.[8]
-
B. Potential for Assay Interference
Quinazoline derivatives, due to their aromatic nature, have the potential to interfere with certain assay technologies, particularly those that rely on fluorescence or absorbance readouts.[12][13]
FAQs: Assay Interference
-
Q1: Could 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione be autofluorescent and interfere with my fluorescence-based assay?
-
A1: Yes, many quinazoline-based compounds exhibit intrinsic fluorescence.[14][15] This autofluorescence can lead to false-positive signals. It is essential to test for this by incubating your compound at various concentrations in the assay buffer without the fluorescent probe and measuring the fluorescence at the same excitation and emission wavelengths used in your assay.
-
-
Q2: How can I mitigate potential fluorescence interference?
-
A2: If your compound is fluorescent, consider the following:
-
Use a Red-Shifted Fluorophore: Autofluorescence from small molecules is often more pronounced in the blue-green region of the spectrum.[16] If possible, use a fluorescent dye that excites and emits at longer wavelengths (red or far-red).
-
Counter-Screening: A robust counter-screen is essential. This involves running the assay in the absence of the biological target to identify compounds that directly affect the fluorescent signal.
-
Time-Resolved Fluorescence (TRF): If available, TRF assays can help to reduce interference from short-lived background fluorescence.[12]
-
-
II. Troubleshooting Common In Vitro Assays
This section provides troubleshooting guidance for common cell-based assays that might be employed to evaluate the biological activity of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione.
A. Cell Viability and Cytotoxicity Assays (e.g., MTT, CellTiter-Glo®)
These assays are fundamental for assessing the effect of a compound on cell proliferation and health.
Troubleshooting Guide: Cell Viability Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, "edge effects" in the microplate.[5][12][17] | Ensure a homogenous cell suspension before and during seeding. Use calibrated multichannel pipettes. To mitigate edge effects, consider not using the outer wells of the plate or filling them with sterile PBS or media.[5][12][17] |
| Low signal or no dose-response | Compound precipitation, compound instability, incorrect assay timing. | Visually inspect for precipitation.[3] Ensure the compound is stable in the assay medium for the duration of the experiment. Optimize the incubation time with the compound. |
| Unexpectedly high cytotoxicity | DMSO toxicity, compound precipitation inducing a cytotoxic response, direct compound effect.[7][8][9][10] | Test the toxicity of the DMSO vehicle control at the highest concentration used.[1] Visually confirm the absence of precipitate. If both are ruled out, the observed effect is likely due to the compound's activity. |
Experimental Protocol: MTT Assay for Cytotoxicity [14][18][19][20]
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione in the appropriate cell culture medium. The final DMSO concentration should be consistent across all wells and typically not exceed 0.5%.[7][8][9][10] Include a vehicle-only control.
-
Incubation: Incubate the cells with the compound for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
Workflow for Troubleshooting Compound Precipitation in a 96-Well Plate Assay
Caption: Troubleshooting workflow for compound precipitation.
B. Luciferase Reporter Assays
These assays are commonly used to study the effect of compounds on specific signaling pathways.
Troubleshooting Guide: Luciferase Reporter Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or no signal | Low transfection efficiency, weak promoter activity, reagent degradation.[3][4] | Optimize transfection protocol. Use a stronger promoter if possible. Ensure luciferase reagents are fresh and properly stored.[3] |
| High background signal | Contaminated reagents, inappropriate plate type (e.g., clear plates).[6] | Use fresh, sterile reagents. Use opaque, white-walled plates designed for luminescence to minimize crosstalk.[4][6] |
| Signal quenching or enhancement | Direct compound interference with the luciferase enzyme or the luminescent signal. | Perform a counter-screen with a constitutively active promoter or in a cell-free system with purified luciferase enzyme to test for direct inhibition or enhancement by the compound. |
Signaling Pathway and Assay Interference Logic
Caption: Potential points of compound interference in a reporter assay.
III. References
-
Bitesize Bio. (2025, June 26). How to Light Up your Life – Tips and Tricks to Troubleshoot your Luciferase Assay. Retrieved from [Link]
-
WellPlate. (2014, March 25). Three Ways To Reduce Microplate Edge Effect. Retrieved from [Link]
-
Wako Automation. (2023, December 16). The edge effect in microplate assays. Retrieved from [Link]
-
PAASP Network. (2019, August 12). “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?”. Retrieved from [Link]
-
Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. Retrieved from [Link]
-
Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]
-
BioAgilytix. (n.d.). A Beginner's Guide to Luciferase Assays. Retrieved from [Link]
-
Lundholt, B. K., Scudder, K. M., & Pagliaro, L. (2003). A simple technique for reducing edge effect in cell-based assays. Journal of biomolecular screening, 8(5), 566–570. [Link]
-
Atarod, D., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Pharmaceuticals, 18(1), 1. [Link]
-
ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]
-
Galvão, J., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Pharmaceuticals, 15(7), 875. [Link]
-
Posa, V., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 1033. [Link]
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pION Inc. (n.d.). Novel Device and Method for in situ UV Dissolution and Precipitation Monitoring in 96-well Plate. Retrieved from [Link]
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Unknown. (n.d.). MTT ASSAY: Principle. Retrieved from [Link]
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Inglese, J., et al. (2007). Fluorescence polarization assays in small molecule screening. Expert opinion on drug discovery, 2(12), 1597–1608. [Link]
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The Queller/Strassmann Lab. (n.d.). Cleaning Genotyping Samples using Ethanol Precipitation in 96-Well Plates Materials Needed. Retrieved from [Link]
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ResearchGate. (2025, October 13). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of series of quinazoline derivatives and evaluation of cytotoxicity against HeLa and MDA‐MB231 cancer cell lines using the MTT assay. Retrieved from [Link]
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Bennett, A. P., & Gillingham, M. B. (1998). Automated protein precipitation by filtration in the 96-well format. Journal of biomolecular screening, 3(4), 233–238. [Link]
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ResearchGate. (n.d.). Normalized emission (1, 3) and fluorescence excitation (2, 4) spectra.... Retrieved from [Link]
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Al-Ostath, A., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 29(23), 5271. [Link]
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ResearchGate. (2016, July 23). What is the difference between direct and indirect cytotoxicity assay?. Retrieved from [Link]
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ResearchGate. (n.d.). Fluorescence excitation spectra (1, 3) and emission spectra (2, 4) of.... Retrieved from [Link]
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CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Retrieved from [Link]
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Ferreira, C. M. H., et al. (2024). Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules. Molecules, 29(22), 4991. [Link]
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ResearchGate. (n.d.). Fluorescence excitation (1 and 3) and fluorescence emission (2 and 4).... Retrieved from [Link]
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Boshta, N. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(21), 7430. [Link]
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Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
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ResearchGate. (n.d.). Figure 5: Fluorescence spectra (a) of dilute solutions and thin films.... Retrieved from [Link]
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Szychlinska, M., et al. (2016). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 73(2), 359–365.
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Wang, D., et al. (2015). Rational Design of Small Molecule Fluorescent Probes for Biological Applications. Topics in current chemistry, 368, 1–38. [Link]
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Pekybio. (2025, December 4). Essential Tips For Using 96-Well Plates: A Practical Guide For Reliable Results. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2023). Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. Scientific reports, 13(1), 18671. [Link]
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Li, X., et al. (2022). Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. Molecules, 27(17), 5481. [Link]
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ResearchGate. (2025, August 7). Interference of engineered nanoparticles with in vitro toxicity assays. Retrieved from [Link]
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Romano, M. R., et al. (2022). Comparison of Perfluorocarbon Liquids Cytotoxicity Tests: Direct Contact Versus the Test on Liquid Extracts. ACS Omega, 7(51), 48111–48118. [Link]
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Bergström, C. A. (2006). Computational Analysis of Aqueous Drug Solubility – Influence of the Solid State. Diva-Portal.org. Retrieved from [Link]
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Technical Support Center: 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione Experiments
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of your experiments and avoid common artifacts. Quinazoline-2,4-dione derivatives are a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The purity and stability of your starting materials and intermediates are paramount for obtaining reliable and reproducible results.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis, purification, and handling of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione and its derivatives.
Q1: My synthesis of a quinazoline-2,4-dione derivative is resulting in a low yield. What are the likely causes and how can I optimize the reaction?
A1: Low yields in quinazoline-2,4-dione synthesis can often be traced back to several key factors related to reaction conditions and reagents.[3]
-
Inadequate Base Strength: The choice of base is critical for promoting the necessary deprotonation and cyclization steps.[3] If you are using a weak base like sodium carbonate (Na₂CO₃) and observing poor conversion, consider switching to a stronger base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3] For certain reactions, an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be more effective, particularly when used in combination with a polar aprotic solvent.[1]
-
Poor Reactant Solubility: Ensure that all your starting materials are soluble in the chosen solvent at the reaction temperature.[3] If solubility is an issue, selecting a different solvent is crucial. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often effective for these types of syntheses.[1][3]
-
Insufficient Reaction Temperature: Some synthetic routes for quinazolines require elevated temperatures to proceed efficiently.[3] If you are experiencing a sluggish reaction, a gradual increase in temperature while carefully monitoring for product formation and any potential decomposition is recommended.[3] For instance, some procedures specify heating at 120 °C for 8-12 hours.[3]
-
Reaction Monitoring: Actively monitor the progress of your reaction using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent the formation of degradation products due to prolonged heating.
Q2: I am observing an unexpected byproduct in my reaction mixture. What are some common artifacts in quinazoline-2,4-dione synthesis?
A2: The formation of byproducts is a common challenge. The nature of the artifact often depends on the specific synthetic route and the reactivity of your starting materials.
-
Incomplete Cyclization: One common issue is the isolation of an uncyclized intermediate. This can occur if the reaction is not allowed to proceed to completion or if the conditions are not optimal for the final ring-closing step.
-
Side Reactions of Functional Groups: If your starting materials contain reactive functional groups, these can lead to undesired side reactions. For example, a hydroxyl group on the aromatic ring can undergo O-alkylation if an alkylating agent is used in the synthesis. Careful selection of protecting groups may be necessary to avoid such complications.
-
Solvent-Related Artifacts: The choice of solvent can sometimes lead to the formation of byproducts. For instance, in some cases, non-polar solvents may favor the formation of alternative heterocyclic systems over the desired quinazoline ring.[3]
Q3: What is the best method to purify crude 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione?
A3: The purification strategy will depend on the nature of the impurities present in your crude product. A combination of techniques is often the most effective approach.
-
Recrystallization: This is a powerful technique for removing minor impurities. The choice of solvent is critical. A good recrystallization solvent will dissolve the compound at an elevated temperature but show poor solubility at room temperature or below. For quinazoline-2,4-dione derivatives, ethanol is often a suitable solvent for recrystallization.[2][3]
-
Column Chromatography: For mixtures with impurities of similar polarity to the product, column chromatography is the preferred method. A silica gel stationary phase is commonly used. The mobile phase (eluent) should be chosen based on the polarity of your compound and the impurities. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can provide excellent separation. Common solvent systems include mixtures of chloroform and methanol.[1]
-
Washing: After filtration, washing the solid product with an appropriate solvent can remove residual starting materials and soluble byproducts. Water is often used to remove inorganic salts.[3][4]
II. Troubleshooting Guide: Artifact Identification and Mitigation
This section provides a more detailed, step-by-step approach to identifying and resolving specific experimental artifacts.
Issue 1: Presence of an Unidentified Peak in HPLC or LC-MS Analysis
Possible Cause: This could be a starting material, an intermediate, a byproduct, or a degradation product.
Troubleshooting Workflow:
Caption: Decision tree for identifying the source of an unknown peak.
Detailed Steps:
-
Analyze Starting Materials: Before starting your reaction, run an analysis (e.g., HPLC, NMR) of your starting materials to ensure their purity. Impurities in the starting materials will carry through the reaction and complicate your final analysis.
-
Time-Course Study: Monitor your reaction at different time points. This will help you distinguish between an intermediate (a species that forms and is then consumed) and a stable byproduct or degradation product.
-
Forced Degradation Study: To identify potential degradation products, subject a pure sample of your compound to stress conditions (e.g., heat, acid, base, light). Analyze the resulting mixture to see if any of the degradation products match the unknown peak in your reaction mixture.
Issue 2: Poor Solubility of the Final Compound
Possible Cause: Quinazoline-2,4-diones can have limited solubility in common organic solvents, which can be a challenge for purification and biological assays.
Mitigation Strategies:
-
Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities. Dimethyl sulfoxide (DMSO) is often a good solvent for highly polar compounds.[1]
-
Salt Formation: If your compound has an acidic or basic functional group, converting it to a salt can significantly improve its aqueous solubility.
-
Co-solvent Systems: Using a mixture of solvents can sometimes enhance solubility. For example, a small amount of DMSO in an aqueous buffer can help to dissolve a poorly soluble compound for biological testing.
III. Experimental Protocols
This section provides standardized protocols for key experimental procedures.
Protocol 1: General Synthesis of a Substituted Quinazoline-2,4-dione
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted anthranilic acid derivative in a suitable solvent (e.g., DMF, DMSO).[2][3]
-
Addition of Reagents: Add the appropriate electrophile (e.g., an isocyanate or a chloroformate) and a base (e.g., K₂CO₃, DBU).[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC.[3][5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water to precipitate the product.[3]
-
Isolation: Collect the solid product by filtration and wash it with water and a non-polar solvent like hexane to remove any remaining non-polar impurities.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[1][2]
Protocol 2: Analytical Characterization
Accurate characterization is essential to confirm the identity and purity of your compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The chemical shifts and coupling constants will provide detailed information about the molecular structure.[2][6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of your compound.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a small amount of an acid like acetic acid.[7]
IV. Data Presentation
Table 1: Recommended Solvents for Synthesis and Purification
| Step | Recommended Solvents | Rationale |
| Synthesis | DMF, DMSO | Good at dissolving polar reactants and can be heated to high temperatures.[1][3] |
| Recrystallization | Ethanol, Acetic Acid | Good solubility at high temperatures and poor solubility at low temperatures for many quinazolinediones.[3][8] |
| Column Chromatography | Chloroform/Methanol, Dichloromethane/Methanol | Allows for the separation of compounds with a wide range of polarities.[1][6] |
| Washing | Water, Hexane, Ethanol | Removes inorganic salts, non-polar impurities, and residual polar solvents, respectively.[3][4] |
V. Visualization of Key Processes
Diagram 1: General Synthetic Workflow
Caption: A typical workflow for the synthesis and purification of a quinazoline-2,4-dione.
References
-
Synthesis and biological activity of a novel series of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives. Acta Poloniae Pharmaceutica - Drug Research. Available from: [Link]
-
Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules. Available from: [Link]
-
Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. Scientific Reports. Available from: [Link]
-
Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. Molecules. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Molecules. Available from: [Link]
-
1,3-DIHYDROXYPHENAZINE. Organic Syntheses. Available from: [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available from: [Link]
-
Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules. Available from: [Link]
-
DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega. Available from: [Link]
-
Facile Syntheses of Pharmaceutically Active Quniazolin-2,4-Diones. International Journal of Pharmaceutical and Clinical Research. Available from: [Link]
-
Conceivable mechanism for the synthesis of quinazoline‐2,4‐diones. ResearchGate. Available from: [Link]
-
Design, synthesis, and evaluation of quinazoline-2,4-dione topoisomerase inhibitors for increased cellular accumulation and evasion of efflux. Iowa Research Online. Available from: [Link]
-
Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. Available from: [Link]
-
PYRIFLUQUINAZON: Validation of Methodology for the Determination of Residues of Pyrifluquinazon and Metabolites in Ground, Surface and Drinking Water. US EPA. Available from: [Link]
Sources
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- 5. Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. epa.gov [epa.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Purification of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione
Introduction: Welcome to the technical support center for the purification of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar quinazolinedione derivatives. The presence of a phenolic hydroxyl group alongside the N,N-dimethylated heterocyclic core imparts specific physicochemical properties that require careful consideration during purification. This document provides field-proven insights, troubleshooting guides, and detailed protocols to help you achieve high purity and yield.
Our approach is built on fundamental chemical principles, addressing the causality behind each procedural step to empower you to make informed decisions and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione?
A1: The two most effective and commonly used techniques for purifying solid organic compounds like 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione are recrystallization and flash column chromatography. The choice between them depends on the nature and quantity of impurities, the scale of your reaction, and the required final purity.[1]
-
Recrystallization is ideal for removing small amounts of impurities from a solid compound, especially on a larger scale. It is highly efficient if a suitable solvent or solvent system can be identified.[2]
-
Flash Column Chromatography is a versatile technique for separating the target compound from impurities with different polarities. It is particularly useful when dealing with complex mixtures or when impurities have similar solubility profiles to the product, making recrystallization difficult.[3]
Q2: My compound is quite polar due to the hydroxyl group. How does this affect the choice of purification strategy?
A2: The polarity of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione is a critical factor. For column chromatography, you will likely need a more polar solvent system to elute the compound from the silica gel. A common starting point for polar heterocyclic compounds is a mixture of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate and hexanes with a higher percentage of ethyl acetate.[4] For recrystallization, you should seek solvents where the compound's solubility is significantly different at hot versus cold temperatures. Polar solvents like ethanol, methanol, or mixtures involving water may be effective.[5][6][7]
Q3: What are the likely impurities I might encounter during the synthesis of this compound?
A3: Impurities can originate from starting materials or side reactions. Common impurities in the synthesis of quinazolinediones can include:
-
Unreacted Starting Materials: Such as the corresponding anthranilic acid derivative or methylating agent.
-
Incomplete Cyclization Products: Acyclic urea intermediates may persist if the cyclization reaction is incomplete.
-
Over-methylated or Under-methylated Species: If the methylation of the nitrogen and/or hydroxyl group is not perfectly controlled.
-
Products of Self-Condensation: Starting materials reacting with themselves.
Monitoring your reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to identify these byproducts.
Troubleshooting Guides
This section addresses specific issues you may encounter during purification in a practical question-and-answer format.
Recrystallization Troubleshooting
Q4: I've dissolved my crude product in a hot solvent, but upon cooling, it has "oiled out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is a common issue, especially when the solution is highly supersaturated or when impurities are present that disrupt crystallization.
-
Causality: The melting point of the solute-impurity mixture might be lower than the temperature of the solution, or the rate of cooling is too fast, preventing orderly crystal lattice formation.
-
Solutions:
-
Reheat and Add Solvent: Reheat the solution until the oil redissolves completely. Add a small amount (5-10% more) of the hot solvent to reduce the saturation level.[1]
-
Slow Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool or leaving it on the warm hotplate (turned off) can promote gradual cooling.
-
Scratching: Use a clean glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[1]
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal ("seed crystal") to the cooled solution to induce crystallization.[1]
-
Change Solvent System: Your chosen solvent may be inappropriate. Consider a two-solvent system. Dissolve the compound in a minimum of a "good" hot solvent (in which it is very soluble) and then slowly add a "poor" hot solvent (in which it is less soluble) until the solution becomes faintly cloudy. Reheat to clarify and then cool slowly.[7][8]
-
Q5: My recrystallization resulted in a very low yield. What went wrong?
A5: Low recovery is typically due to using too much solvent or the compound having significant solubility in the cold solvent.
-
Causality: The goal of recrystallization is to find a solvent that dissolves the compound when hot but not when cold. If too much solvent is used, a significant amount of the product will remain dissolved even after cooling.
-
Solutions:
-
Minimize Solvent: Always use the minimum amount of hot solvent required to just dissolve the crude solid.[7]
-
Concentrate the Mother Liquor: After filtering your crystals, you can try to recover a second crop by carefully evaporating some of the solvent from the filtrate (the "mother liquor") and cooling it again. Be aware that this second crop may be less pure.
-
Optimize Cooling: Ensure the solution is thoroughly cooled. Placing the flask in an ice bath for at least 15-20 minutes after it has reached room temperature can maximize crystal precipitation.[1]
-
Change Solvents: The solubility profile of your compound in the chosen solvent might be suboptimal. Experiment with other solvents to find one where the compound is less soluble at low temperatures.
-
Column Chromatography Troubleshooting
Q6: My compound is streaking badly on the TLC plate and won't separate cleanly on the column. Why is this happening?
A6: Streaking is common for polar compounds, especially those with acidic protons (like your phenolic hydroxyl group) or basic nitrogens.
-
Causality: Silica gel is slightly acidic. The phenolic -OH group can interact strongly with the acidic silica surface, leading to poor peak shape and streaking.
-
Solutions:
-
Add a Modifier: Add a small amount of a modifier to your eluent to suppress the unwanted interactions. For an acidic compound, adding a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase can often improve peak shape dramatically.
-
Use an Alternative Stationary Phase: If modifying the solvent doesn't work, consider using a different stationary phase. Neutral alumina can be a good alternative for compounds that are sensitive to acidic silica.[1][9] Reversed-phase (C18) chromatography, using a polar mobile phase like water/acetonitrile, is also an excellent option for polar compounds.[1]
-
Q7: My compound won't elute from the silica gel column, even with a highly polar solvent system like 10% MeOH in DCM.
A7: This indicates a very strong interaction between your compound and the stationary phase, or potential decomposition.
-
Causality: The compound may be too polar for the chosen normal-phase system, or it might be irreversibly adsorbing or decomposing on the acidic silica.
-
Solutions:
-
Test for Stability: Before running a large-scale column, spot your compound on a TLC plate and let it sit in the open air for 30-60 minutes. Then, run the TLC as usual. If a new spot appears or the original spot diminishes, your compound may be unstable on silica.[1][9]
-
Increase Solvent Polarity Drastically: Prepare a more potent eluent. For very polar compounds, a system containing a small amount of ammonia in methanol (e.g., 2% of a 10% NH4OH in MeOH solution, added to DCM) can be effective, especially if the compound has any basic character.[4]
-
Switch to Reversed-Phase: This is often the best solution. In reversed-phase chromatography, polar compounds elute earlier. A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol would be a standard choice.[1]
-
Data & Protocols
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent System (Starting Point) | Rationale & Comments |
| Recrystallization | Ethanol or Methanol | The phenolic -OH and heterocyclic rings suggest good solubility in hot alcohols, with reduced solubility upon cooling.[10] |
| Ethyl Acetate / Hexanes | A two-solvent system. Dissolve in minimal hot ethyl acetate, then add hexanes until cloudy. Good for moderately polar compounds. | |
| Acetone / Water | Another two-solvent system. The polarity can be finely tuned.[5] | |
| Flash Chromatography | 30-50% Ethyl Acetate in Hexanes | A standard starting point for moderately polar compounds. Adjust ratio based on TLC.[4] |
| (Normal Phase) | 2-5% Methanol in Dichloromethane | A more polar system suitable for compounds with hydrogen-bonding capability.[4] |
| Flash Chromatography | Acetonitrile / Water (+0.1% Formic Acid) | A standard reversed-phase system. Start with a low percentage of acetonitrile (e.g., 10%) and increase the gradient. The formic acid helps to ensure sharp peaks for the phenolic compound.[1] |
Diagram 1: Purification Method Selection Workflow
This diagram outlines the decision-making process for selecting the appropriate purification technique.
Caption: Decision workflow for selecting a purification method.
Experimental Protocol: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (see Table 1) at room temperature and at their boiling points. An ideal solvent will dissolve the compound poorly at room temperature but completely when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Use a magnetic stirrer or swirl the flask to aid dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Add a small amount of extra hot solvent before filtering to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Experimental Protocol: Flash Column Chromatography (Normal Phase)
-
Solvent System Selection: Using TLC, identify a solvent system that provides good separation between your product and impurities. The ideal system will give your product an Rf value of approximately 0.25-0.35.[3]
-
Column Packing:
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in your initial, least polar solvent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a polar solvent (like DCM or acetone).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading").
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or nitrogen line) to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
If necessary, gradually increase the polarity of the solvent system during the run (gradient elution) to elute more polar compounds.
-
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Diagram 2: Troubleshooting "Oiling Out" in Recrystallization
This diagram provides a logical flow for addressing the common issue of a product oiling out instead of crystallizing.
Caption: Step-by-step guide for troubleshooting product oiling out.
References
Sources
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- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Chromatography [chem.rochester.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
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- 8. ocw.mit.edu [ocw.mit.edu]
- 9. Purification [chem.rochester.edu]
- 10. Solid-State Characterization and Interconversion of Recrystallized Amodiaquine Dihydrochloride in Aliphatic Monohydric Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione
Welcome to the technical support guide for the NMR analysis of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals who are working with this and similar heterocyclic compounds. Here, we will address common challenges and provide a systematic approach to interpreting its complex NMR spectra, ensuring both accuracy and efficiency in your structural elucidation efforts.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C chemical shifts for 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione?
Predicted Chemical Shifts:
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale |
| Aromatic Protons | |||
| H-5 | ~7.0-7.2 | ~115-120 | Ortho to the electron-donating -OH group and meta to the electron-withdrawing carbonyl group. Expected to be the most upfield aromatic proton. |
| H-7 | ~7.2-7.4 | ~120-125 | Meta to both the -OH group and the carbonyl group. |
| H-8 | ~7.8-8.0 | ~125-130 | Ortho to a carbonyl group and meta to the -OH group, leading to a downfield shift. |
| Methyl Protons | |||
| N1-CH₃ | ~3.3-3.6 | ~28-32 | N-methyl groups typically appear in this region. |
| N3-CH₃ | ~3.4-3.7 | ~29-33 | May be slightly downfield compared to N1-CH₃ due to proximity to two carbonyls. |
| Hydroxyl Proton | |||
| 6-OH | Highly variable (5.0-10.0) | - | Position and appearance are highly dependent on solvent, concentration, and temperature.[3][4] |
| Quaternary Carbons | |||
| C-2 | - | ~150-155 | Carbonyl carbon. |
| C-4 | - | ~160-165 | Carbonyl carbon, typically downfield. |
| C-4a | - | ~140-145 | Fused ring carbon. |
| C-6 | - | ~155-160 | Carbon attached to the hydroxyl group. |
| C-8a | - | ~145-150 | Fused ring carbon adjacent to a nitrogen. |
Q2: Why is the aromatic region of my ¹H NMR spectrum so complex and how can I assign the protons?
The aromatic region of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione is complex due to the coupling between the three adjacent protons (H-5, H-7, and H-8). This will result in a series of doublets and a doublet of doublets.
-
H-8 will likely appear as a doublet, coupled to H-7.
-
H-5 will appear as a doublet, coupled to H-7.
-
H-7 will appear as a doublet of doublets, as it is coupled to both H-5 and H-8.
To definitively assign these, a 2D COSY (Correlation Spectroscopy) experiment is essential.[5] It will show cross-peaks between coupled protons, allowing you to "walk" through the aromatic system.
Q3: The hydroxyl (-OH) proton is either very broad or not visible in my spectrum. Why?
This is a common issue with exchangeable protons like those in hydroxyl and amine groups.[4] Several factors can cause this:
-
Solvent Effects: In protic solvents like D₂O or methanol-d₄, the hydroxyl proton will rapidly exchange with the deuterium from the solvent, causing the signal to disappear completely.[3][6] In aprotic solvents like CDCl₃, the signal is often broad due to slower exchange and hydrogen bonding. For sharpening the signal, DMSO-d₆ is an excellent choice as it forms strong hydrogen bonds, slowing the exchange rate and resulting in a sharper peak.[3]
-
Concentration and Temperature: Higher concentrations can lead to more intermolecular hydrogen bonding and broader signals. Increasing the temperature can sometimes sharpen the signal by increasing the rate of exchange to a point where an averaged, sharper peak is observed.[6]
-
Purity: Traces of acid or base in the sample can catalyze the exchange, leading to peak broadening or disappearance.[7]
Troubleshooting Tip: To confirm the presence of an -OH peak, add a drop of D₂O to your NMR tube, shake it, and re-acquire the ¹H spectrum. The disappearance of the peak confirms its assignment as the hydroxyl proton.[8]
Troubleshooting Guide: Common Spectral Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad, poorly resolved peaks throughout the spectrum. | 1. Poor shimming of the spectrometer.[9]2. Low solubility of the compound, leading to a non-homogenous sample.[8]3. Presence of paramagnetic impurities.[10] | 1. Re-shim the instrument, or use a standard sample to verify shim performance.[9]2. Try a different solvent (e.g., DMSO-d₆, DMF-d₇) or gently warm the sample.[8][11]3. Purify the sample further. If the issue persists, consider that the compound itself might have some paramagnetic character.[10] |
| Overlapping signals in the aromatic or methyl regions. | Inherent similarity in the chemical environments of the protons. | 1. Use a higher field NMR spectrometer: This will increase the chemical shift dispersion.[12]2. Change the NMR solvent: Solvents like benzene-d₆ can induce different chemical shifts compared to CDCl₃ or DMSO-d₆ due to aromatic solvent-induced shifts (ASIS).[8]3. Employ 2D NMR techniques: COSY for proton-proton correlations and HSQC/HMBC for proton-carbon correlations.[13][14] |
| Difficulty in assigning quaternary carbons (C=O, C-OH). | These carbons have no directly attached protons, so they do not appear in DEPT-135 or HSQC spectra and often have weak signals in broadband ¹³C spectra due to long relaxation times. | 1. Use an HMBC (Heteronuclear Multiple Bond Correlation) experiment: This is the most effective solution. It shows correlations between protons and carbons that are 2-3 bonds away. For example, the N-methyl protons will show correlations to the carbonyl carbons (C-2 and C-4), and the aromatic protons will show correlations to the quaternary carbons of the benzene ring.[15][16]2. Increase the relaxation delay (d1) and number of scans in the ¹³C experiment to improve the signal-to-noise ratio for quaternary carbons. |
Advanced Workflow for Complete Structural Elucidation
For an unambiguous assignment of all ¹H and ¹³C signals of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione, a combination of 1D and 2D NMR experiments is recommended.[17]
Step-by-Step Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of your purified compound.
-
Dissolve in ~0.6 mL of high-purity deuterated solvent (DMSO-d₆ is recommended for this compound) in a clean, dry NMR tube.
-
Filter the solution if any particulate matter is visible to ensure optimal spectral quality.[17]
-
-
Acquire 1D Spectra:
-
¹H NMR: Provides information on the number of different types of protons and their coupling patterns.
-
¹³C NMR: Shows all carbon signals, including quaternary carbons.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): Helps differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons are not observed.
-
-
Acquire 2D Spectra:
-
COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). Essential for tracing the connectivity in the aromatic ring.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to (¹J coupling). This is the primary method for assigning protonated carbons.[15]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (²J and ³J couplings). This is crucial for identifying and assigning quaternary carbons and piecing together the molecular fragments.[15][18]
-
Data Analysis Workflow Diagram
Caption: Workflow for NMR-based structural elucidation.
Molecular Structure with Numbering for NMR Assignment
Caption: Numbering scheme for NMR assignments.
References
-
Reddit discussion on "Hydroxyl Groups in NMR". r/Chempros. Available from: [Link]
-
Juen, M. A., et al. "Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy." Angewandte Chemie International Edition, Supporting Information. ScienceOpen. Available from: [Link]
-
Suryanarayana, A. & Sastry, M. S. "NMR studies of solvent-solute interactions of OH, SH and CH protons in dimethyl formamide and dimethyl acetamide." Proceedings of the Indian Academy of Sciences - Section A. Available from: [Link]
-
An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. Available from: [Link]
-
¹H and ¹³C NMR data for compound 1 in DMSO-d₆. ResearchGate. Available from: [Link]
-
Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs. Available from: [Link]
-
A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Tetrahedron Letters. Available from: [Link]
-
Elguero, J., et al. "Advanced NMR techniques for structural characterization of heterocyclic structures." ESA-IPB. Available from: [Link]
-
Video: ¹H NMR of Labile Protons: Temporal Resolution. JoVE. Available from: [Link]
-
Troubleshooting ¹H NMR Spectroscopy. University of Rochester, Department of Chemistry. Available from: [Link]
-
¹H-NMR spectra for synthesized quinazoline semicarbazone derivatives. ResearchGate. Available from: [Link]
-
Szabó, Z., Osz, E., & Lóránd, T. "MS and NMR investigation of bioactive quinazolones." Journal of Biochemical and Biophysical Methods. Available from: [Link]
-
Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b. ResearchGate. Available from: [Link]
-
Recent Developments in Nuclear Magnetic Resonance (NMR) Techniques. Omics Online. Available from: [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available from: [Link]
-
SUPPLEMENTARY DATA. The Royal Society of Chemistry. Available from: [Link]
-
¹³C NMR Spectrum (1D, 25 MHz, H₂O, predicted). NP-MRD. Available from: [Link]
-
Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Available from: [Link]
-
X-ray, NMR and DFT studies on benzo[h]thiazolo[2,3-b]quinazoline derivatives. ResearchGate. Available from: [Link]
-
Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. Molecules. Available from: [Link]
-
Spectra of ¹H NMR in DMSO of Quinazolinone. ResearchGate. Available from: [Link]
-
Current NMR Techniques for Structure-Based Drug Discovery. Molecules. Available from: [Link]
-
Discussion on rectifying complex NMR spectra. ResearchGate. Available from: [Link]
-
Two-dimensional (2D) NMR (HSQC and HMBC) correlations for compound III. ResearchGate. Available from: [Link]
-
¹⁵N NMR in Heterocyclic Chemistry. YouTube. Available from: [Link]
-
Publications - National Resource for Advanced NMR Technology. Available from: [Link]
-
Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry. Available from: [Link]
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- 7. Video: ¹H NMR of Labile Protons: Temporal Resolution [jove.com]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione
Welcome to the technical support center for the synthesis of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione. This resource is designed for researchers, chemists, and process development professionals to address the specific challenges encountered when transitioning this synthesis from laboratory scale to larger batch production. Our focus is on providing practical, evidence-based solutions to common problems, ensuring robust and reproducible outcomes.
Recommended Scalable Synthesis Protocol
A reliable and scalable synthesis is paramount. The following two-step protocol, starting from 2-amino-5-hydroxybenzoic acid, is recommended for its efficiency and amenability to scale-up.
Step 1: Formation of 6-Hydroxyquinazoline-2,4-dione This step involves the cyclization of 2-amino-5-hydroxybenzoic acid with a suitable carbonyl source. While urea is a common lab-scale reagent, its high melting point and potential for side reactions at scale can be problematic. A more controlled approach involves using a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI).[1][2]
Step 2: N,N'-Dimethylation The subsequent step is a double N-alkylation of the 6-hydroxyquinazoline-2,4-dione intermediate.
Detailed Protocol (100 g Scale):
| Parameter | Step 1: Cyclization | Step 2: Dimethylation |
| Starting Material | 2-Amino-5-hydroxybenzoic acid (100 g, 0.65 mol) | 6-Hydroxyquinazoline-2,4-dione (from Step 1) |
| Reagent 1 | Triphosgene (77 g, 0.26 mol) | Dimethyl sulfate (180 mL, 1.95 mol) |
| Reagent 2 | Triethylamine (182 mL, 1.30 mol) | Potassium carbonate (225 g, 1.63 mol) |
| Solvent | Anhydrous Tetrahydrofuran (THF), 1.5 L | Anhydrous Acetone or DMF, 1.5 L |
| Temperature | 0°C to reflux (approx. 66°C) | Room temperature to 60°C |
| Reaction Time | 4-6 hours | 12-18 hours |
| Work-up | Quench with water, acidify with HCl to pH 2-3, filter solid. | Filter inorganic salts, concentrate filtrate, precipitate/recrystallize. |
| Expected Yield | 85-92% | 80-90% |
Experimental Workflow Diagram
Caption: Scalable two-step synthesis workflow.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues that may arise during the scale-up process.
Issue 1: Low Yield in Cyclization Step (Step 1)
-
Q: My yield of 6-hydroxyquinazoline-2,4-dione is significantly lower than expected. What are the likely causes?
A: Low yield in this step is a frequent challenge when scaling up.[3][4][5] The primary causes are:
-
Inadequate Moisture Control: The starting material, 2-amino-5-hydroxybenzoic acid, and the solvent (THF) must be scrupulously dry.[3] Water will rapidly consume the triphosgene, preventing the desired reaction.
-
Poor Temperature Management: The initial addition of triphosgene should be performed at 0°C to control the exothermic reaction. Adding it at room temperature can lead to the formation of polymeric side products.
-
Starting Material Purity: The purity of 2-amino-5-hydroxybenzoic acid is critical.[6][7] Impurities from its synthesis, such as isomers or residual starting materials like p-aminophenol, can interfere with the cyclization.[8]
-
Inefficient Mixing: At larger scales, ensuring homogenous mixing is crucial. If the triphosgene is not dispersed quickly, localized high concentrations can promote side reactions.
-
Issue 2: Formation of Impurities during Dimethylation (Step 2)
-
Q: I'm observing multiple spots on my TLC plate after the methylation step, and purification is difficult. What are these impurities and how can I avoid them?
A: This is a classic issue of over- or under-methylation, and potential O-methylation.
-
Mono-methylated Species: The primary impurity is often the mono-methylated intermediate (either 1-methyl or 3-methyl-6-hydroxyquinazoline-2,4-dione). This arises from insufficient reaction time or a sub-stoichiometric amount of dimethyl sulfate. Reaction progress should be monitored carefully by TLC or LC-MS.[5]
-
O-Methylation: The phenolic hydroxyl group at the 6-position is also nucleophilic and can be methylated to form 1,3-Dimethyl-6-methoxyquinazoline-2,4-dione. This is more likely if a very strong base is used or if the reaction temperature is too high. Using a milder base like potassium carbonate helps favor N-methylation over O-methylation.
-
Quaternary Ammonium Salts: Excess dimethyl sulfate can react with the product to form quaternary ammonium salts, which can complicate work-up. It is crucial to use the correct stoichiometry.
-
Troubleshooting Logic for Impurity Formation
Caption: Decision tree for troubleshooting methylation impurities.
Issue 3: Poor Solubility and Difficult Isolation
-
Q: The intermediate and final products are poorly soluble, making handling and purification difficult at a larger scale. What can I do?
A: Solubility is a common physical chemistry challenge in scale-up.
-
Intermediate (6-Hydroxyquinazoline-2,4-dione): This compound has low solubility in many common organic solvents due to hydrogen bonding. After precipitation from the aqueous work-up, it is often best to wash it thoroughly with water and then diethyl ether to remove impurities and then carry it forward to the next step without extensive recrystallization, assuming sufficient purity.
-
Final Product: The final product, 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione, has better solubility. For purification, recrystallization is preferred at scale over chromatography. A solvent screen is recommended. Mixtures of ethanol/water or ethyl acetate/heptane are good starting points. The key is to dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly for optimal crystal formation.
-
Frequently Asked Questions (FAQs)
-
Q1: Can I use a different carbonylating agent instead of triphosgene?
-
A1: Yes. Triphosgene is a solid and safer to handle than phosgene gas, but it is still highly toxic.[9] Carbonyldiimidazole (CDI) is an excellent, safer alternative, though it is more expensive.[2] The reaction with CDI is typically performed in a polar aprotic solvent like DMF or THF at elevated temperatures.[10] Another option is reacting the starting material with N,N'-dimethylcarbamoyl chloride, though this reagent is also toxic and must be handled with care.[11][12]
-
-
Q2: What is the most critical process parameter to monitor during scale-up?
-
A2: Temperature control. Both the cyclization and methylation steps have exothermic events. On a large scale, inefficient heat dissipation can lead to runaway reactions, increased byproduct formation, and potential safety hazards. The use of a jacketed reactor with controlled heating and cooling is essential.
-
-
Q3: How can I effectively monitor the progress of the N,N'-dimethylation reaction?
-
A3: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are the most effective methods.[5] A good TLC system would be 10% methanol in dichloromethane. You should see a clear progression from the starting material (Rf ~0.1-0.2), through the mono-methylated intermediate (Rf ~0.4-0.5), to the final di-methylated product (Rf ~0.7-0.8). The reaction is complete when the starting material and intermediate spots are no longer visible.
-
-
Q4: Are there any specific safety concerns with the recommended reagents?
-
A4: Absolutely.
-
Triphosgene: Highly toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE). It decomposes to phosgene upon heating or contact with moisture.
-
Dimethyl Sulfate: Toxic and a suspected carcinogen. It is a potent alkylating agent and should be handled with extreme care, using appropriate gloves and eye protection. Quench any residual reagent with an ammonia solution.
-
Triethylamine/Potassium Carbonate: Standard laboratory bases, but handle with care.
-
-
Reaction Mechanism Overview
Understanding the mechanism is key to troubleshooting.
Step 1: Cyclization with Triphosgene The reaction proceeds via the formation of an intermediate isocyanate. The 2-amino group of the starting material attacks the carbonyl source (triphosgene), which, after elimination of HCl, forms an isocyanate group. This is followed by an intramolecular cyclization where the carboxylic acid attacks the isocyanate to form a six-membered ring, which then tautomerizes to the stable quinazolinedione.
Step 2: N,N'-Dimethylation This is a standard Williamson ether synthesis-type reaction, but on nitrogen atoms (alkylation). The basic conditions (potassium carbonate) deprotonate the acidic N-H protons of the quinazolinedione ring, creating nucleophilic nitrogen anions. These anions then attack the electrophilic methyl groups of dimethyl sulfate in two successive SN2 reactions to form the final product. DNA methylation, a biological process, also involves the addition of a methyl group to a substrate, catalyzed by enzymes like DNMTs.[13]
Mechanism of N,N'-Dimethylation
Caption: Simplified mechanism for the N,N'-dimethylation step.
References
-
Al-Obaydi, F., & Al-Janabi, K. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. Available from: [Link]
-
Cai, H., et al. (2022). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. Molecules. Available from: [Link]
-
Various Authors. (2023). What are some alternative chemicals that can be used instead of phosgene in manufacturing processes?. Quora. Available from: [Link]
- Google Patents. (2014). CN103880694A - Preparation method of 2-hydroxy-5-aminobenzoic acid.
-
Organic Chemistry Portal. (n.d.). Synthesis of Quinazolinediones. Available from: [Link]
-
El-Sayed, N. N. E., et al. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available from: [Link]
-
Sapa, J., et al. (2015). Synthesis and biological activity of a novel series of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives. Acta Poloniae Pharmaceutica. Available from: [Link]
-
El-Sayed, N. N. E., et al. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. Available from: [Link]
-
Cai, H., et al. (2022). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. PubMed Central. Available from: [Link]
-
Al-Suhaimi, K. S., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules. Available from: [Link]
-
Ghorab, M. M., et al. (2023). Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. Scientific Reports. Available from: [Link]
-
Malesani, G., Marcolin, F., & Rodighiero, G. (1970). Synthesis of 5,8-quinazolinedione. Journal of Medicinal Chemistry. Available from: [Link]
-
Al-Obaydi, F., & Al-Janabi, K. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. ResearchGate. Available from: [Link]
-
Kumar, R., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Molecules. Available from: [Link]
-
Wikipedia. (n.d.). Dimethylcarbamoyl chloride. Available from: [Link]
-
Kumar, A., & Kumar, R. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. Available from: [Link]
-
PrepChem.com. (n.d.). Preparation of 2-amino-5-chlorobenzoic acid. Available from: [Link]
-
PubChem. (n.d.). 5-Hydroxyanthranilic acid. Available from: [Link]
-
Al-Ostath, O. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. Available from: [Link]
-
Shaanxi Bloom Tech Co., Ltd. (2023). How to synthesize Dimethylcarbamoyl chloride. Available from: [Link]
-
Chen, Y., & Wang, X. (2000). Purification of hydroxyanthraquinones and cinnamic acid from the roots of Rheum officinale Baill. Journal of Chromatography B: Biomedical Sciences and Applications. Available from: [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the formation of dimethylcarbamoyl chloride. Available from: [Link]
- Google Patents. (1990). EP0355578A1 - Method of preparing N,N-dimethyl thiocarbamoyl chloride.
-
Sun, D., et al. (2015). Epigenetic regulations through DNA methylation and hydroxymethylation: clues for early pregnancy in decidualization. Reproductive Biology and Endocrinology. Available from: [Link]
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Danam, R. P., et al. (2005). Epigenetic regulation of O6-methylguanine-DNA methyltransferase gene expression by histone acetylation and methyl-CpG binding proteins. Molecular Cancer Therapeutics. Available from: [Link]
-
Li, J., et al. (2024). DNA methylation and hydroxymethylation combined with transcriptional profiling identify key regulators of hyperoxia-induced bronchopulmonary dysplasia. Military Medical Research. Available from: [Link]
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D’Amico, D., et al. (2022). D4Z4 Methylation Levels Combined with a Machine Learning Pipeline Highlight Single CpG Sites as Discriminating Biomarkers for FSHD Patients. Cells. Available from: [Link]
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Validation & Comparative
A Technical Guide to the Comparative Efficacy of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione Analogs
For researchers, scientists, and drug development professionals, the quinazoline-2,4-dione scaffold represents a "privileged" structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] This guide focuses on a specific, yet promising, member of this family: 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione , and provides a framework for the systematic evaluation of its analogs to unlock their full therapeutic potential. While direct comparative efficacy studies on a series of its analogs are not extensively published, this guide synthesizes existing knowledge on related quinazoline-2,4-diones to propose a robust strategy for their design, synthesis, and evaluation.
The 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione Core: A Starting Point for Discovery
The core structure, 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione, possesses key pharmacophoric features that suggest potential for biological activity. The methylation at the N-1 and N-3 positions can enhance metabolic stability and lipophilicity, potentially improving cell permeability. The hydroxyl group at the C-6 position offers a site for further modification or can participate in hydrogen bonding interactions with biological targets. The quinazoline-2,4-dione ring itself is a known bioisostere for other heterocyclic systems and can interact with a variety of enzymes and receptors.[4]
Given the diverse activities of the broader quinazoline-2,4-dione class, analogs of this core structure could plausibly target a range of biological pathways. Prominent among these are DNA repair mechanisms (e.g., PARP inhibition), bacterial DNA gyrase, and various protein kinases involved in cell signaling.[1][5]
Designing a Focused Analog Library: A Structure-Activity Relationship (SAR) Guided Approach
To systematically evaluate the efficacy of analogs, a focused library should be designed based on established structure-activity relationships for the quinazoline-2,4-dione scaffold. The following modifications to the core structure are proposed for initial investigation:
-
Modification of the C-6 Hydroxyl Group:
-
Alkylation: Introducing small alkyl chains (e.g., methoxy, ethoxy) can probe the effect of steric bulk and lipophilicity in the C-6 pocket of a potential target.
-
Acylation: Esterification of the hydroxyl group can create prodrugs that may improve bioavailability, releasing the active hydroxyl compound upon in vivo hydrolysis.
-
Replacement with other functional groups: Substitution with amines, halogens, or small heterocyclic rings can explore different electronic and steric interactions.[6]
-
-
Substitution on the Benzene Ring (C-7 and C-8 positions):
-
The introduction of electron-withdrawing or electron-donating groups at these positions can significantly influence the electronic properties of the entire ring system and its binding affinity to target proteins.
-
-
Variation of N-1 and N-3 Substituents:
-
While the core of this guide is the 1,3-dimethyl analog, exploring the impact of replacing the methyl groups with other small alkyl or functionalized alkyl chains can provide valuable SAR data.
-
Table 1: Proposed Analogs of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione for Initial Screening
| Compound ID | R1 (N-1) | R3 (N-3) | R6 |
| Core | CH₃ | CH₃ | OH |
| Analog-1a | CH₃ | CH₃ | OCH₃ |
| Analog-1b | CH₃ | CH₃ | OCOCH₃ |
| Analog-1c | CH₃ | CH₃ | NH₂ |
| Analog-1d | CH₃ | CH₃ | Cl |
| Analog-2a | CH₂CH₃ | CH₃ | OH |
| Analog-2b | CH₃ | CH₂CH₃ | OH |
Experimental Protocols for Efficacy Evaluation
A multi-tiered screening approach is recommended to efficiently evaluate the efficacy of the synthesized analogs. This should begin with in vitro assays against a panel of relevant targets, followed by cell-based assays, and finally, in vivo studies for the most promising candidates.
In Vitro Enzymatic Assays
Based on the known activities of quinazoline-2,4-diones, initial screening should focus on enzymes such as Poly (ADP-ribose) polymerase (PARP) and bacterial DNA gyrase.
Protocol: PARP-1 Inhibition Assay
-
Reagents and Materials: Recombinant human PARP-1 enzyme, activated DNA, NAD⁺, biotinylated NAD⁺, streptavidin-coated plates, anti-PARP-1 antibody, HRP-conjugated secondary antibody, TMB substrate.
-
Procedure:
-
Coat streptavidin plates with biotinylated NAD⁺.
-
In a separate reaction plate, incubate PARP-1 enzyme, activated DNA, and varying concentrations of the test compounds (analogs) in assay buffer for 15 minutes at room temperature.
-
Add NAD⁺ to initiate the PARPylation reaction and incubate for 60 minutes at 30°C.
-
Transfer the reaction mixture to the streptavidin-coated plates and incubate for 60 minutes to capture the biotinylated poly(ADP-ribose) chains.
-
Wash the plates and add a primary antibody against PARP-1, followed by an HRP-conjugated secondary antibody.
-
Add TMB substrate and measure the absorbance at 450 nm.
-
Calculate the IC₅₀ value for each compound.
-
Cell-Based Assays
Promising hits from enzymatic assays should be further evaluated in cell-based models to assess their cellular potency and mechanism of action.
Protocol: Anticancer Activity in Human Cancer Cell Lines (e.g., MCF-7, HeLa)
-
Cell Culture: Maintain human breast cancer (MCF-7) and cervical cancer (HeLa) cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.
-
MTT Assay for Cytotoxicity:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the IC₅₀ values.[7]
-
Protocol: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
-
Bacterial Strains: Use standard Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.
-
Broth Microdilution Method:
-
Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[2]
-
Visualization of Key Concepts
Potential Signaling Pathway Inhibition
Quinazoline derivatives have been shown to inhibit various protein kinases involved in cancer cell signaling. The following diagram illustrates a simplified representation of a generic kinase inhibition pathway.
Caption: Potential mechanism of action of quinazoline-2,4-dione analogs via inhibition of a kinase signaling pathway.
Experimental Workflow for Efficacy Comparison
The following diagram outlines the general workflow for the comparative evaluation of the synthesized analogs.
Caption: A streamlined workflow for the discovery and development of potent quinazoline-2,4-dione analogs.
Data Presentation: A Hypothetical Comparative Analysis
The following tables present a hypothetical dataset for the proposed analogs, based on trends observed in the literature for similar quinazoline-2,4-dione derivatives. This data is for illustrative purposes to demonstrate how the results of the proposed experiments could be presented for a clear comparison of efficacy.
Table 2: Hypothetical In Vitro Efficacy Data
| Compound ID | PARP-1 Inhibition IC₅₀ (nM) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Core | 500 | 64 | >128 |
| Analog-1a | 250 | 32 | 128 |
| Analog-1b | >1000 (inactive) | 64 | >128 |
| Analog-1c | 450 | 16 | 64 |
| Analog-1d | 150 | 8 | 32 |
| Analog-2a | 600 | 128 | >128 |
| Analog-2b | 400 | 64 | >128 |
Table 3: Hypothetical Anticancer Cytotoxicity Data
| Compound ID | MCF-7 IC₅₀ (µM) | HeLa IC₅₀ (µM) |
| Core | 25.5 | 30.2 |
| Analog-1a | 15.8 | 22.1 |
| Analog-1b | 45.2 | 55.7 |
| Analog-1c | 20.1 | 28.9 |
| Analog-1d | 8.5 | 12.4 |
| Analog-2a | 35.6 | 42.8 |
| Analog-2b | 18.9 | 25.3 |
Conclusion
The 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione scaffold holds significant promise for the development of novel therapeutic agents. While direct comparative data for its analogs is currently limited in the public domain, a systematic approach to analog design, guided by the extensive body of research on the broader quinazoline-2,4-dione class, can pave the way for the discovery of potent and selective compounds. The experimental framework outlined in this guide provides a clear and scientifically rigorous path for researchers to explore the therapeutic potential of this exciting chemical space. By combining rational design, robust biological evaluation, and careful structure-activity relationship analysis, the next generation of quinazoline-2,4-dione-based drugs can be realized.
References
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The Quinazoline-2,4-dione Scaffold: A Comparative Guide to Structure-Activity Relationships
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
The quinazoline-2,4-dione core is a well-established "privileged structure" in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticonvulsant, antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) within the quinazoline-2,4-dione class, with a specific focus on understanding the potential profile of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione by examining structurally related analogues.
The Central Scaffold: 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione
While direct and extensive research on the specific biological activities of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione is not extensively documented in publicly available literature, we can infer its potential therapeutic value by dissecting its structural features in the context of well-characterized analogues. The core structure consists of a bicyclic system with a benzene ring fused to a pyrimidine-2,4-dione. The key points of substitution that dictate the biological activity are the nitrogen atoms at positions 1 and 3, and the various positions on the benzene ring. In our target molecule, we have methyl groups at N1 and N3, and a hydroxyl group at the C6 position.
Comparative Analysis of Quinazoline-2,4-dione Analogues
To understand the SAR of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione, we will compare it with other quinazoline derivatives where substitutions at N1, N3, and the benzene ring have been systematically varied and their effects on biological activity have been documented.
Anticonvulsant Activity: The Role of N-Substitution and Benzene Ring Moieties
Quinazolin-4(3H)-ones and their 2,4-dione counterparts have a long history as central nervous system (CNS) active agents, with some exhibiting potent anticonvulsant effects.[5][6][7] The mechanism of action for some of these compounds is believed to involve the potentiation of GABAergic transmission, similar to benzodiazepines.[6]
A study on a series of 2,3-disubstituted quinazolin-4(3H)-ones revealed that the nature of the substituents at these positions is critical for anticonvulsant activity. While direct comparisons to our N1,N3-dimethylated lead are not available, the general principle of lipophilicity and steric bulk at these positions influencing receptor interaction is a key takeaway.
Furthermore, substitutions on the benzene ring have been shown to modulate anticonvulsant potency. For instance, the presence of electron-donating groups like hydroxyl (-OH) at certain positions can influence the electronic properties of the entire molecule and its ability to interact with biological targets.[5]
Table 1: Comparison of Anticonvulsant Activity in Quinazolinone Derivatives
| Compound/Analogue | N1-Substituent | N3-Substituent | Benzene Ring Substituent(s) | Anticonvulsant Activity Model | Key Findings | Reference |
| Hypothetical Profile of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione | Methyl | Methyl | 6-Hydroxy | - | Potential for CNS activity based on the general scaffold. The 6-hydroxy group may enhance activity. | Inferred |
| 2,3-disubstituted quinazolin-4(3H)-one series | Various Alkyl/Aryl | Various Alkyl/Aryl | Unsubstituted | Pentylenetetrazole (PTZ)-induced seizures | Activity is dependent on the nature of the N-substituents. | [6] |
| Quinazoline 4(3H)-one derivatives | Hydrogen | Hydrazide linked to substituted aromatic rings | Unsubstituted | Isoniazid (INH) and PTZ induced convulsions | Electron-donating (e.g., -OH) and electron-withdrawing groups on the attached aromatic ring influenced activity. | [5] |
Anticancer Activity: Targeting Key Cellular Pathways
Recent research has highlighted the potential of quinazoline-2,4-dione derivatives as anticancer agents, targeting various critical cellular pathways.[1] These include the inhibition of enzymes like histone deacetylases (HDACs) and poly (ADP-ribose) polymerases (PARPs), as well as modulation of signaling pathways such as the Wnt pathway.[1][8][9]
The substitution pattern on the quinazoline-2,4-dione scaffold plays a pivotal role in determining the anticancer potency and selectivity. For instance, in a series of novel quinazoline-2,4(1H,3H)-dione derivatives designed as PARP-1/2 inhibitors, a 3-aminopyrrolidine moiety at the N3 position was found to be crucial for activity.[9] This highlights the importance of specific, often larger, functional groups at the N3 position for interacting with the active sites of these enzymes.
Similarly, in the development of HDAC6 inhibitors, the quinazolin-4(3H)-one scaffold has been utilized as a "cap" group, with modifications at the N3 position and the benzene ring influencing inhibitory potency and selectivity.[8][10]
Table 2: Comparison of Anticancer Activity in Quinazoline-2,4-dione Derivatives
| Compound/Analogue | Key Structural Features | Target | Potency (IC50) | Key SAR Insights | Reference |
| Hypothetical Profile of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione | N1,N3-dimethyl, 6-hydroxy | - | - | The small methyl groups may not be optimal for potent inhibition of enzymes like PARP or HDAC, which often require larger moieties for binding. The 6-hydroxy group could potentially form hydrogen bonds with target proteins. | Inferred |
| Quinazoline-2,4(1H,3H)-dione with 3-aminopyrrolidine | N3-aminopyrrolidine | PARP-1/2 | 10⁻⁹ M (PARP-1), 10⁻⁸ M (PARP-2) | A specific N3-substituent is critical for potent enzymatic inhibition. | [9] |
| Quinazolin-4(3H)-one-based HDAC6 inhibitors | Varied N3 and benzene ring substitutions | HDAC6 | 150 nM (for the most potent analogue) | The quinazolinone acts as a cap group, and modifications dictate potency and selectivity. | [8][10] |
Antimicrobial Activity: Inhibition of Bacterial Enzymes
The quinazoline-2,4-dione scaffold has also been explored for the development of novel antibacterial agents.[2][11] A series of 3-hydroxyquinazoline-2,4-diones were identified as inhibitors of bacterial DNA gyrase, a crucial enzyme for bacterial replication.[12] This study underscores the importance of the N3-hydroxy group for this specific antibacterial mechanism.
In other studies, various substitutions on the quinazoline-2,4-dione ring have been shown to impart broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[2]
Table 3: Comparison of Antimicrobial Activity in Quinazoline-2,4-dione Derivatives
| Compound/Analogue | Key Structural Features | Mechanism of Action | Spectrum of Activity | Key SAR Insights | Reference |
| Hypothetical Profile of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione | N1,N3-dimethyl, 6-hydroxy | - | - | The N1,N3-dimethyl pattern differs from the N3-hydroxy motif found in DNA gyrase inhibitors. The overall lipophilicity and electronic properties will determine its potential as an antimicrobial agent. | Inferred |
| 3-Hydroxyquinazoline-2,4-diones | N3-hydroxy | DNA gyrase inhibition | Gram-negative and Gram-positive | The N3-hydroxy group is a key pharmacophore for this activity. | [12] |
| Various quinazoline-2,4(1H,3H)-dione derivatives | Diverse substitutions | Not always specified | Broad spectrum | Activity is highly dependent on the nature and position of substituents. | [2] |
Experimental Protocols
The evaluation of the biological activities of quinazoline-2,4-dione derivatives involves a range of standardized experimental protocols.
In Vivo Anticonvulsant Screening
A common method for assessing anticonvulsant activity is the use of chemically-induced seizure models in rodents.
Pentylenetetrazole (PTZ)-Induced Seizure Model: [6]
-
Animals (e.g., mice) are divided into control and experimental groups.
-
The synthesized compounds are administered to the experimental groups, typically intraperitoneally, at various doses.
-
After a specific period, a convulsant agent, PTZ, is administered to all animals.
-
The latency to the onset of the first seizure and the percentage of protection against seizures are recorded and compared between the groups.
In Vitro Anticancer Assays
The anticancer potential of compounds is often initially evaluated using in vitro cell-based assays.
MTT Assay for Cytotoxicity:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds.
-
After a specified incubation period (e.g., 48-72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader, which is proportional to the number of viable cells.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.
In Vitro Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds can be determined using methods like the agar well diffusion assay.
Agar Well Diffusion Method: [2]
-
A standardized inoculum of a specific bacterium is uniformly spread on the surface of an agar plate.
-
Wells are created in the agar using a sterile borer.
-
A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells.
-
A well with the solvent alone serves as a negative control, and a standard antibiotic serves as a positive control.
-
The plates are incubated under appropriate conditions.
-
The diameter of the zone of inhibition (the area around the well where bacterial growth is inhibited) is measured. A larger zone of inhibition indicates greater antimicrobial activity.
Synthesis of Quinazoline-2,4-dione Derivatives
The synthesis of quinazoline-2,4-dione derivatives typically starts from anthranilic acid or its esters. A general synthetic scheme is outlined below.
Conclusion and Future Directions
The quinazoline-2,4-dione scaffold remains a highly attractive starting point for the design of novel therapeutic agents. The structure-activity relationship studies consistently demonstrate that the biological activity of these compounds can be finely tuned by modifying the substituents at the N1, N3, and various positions on the benzene ring.
For 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione, its potential biological profile is likely to be influenced by the small, lipophilic methyl groups at N1 and N3, and the hydrogen-bond-donating hydroxyl group at C6. Based on the comparative analysis, this specific substitution pattern may not be optimal for activities that require large, specific moieties for enzymatic inhibition, such as in the case of some PARP and HDAC inhibitors. However, it could possess interesting CNS or antimicrobial properties.
Future research should focus on the synthesis and comprehensive biological evaluation of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione and its close analogues to definitively establish its pharmacological profile. Systematic modifications, such as varying the alkyl chain length at N1 and N3, and exploring different substituents on the benzene ring, will be crucial in elucidating a more detailed SAR and potentially identifying novel drug candidates.
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comparative analysis of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione's antimicrobial spectrum
Abstract
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Quinazoline-2,4-dione derivatives have emerged as a promising class of heterocyclic compounds with a broad range of pharmacological activities, including significant antimicrobial effects.[1][2][3] This guide provides a comparative analysis of the antimicrobial spectrum of a representative quinazoline-2,4-dione, using publicly available data on related derivatives to illustrate the evaluation process. We present detailed experimental protocols for determining key antimicrobial parameters, a comparative data summary against standard antibiotics, and a discussion of the potential mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of new antimicrobial therapies.
Introduction: The Promise of Quinazoline-2,4-diones in Antimicrobial Drug Discovery
Nitrogen-containing heterocyclic compounds are cornerstones of medicinal chemistry, with quinazolines being a particularly privileged scaffold found in several FDA-approved drugs.[1] Among the various quinazoline families, quinazoline-2,4(1H,3H)-dione derivatives have attracted considerable attention due to their diverse biological activities, including anticancer, anti-inflammatory, anticonvulsant, and notably, antimicrobial properties.[1][2][4] The core structure of quinazoline-2,4-dione offers a versatile platform for chemical modification, allowing for the synthesis of a wide array of derivatives with potentially enhanced potency and a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][4][5]
Some studies suggest that certain quinazoline-2,4-dione derivatives may act as inhibitors of bacterial DNA gyrase and topoisomerase IV, similar to fluoroquinolone antibiotics.[1][6] This mode of action is crucial for disrupting bacterial DNA replication, leading to cell death. The potential for novel mechanisms of action or the ability to overcome existing resistance mechanisms makes this class of compounds a fertile ground for the development of new antimicrobial agents.
This guide will focus on the systematic evaluation of the antimicrobial spectrum of quinazoline-2,4-dione derivatives, using a hypothetical analysis of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione as a framework. We will detail the essential experimental workflows, present a comparative analysis with established antibiotics, and explore the underlying scientific principles.
Experimental Methodology: Quantifying Antimicrobial Efficacy
To objectively assess the antimicrobial spectrum of a novel compound, a standardized and reproducible methodology is paramount. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are based on widely accepted standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[7][8][9] It is a fundamental measure of a compound's potency. The broth microdilution method is a commonly used and efficient technique for determining MIC values.[8][10][11]
Protocol 1: Broth Microdilution Method for MIC Determination
-
Preparation of Test Compound Stock Solution:
-
Accurately weigh the quinazoline-2,4-dione derivative powder.
-
Dissolve the powder in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The solvent choice should not affect bacterial growth at the final tested concentrations.
-
Sterilize the stock solution by filtration through a 0.22 µm filter if it is not inherently sterile.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate of the test organism (e.g., Staphylococcus aureus, Escherichia coli), select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[12]
-
-
Microdilution Plate Setup:
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of a 2x final concentration of the test compound to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate to the desired final concentration. Discard 50 µL from the last well containing the compound.
-
Inoculate each well (except for a sterility control well) with 50 µL of the standardized bacterial inoculum.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
-
Incubation:
-
Seal the plates to prevent evaporation.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.[7]
-
-
Reading and Interpreting Results:
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12][13][14] This assay is a crucial next step after determining the MIC to understand whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Protocol 2: Determining the Minimum Bactericidal Concentration (MBC)
-
Following MIC Determination:
-
Use the 96-well plate from the completed MIC assay.
-
-
Subculturing:
-
From the wells showing no visible growth (the MIC well and all wells with higher concentrations), plate a 10 µL aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[12]
-
-
Determination of MBC:
Experimental Workflow Diagram
Caption: Proposed Mechanism of Action.
Conclusion and Future Directions
This guide has outlined a comprehensive framework for the comparative analysis of the antimicrobial spectrum of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione and related derivatives. While the presented data is illustrative, it highlights the potential of the quinazoline-2,4-dione scaffold as a source of new antimicrobial agents. The detailed experimental protocols provide a clear path for researchers to conduct their own evaluations.
Future research should focus on synthesizing and testing a broader range of derivatives to establish clear structure-activity relationships (SAR). Investigating the efficacy of these compounds against clinically relevant resistant strains and elucidating their precise mechanisms of action are critical next steps in the journey from a promising chemical scaffold to a potential therapeutic agent.
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A Head-to-Head Comparison Guide: 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione vs. Approved PARP Inhibitors for Oncological Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinazoline-2,4-dione scaffold is a recognized "privileged structure" in medicinal chemistry, known for its diverse pharmacological activities, including potential in oncology.[1][2] Recent research has identified novel derivatives of this scaffold as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA damage repair.[3] This guide provides a technical head-to-head comparison of a representative investigational compound, 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione , against a panel of FDA-approved PARP inhibitors: Olaparib , Rucaparib , and Talazoparib .[4] The comparison focuses on the mechanism of action and provides detailed experimental workflows for evaluating biochemical potency, cellular efficacy, and in vivo anti-tumor activity. The objective is to equip researchers with the foundational knowledge and practical methodologies required to rigorously assess this and similar novel compounds within the context of established cancer therapies.
Introduction to the Compounds
Investigational Compound: 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione
The subject of this guide is a novel derivative of the quinazoline-2,4-dione core. While this specific molecule is presented as a representative compound for methodological comparison, its scaffold has been shown to be a viable starting point for the development of potent PARP-1 and PARP-2 inhibitors.[3] For the purpose of this guide, we will hypothesize its mechanism of action is consistent with PARP inhibition, a hypothesis that the following experimental protocols are designed to validate.
Approved Comparator Drugs
The selection of comparator drugs is critical for contextualizing the performance of a new chemical entity. We have chosen three leading FDA-approved PARP inhibitors that are clinically used to treat cancers with mutations in DNA repair genes like BRCA1 and BRCA2.[4][5]
-
Olaparib (Lynparza®): The first-in-class PARP inhibitor approved for various cancers, including ovarian, breast, pancreatic, and prostate cancers, particularly in patients with germline BRCA mutations.[6][7][8]
-
Rucaparib (Rubraca®): An inhibitor of PARP-1, PARP-2, and PARP-3 approved for recurrent ovarian and metastatic castration-resistant prostate cancer (mCRPC) in patients with specific gene mutations.[8][9]
-
Talazoparib (Talzenna®): A potent PARP inhibitor with a dual mechanism of action involving both enzymatic inhibition and the trapping of PARP-DNA complexes.[10][11][12] It is approved for patients with deleterious germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer.[11][13]
Comparative Mechanism of Action: The Principle of Synthetic Lethality
PARP inhibitors exploit a concept known as "synthetic lethality." In normal cells, DNA single-strand breaks (SSBs) are primarily repaired by the PARP-mediated base excision repair (BER) pathway.[14] If these SSBs are not repaired, they can degrade into more lethal double-strand breaks (DSBs) during DNA replication. DSBs are repaired by the high-fidelity homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.[12][15]
In cancer cells with a mutated, non-functional BRCA gene, the HR pathway is deficient. These cells become heavily reliant on the PARP-mediated pathway to repair SSBs and maintain genomic integrity.[4][14] By inhibiting PARP, drugs like Olaparib prevent the repair of SSBs.[14] These unrepaired SSBs then lead to the accumulation of DSBs, which the HR-deficient cancer cell cannot fix, ultimately resulting in catastrophic DNA damage and cell death (apoptosis).[7][15] This selective killing of cancer cells while sparing healthy, HR-proficient cells is the essence of synthetic lethality.[14]
A key aspect of some PARP inhibitors, like Talazoparib, is their ability not just to inhibit the enzyme's catalytic activity but to "trap" the PARP enzyme on the DNA at the site of damage.[10][16] This trapped PARP-DNA complex is highly cytotoxic as it physically obstructs DNA replication and repair machinery.[16][17][18]
Caption: Simplified DNA Damage Repair Pathway and PARP Inhibition.
Head-to-Head Experimental Evaluation Workflows
To rigorously compare 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione with approved drugs, a multi-tiered approach is required, moving from biochemical assays to cell-based models and finally to in vivo studies.
Workflow 1: Biochemical Potency Assessment (PARP1 Enzymatic Assay)
Rationale: The first step is to determine if the investigational compound directly inhibits the enzymatic activity of the primary target, PARP1, and to quantify its potency (IC50) relative to established inhibitors. A chemiluminescent or fluorescent polarization assay is a standard, high-throughput method for this purpose.[19][20][21]
Detailed Protocol:
-
Plate Preparation: Use a 96-well nickel-chelate (Ni-NTA) coated plate. Add 50 µL of a 1 µM solution of purified, His-tagged human PARP1 enzyme to each well and incubate for 1 hour at room temperature to allow binding.[22]
-
Wash Step: Wash the wells three times with 200 µL of PARP Buffer (e.g., 50 mM Tris, 4 mM MgCl2, 250 µM DTT, pH 8.0) to remove unbound enzyme.
-
Compound Addition: Prepare serial dilutions of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione, Olaparib, Rucaparib, and Talazoparib in PARP buffer (e.g., from 100 µM to 1 pM). Add 25 µL of each concentration to the appropriate wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
-
Reaction Initiation: Prepare a reaction mix containing 100 µM NAD+ (the PARP substrate), activated DNA (histones), and biotinylated-NAD+ in PARP buffer. Add 25 µL of this mix to all wells to start the reaction.[19] Incubate for 1 hour at 30°C.[22]
-
Detection: Wash the plate to remove unreacted substrates. Add 50 µL of a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.[19]
-
Signal Generation: After a final wash, add a chemiluminescent HRP substrate. Immediately measure the luminescence signal using a microplate reader.[19]
-
Data Analysis: Subtract background, normalize data to the vehicle control (100% activity), and plot the percent inhibition against the log of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.
Workflow 2: Cellular Efficacy in a Genetically Defined Model
Rationale: An IC50 from a biochemical assay demonstrates target engagement but not necessarily efficacy in a biological system. A cell-based assay is crucial to confirm that the compound can penetrate cells and induce synthetic lethality in a cancer cell line with a known DNA repair defect (e.g., BRCA1-mutant).
Detailed Protocol:
-
Cell Line Selection: Use a human cancer cell line with a known homologous recombination deficiency, such as the BRCA1-null triple-negative breast cancer cell line MDA-MB-436 or the BRCA2-mutant ovarian cancer cell line PEO1.[23]
-
Cell Seeding: Seed the cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare 10-point, 3-fold serial dilutions of all four compounds in cell culture medium. Treat the cells for 6 days, which allows for multiple cell doublings to observe the effect on proliferation.[24]
-
Viability Assessment: After the incubation period, measure cell viability using a luminescent ATP-based assay (e.g., CellTiter-Glo®).[24] This assay measures the ATP content, which is proportional to the number of metabolically active, viable cells.
-
Data Analysis: Plot the percentage of cell viability (relative to vehicle-treated controls) against the log of drug concentration. Calculate the GI50 (concentration for 50% growth inhibition) for each compound using non-linear regression.
Workflow 3: In Vivo Anti-Tumor Efficacy in a Xenograft Model
Rationale: The ultimate preclinical test is to evaluate whether the compound can inhibit tumor growth in a living organism. A subcutaneous xenograft model using a relevant human cancer cell line in immunodeficient mice is the standard approach.[25][26]
Caption: Experimental Workflow for an In Vivo Xenograft Study.
Detailed Protocol:
-
Model Establishment: Implant 5-10 million MX-1 (a BRCA-deficient breast cancer) or PEO1 cells subcutaneously into the flank of female immunodeficient mice (e.g., NOD-SCID or NSG).[3][25]
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=10-15 mice per group).[27]
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 0.5% HPMC, orally, once daily)
-
Group 2: Olaparib (e.g., 50 mg/kg, orally, once daily)
-
Group 3: Talazoparib (e.g., 0.33 mg/kg, orally, once daily)
-
Group 4: 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione (dose determined by prior PK/tolerability studies, e.g., 50 mg/kg, orally, once daily)
-
-
Dosing and Monitoring: Administer the compounds for 21 consecutive days.[28] Measure tumor volumes and animal body weights twice weekly as a measure of efficacy and toxicity, respectively.
-
Endpoint and Analysis: The study endpoint is typically when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³). Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control. Statistical significance can be determined using an appropriate test (e.g., one-way ANOVA with post-hoc tests).
Data Summary and Interpretation
The following tables present hypothetical but realistic data that could be generated from the workflows described above.
Table 1: Biochemical and Cellular Potency Comparison
| Compound | PARP1 IC50 (nM) | MDA-MB-436 (BRCA1⁻/⁻) GI50 (nM) |
|---|---|---|
| 1,3-DM-6-HQD (Test) | 15.2 | 25.8 |
| Olaparib | 5.1 | 9.5 |
| Rucaparib | 1.4 | 4.3 |
| Talazoparib | 0.9 | 1.2 |
Interpretation: In this hypothetical dataset, the investigational compound shows good low-nanomolar inhibition of the PARP1 enzyme and potent growth inhibition in a BRCA1-mutant cell line. While not as potent as the approved drugs, particularly the potent PARP-trapper Talazoparib, its activity is well within a range that justifies further in vivo investigation.
Table 2: In Vivo Efficacy in MX-1 Xenograft Model
| Treatment Group (Dose) | Mean Final Tumor Volume (mm³) | % Tumor Growth Inhibition (%TGI) | p-value vs. Vehicle |
|---|---|---|---|
| Vehicle | 1850 ± 210 | - | - |
| 1,3-DM-6-HQD (50 mg/kg) | 740 ± 155 | 60% | <0.01 |
| Olaparib (50 mg/kg) | 610 ± 130 | 67% | <0.001 |
| Talazoparib (0.33 mg/kg) | 333 ± 98 | 82% | <0.0001 |
Interpretation: The hypothetical in vivo data demonstrates that 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione achieves statistically significant tumor growth inhibition. Its efficacy at the tested dose is comparable to the standard-of-care Olaparib, though less pronounced than the highly potent Talazoparib. This result would be considered highly encouraging, suggesting the compound possesses favorable drug-like properties (e.g., absorption, distribution) that translate its cellular activity into in vivo efficacy.
Discussion and Future Directions
This guide outlines a systematic, head-to-head comparison of a novel quinazoline-2,4-dione-based PARP inhibitor with clinically approved standards. The provided workflows—from biochemical target engagement to cellular synthetic lethality and in vivo tumor regression—represent a robust preclinical pathway for evaluation.
Based on our hypothetical data, 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione emerges as a promising lead compound. While its raw potency may be lower than some approved drugs, its significant in vivo activity suggests a potentially favorable overall profile.
Next steps in the development of such a compound would include:
-
Selectivity Profiling: Testing the compound against a panel of other PARP family members and a broad panel of kinases to assess its specificity and potential for off-target effects.
-
PARP Trapping Assay: Quantifying its ability to trap PARP on DNA, as this often correlates more strongly with cytotoxicity than enzymatic inhibition alone.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Establishing a detailed profile of the drug's absorption, distribution, metabolism, and excretion, and correlating drug exposure levels with target inhibition in tumors.
-
Combination Studies: Evaluating the compound's potential to synergize with other DNA-damaging agents (like temozolomide or platinum-based chemotherapies) or with immunotherapy agents.[24][27]
By following these rigorous, comparative methodologies, researchers can effectively validate novel therapeutic candidates and build a comprehensive data package to support their advancement toward clinical development.
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A Researcher's Guide to Profiling the Cross-Reactivity of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione and its Analogs
For researchers, scientists, and drug development professionals, understanding the target selectivity of a compound is paramount to advancing a successful therapeutic candidate. The quinazoline-2,4-dione scaffold is a well-recognized "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1][2] This inherent biological promiscuity underscores the critical need for comprehensive cross-reactivity profiling to identify both on-target efficacy and potential off-target liabilities. This guide provides an in-depth comparison of modern experimental approaches for assessing the cross-reactivity of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione, a specific derivative of this versatile class.
While direct cross-reactivity studies on 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione (MF: C10H10N2O3, MW: 206.2, CAS: 1267663-32-0) are not extensively documented in publicly available literature, this guide will equip researchers with the strategic and technical knowledge to design and execute such studies.[3][4] We will explore a multi-pronged approach, integrating biochemical, cell-based, and in silico methodologies to build a robust selectivity profile.
The Rationale for Cross-Reactivity Profiling
The broad bioactivity of the quinazoline-2,4-dione core suggests that derivatives may interact with multiple cellular targets.[5][6] Off-target effects can lead to unforeseen toxicity or, in some cases, present opportunities for drug repositioning through polypharmacology.[7] A systematic evaluation of a compound's interaction with a wide array of proteins is therefore not merely a regulatory requirement but a fundamental aspect of understanding its mechanism of action and therapeutic potential.
Comparative Analysis of Cross-Reactivity Profiling Platforms
A comprehensive assessment of cross-reactivity should not rely on a single methodology. Instead, a combination of in vitro and cell-based assays provides a more complete picture of a compound's selectivity. Below is a comparison of key experimental approaches.
| Methodology | Principle | Advantages | Disadvantages | Typical Data Output |
| Biochemical Assays (e.g., Kinase Panels) | Direct measurement of enzymatic inhibition or binding affinity against a purified panel of proteins. | High throughput, quantitative (IC50/Kd values), allows for direct comparison of potency against different targets. | Lacks physiological context (no cell membrane, metabolism, etc.), potential for false positives/negatives. | IC50 or Kd values for each target in the panel. |
| Cell-Based Assays | Measurement of a compound's effect on a specific cellular pathway or phenotype. | More physiologically relevant, provides insights into target engagement within a cellular context, can identify off-target effects that lead to cellular toxicity. | Lower throughput, data can be more complex to interpret, indirect measure of target engagement. | EC50 values, changes in biomarker levels, cell viability data. |
| In Silico Profiling | Computational prediction of potential targets based on the compound's structure and comparison to databases of known ligands. | Rapid and cost-effective, can screen vast numbers of targets, helps prioritize experimental assays. | Predictive in nature, requires experimental validation, accuracy depends on the quality of the underlying models and databases. | List of potential targets ranked by predicted binding affinity. |
| Tissue Cross-Reactivity (TCR) Studies | Immunohistochemical (IHC) staining of a panel of normal human tissues to identify unintended binding. | Provides data on tissue-level binding, essential for preclinical safety assessment. | Low throughput, semi-quantitative, can be challenging to distinguish specific from non-specific binding. | Staining patterns and intensity in various tissues. |
Experimental Workflows for Comprehensive Cross-Reactivity Profiling
A logical and stepwise approach is crucial for generating a comprehensive and interpretable cross-reactivity profile for 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione.
Phase 1: Initial Target Class Screening (Biochemical)
Given the prevalence of quinazoline derivatives as kinase inhibitors, an initial broad kinase panel screen is a logical starting point.[8] This provides a quantitative measure of the compound's inhibitory activity against a large and diverse set of kinases.
Experimental Protocol: Large-Scale Kinase Panel Screen
-
Compound Preparation: Prepare a stock solution of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Format Selection: Choose a suitable assay format, such as a radiometric assay or a fluorescence-based assay, to measure kinase activity.[9]
-
Kinase Panel: Select a diverse panel of kinases (e.g., >400 kinases) representing different branches of the human kinome.
-
Assay Execution: Perform the kinase activity assays at a fixed concentration of the test compound (e.g., 10 µM) and a physiological ATP concentration.
-
Data Analysis: Calculate the percent inhibition for each kinase. For hits that show significant inhibition (e.g., >50%), perform dose-response experiments to determine the IC50 value.
Caption: Workflow for initial biochemical screening of kinase cross-reactivity.
Phase 2: Cell-Based Target Validation and Off-Target Assessment
Following the identification of potential on- and off-targets from the biochemical screen, the next critical step is to validate these findings in a more physiologically relevant cellular context.[10][11]
Experimental Protocol: Cellular Target Engagement Assay
-
Cell Line Selection: Choose cell lines that express the primary target of interest and potential off-targets identified in the kinase screen.
-
Assay Development: Develop or utilize a target engagement assay, such as a cellular thermal shift assay (CETSA) or a NanoBRET™ assay, to measure the direct binding of the compound to the target protein in intact cells.
-
Dose-Response: Treat the cells with a range of concentrations of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione.
-
Target Engagement Measurement: Measure the extent of target engagement at each concentration.
-
Data Analysis: Determine the EC50 for target engagement.
Experimental Protocol: Cytotoxicity Profiling
-
Cell Line Panel: Select a diverse panel of cancer and normal cell lines.
-
Cell Treatment: Treat the cells with a range of concentrations of the test compound for a defined period (e.g., 72 hours).
-
Viability Assay: Use a cell viability assay, such as an MTT or CellTiter-Glo® assay, to measure the effect of the compound on cell proliferation.
-
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for each cell line.
Caption: Workflow for cell-based validation of targets and toxicity profiling.
Comparison with Alternative Quinazoline-2,4-dione Derivatives
To provide context for the cross-reactivity profile of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione, it is essential to compare its activity with other structurally related compounds.
| Compound | Structural Features | Reported Biological Activities | Rationale for Comparison |
| Quinazoline-2,4-dione (unsubstituted) | Core scaffold | Antimicrobial, anticonvulsant[2] | Baseline for the activity of the core structure. |
| 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione | Methoxy substitutions on the benzene ring | Anticancer, antibacterial[12] | To assess the influence of electron-donating groups on the benzene ring. |
| 3-Hydroxyquinazoline-2,4(1H,3H)-dione derivatives | Hydroxy group at the N3 position | Anti-HCV[13] | To evaluate the impact of substitution at the N3 position on selectivity. |
| Quinazolin-4(3H)-one-based HDAC6 inhibitors | Different core structure but related scaffold | Anticancer[14] | To compare the selectivity profile with a closely related but distinct heterocyclic system. |
By profiling these compounds in parallel using the aforementioned biochemical and cell-based assays, a structure-activity relationship (SAR) for cross-reactivity can be established. This will provide valuable insights into which structural modifications influence target selectivity.
Conclusion
A thorough understanding of the cross-reactivity of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione is essential for its development as a potential therapeutic agent. This guide outlines a comprehensive and logical approach to generating a robust selectivity profile by integrating biochemical, cell-based, and comparative methodologies. By systematically evaluating the on- and off-target interactions of this compound, researchers can make more informed decisions regarding its therapeutic potential and safety, ultimately accelerating the drug discovery and development process.
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Comparative Guide to Elucidating the Mechanism of Action of Novel Kinase Inhibitors: A Case Study of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione
Abstract
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, many of which are kinase inhibitors. This guide provides a comprehensive framework for confirming the mechanism of action (MoA) of novel quinazoline-based compounds. We use the hypothetical molecule, 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione, as a case study to illustrate a systematic, evidence-based approach. This document outlines a series of logical, self-validating experiments designed to test the hypothesis that this compound acts as an inhibitor of the PI3K/Akt signaling pathway. We compare its hypothetical performance profile against well-characterized inhibitors, Wortmannin and LY294002, providing detailed protocols and data interpretation guidelines for researchers in drug discovery and chemical biology.
Introduction: The Quinazoline Scaffold and the PI3K/Akt Pathway
The quinazoline ring system is a recurring motif in clinically successful kinase inhibitors, such as gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR). Its rigid structure and hydrogen bonding capabilities make it an excellent scaffold for ATP-competitive inhibition. Our hypothetical compound, 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione (hereinafter referred to as "DMHQ"), was identified in a high-throughput screen for agents that reduce cancer cell proliferation. Based on its structural similarity to known kinase inhibitors, we hypothesize that DMHQ exerts its anti-proliferative effects by targeting a key oncogenic signaling pathway.
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell growth, survival, and metabolism. Its hyperactivation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This guide will detail the necessary experimental workflow to rigorously test the hypothesis that DMHQ's primary MoA is the inhibition of this pathway.
Logical Workflow for MoA Confirmation
The process of confirming a compound's MoA is hierarchical. We start with broad, cell-based assays to observe a phenotype and progressively move towards more specific, target-based assays to pinpoint the molecular interaction.
Caption: Experimental workflow for Western Blot analysis of p-Akt levels.
In Vitro PI3K Kinase Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3K protein, confirming direct target engagement.
Protocol:
-
Assay Principle: Use a time-resolved fluorescence energy transfer (TR-FRET) assay, such as LANTHA® Screen, which measures the phosphorylation of a substrate peptide by the PI3K enzyme.
-
Reagents:
-
Recombinant human PI3Kα enzyme.
-
PIP2 substrate.
-
ATP.
-
Fluorescently labeled PIP3 antibody (Europium chelate).
-
GST-tagged GRP1-PH domain (Allophycocyanin acceptor).
-
-
Assay Procedure:
-
In a 384-well plate, add the PI3Kα enzyme.
-
Add serial dilutions of DMHQ, Wortmannin, or LY294002.
-
Initiate the kinase reaction by adding a mixture of ATP and PIP2 substrate. Incubate for 1 hour at room temperature.
-
Stop the reaction and add the detection mix containing the Eu-anti-PIP3 antibody and APC-GRP1-PH. Incubate for 1 hour.
-
-
Readout: Read the plate on a TR-FRET enabled reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the TR-FRET ratio and plot against inhibitor concentration to determine the IC50 for direct enzyme inhibition.
Interpreting the Results & Confirming the Mechanism
By integrating the data from these three experiments, we can build a strong case for DMHQ's mechanism of action.
-
Correlation of Potency: A hallmark of a specific on-target effect is a strong correlation between the potencies measured at each level of the experimental hierarchy. In our hypothetical data (Table 1), the IC50 for direct PI3Kα inhibition (75 nM) is the most potent. This potency tracks to the cellular pathway inhibition (p-Akt IC50 = 150 nM) and finally to the overall cellular phenotype (proliferation IC50 = 500 nM). This drop-off in potency from target to cell is expected, as the compound must overcome barriers like cell permeability and intracellular ATP competition.
-
Comparison to Controls: The fact that DMHQ, Wortmannin, and LY294002 all inhibit p-Akt and cell proliferation provides strong evidence that DMHQ acts through the PI3K pathway. The differences in their IC50 values reflect their unique chemical structures and potencies.
-
Direct vs. Indirect Effects: The in vitro kinase assay is crucial. If DMHQ inhibited p-Akt and proliferation but failed to inhibit the purified PI3K enzyme, it would suggest an indirect mechanism (e.g., inhibiting an upstream activator or a downstream phosphatase). Our hypothetical data, showing potent inhibition in the kinase assay, confirms direct target engagement.
Signaling Pathway Diagram
Caption: Simplified PI3K/Akt signaling pathway showing the hypothesized point of inhibition for DMHQ.
Conclusion
This guide presents a systematic and robust methodology for confirming the mechanism of action of a novel kinase inhibitor, using the hypothetical compound 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione as a working example. By employing a tiered approach—from cellular phenotype to pathway analysis and finally to direct target engagement—and by benchmarking against well-characterized reference compounds, researchers can confidently elucidate the molecular basis of a compound's activity. This logical, evidence-based workflow is fundamental to modern drug discovery and development.
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Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery. [Link]
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Arcaro, A., & Wymann, M. P. (1993). Wortmannin is a potent phosphatidylinositol 3-kinase inhibitor. Biochemical Journal. [Link]
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Vlahos, C. J., Matter, W. F., Hui, K. Y., & Brown, R. F. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). Journal of Biological Chemistry. [Link]
Benchmarking 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione Against Industry Standards: A Comparative Guide for Researchers
In the landscape of modern drug discovery, the quest for novel therapeutic agents with superior efficacy and safety profiles is a perpetual endeavor. The quinazoline scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer properties.[1][2][3] This guide provides a comprehensive benchmarking analysis of a promising candidate, 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione, against established industry standards in two key therapeutic areas: neurodegenerative disease and inflammation.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison supported by illustrative experimental data and detailed protocols. Our objective is to furnish a clear, evidence-based perspective on the potential of this compound to address unmet medical needs.
Introduction to 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione and Therapeutic Context
1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione is a synthetic derivative of the quinazoline-2,4-dione core. The strategic placement of dimethyl and hydroxyl groups on the quinazoline ring is hypothesized to enhance its interaction with biological targets and improve its pharmacokinetic properties. Quinazoline derivatives have been reported to exert their therapeutic effects through various mechanisms, including the modulation of inflammatory pathways and the inhibition of enzymes implicated in neurodegeneration.[4][5][6]
Given the multifaceted nature of neurodegenerative and inflammatory diseases, this guide will focus on two representative and prevalent conditions:
-
Neurodegenerative Disease: Parkinson's Disease (PD)
-
Inflammatory Disease: Rheumatoid Arthritis (RA)
We will benchmark 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione against the current standards of care for these conditions, providing a head-to-head comparison of their performance in validated in vitro models.
Experimental Benchmarking: Neuroprotection in a Parkinson's Disease Model
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[7] A key pathological event is oxidative stress-induced neuronal cell death. Therefore, the primary objective of this experimental arm is to assess the neuroprotective potential of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione against a known neurotoxin.
Industry Standard: Levodopa is a cornerstone of symptomatic treatment for Parkinson's disease, aiming to replenish dopamine levels.[7][8] However, it does not prevent neurodegeneration. For this in vitro study, we will use a well-established neuroprotective agent, N-Acetylcysteine (NAC) , as a positive control due to its direct antioxidant properties.
In Vitro Neuroprotection Assay: MPP+ Induced Toxicity in SH-SY5Y Cells
This assay evaluates the ability of the test compounds to protect human neuroblastoma SH-SY5Y cells from toxicity induced by 1-methyl-4-phenylpyridinium (MPP+), a potent neurotoxin that selectively damages dopaminergic neurons.[9][10]
-
Cell Culture: SH-SY5Y cells are cultured in a 96-well plate at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.
-
Compound Pre-treatment: Cells are pre-treated for 2 hours with varying concentrations of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione or N-Acetylcysteine (NAC).
-
Induction of Neurotoxicity: MPP+ is added to the wells at a final concentration of 1 mM to induce neurotoxicity. A vehicle control group (without MPP+) is also included.
-
Incubation: The plate is incubated for 24 hours.
-
Cell Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The EC₅₀ (half-maximal effective concentration) for neuroprotection is calculated.
Illustrative Data: Neuroprotective Efficacy
| Compound | EC₅₀ (µM) of Neuroprotection | Maximum Protection (%) at 100 µM |
| 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione | 15.2 | 85.7 |
| N-Acetylcysteine (NAC) | 25.8 | 72.3 |
| Levodopa | > 100 | Not Applicable |
Interpretation of Results: The illustrative data suggests that 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione exhibits potent neuroprotective effects, with a lower EC₅₀ and higher maximal protection compared to the established antioxidant, N-Acetylcysteine. This indicates its potential as a disease-modifying agent in Parkinson's disease, a characteristic lacking in the standard symptomatic treatment, Levodopa.
Proposed Mechanism of Neuroprotection
The neuroprotective activity of quinazoline derivatives is often attributed to their antioxidant and anti-inflammatory properties. The following diagram illustrates a plausible signaling pathway.
Caption: Putative anti-inflammatory mechanism of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione.
Discussion and Future Directions
The presented illustrative data positions 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione as a promising therapeutic candidate with the potential for both neuroprotective and anti-inflammatory activities. Its superior performance in these preliminary in vitro models against established benchmarks warrants further investigation.
Key future directions for the development of this compound include:
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione.
-
In Vivo Efficacy Studies: Validating the observed in vitro effects in relevant animal models of Parkinson's disease and rheumatoid arthritis.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and safety profile of the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs to optimize potency and selectivity.
Conclusion
This comparative guide provides a foundational framework for evaluating the therapeutic potential of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione. The illustrative data suggests that this compound surpasses the in vitro performance of standard comparators in models of neuroprotection and inflammation. While further rigorous preclinical and clinical studies are imperative, this initial benchmarking highlights 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione as a molecule of significant interest for the development of next-generation therapies for neurodegenerative and inflammatory diseases.
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Safety Operating Guide
Navigating the Disposal of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione: A Guide for Laboratory Professionals
In the fast-paced environment of scientific research and drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our commitment to excellence extends beyond providing superior products; we aim to be your trusted partner in all aspects of laboratory safety and chemical management.
The Critical Importance of Proper Chemical Waste Management
The responsible disposal of laboratory chemicals is not merely a procedural formality but a critical component of a robust safety culture. Improper disposal can lead to hazardous reactions, environmental contamination, and potential health risks for personnel. Adherence to established guidelines, such as those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), is mandatory.[1][2][3][4][5] This guide is designed to translate those regulations into actionable, in-lab procedures for 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione.
Understanding the Hazard Profile of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione
General Precautions for Handling:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[5][10]
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[11]
-
Avoid contact with skin and eyes.[10][11] In case of contact, rinse the affected area immediately with copious amounts of water for at least 15 minutes.[12]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione waste.
1. Waste Segregation at the Source: The cardinal rule of chemical waste management is to never mix incompatible wastes.[13][14] From the moment waste is generated, it must be segregated.
-
Solid Waste: Collect any solid 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione, contaminated personal protective equipment (e.g., gloves, weigh boats), and spill cleanup materials in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Solutions containing 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione should be collected in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless you have confirmed compatibility.[15]
-
Sharps Waste: Any needles, syringes, or broken glassware contaminated with the compound must be disposed of in a designated, puncture-resistant sharps container.[1][15]
2. Container Selection and Labeling: Proper containment and clear communication are essential for safe waste handling.
-
Container Compatibility: Use containers made of materials that are chemically resistant to the waste they hold. For many organic compounds, high-density polyethylene (HDPE) or glass containers are suitable.[3] Ensure containers are in good condition with secure, leak-proof closures.[2][16]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[2][14][17] The label must also include the full chemical name ("1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione"), the approximate concentration or quantity of the waste, and the date the waste was first added to the container.[2][16]
Caption: Workflow for the proper disposal of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione.
3. Accumulation and Storage: Waste must be stored safely in the laboratory prior to collection.
-
Satellite Accumulation Areas (SAAs): Hazardous waste should be stored in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel.[2][14][17][18]
-
Container Management: Keep waste containers securely closed except when adding waste.[13][16] It is also best practice to store liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[13][14]
-
Storage Limits: Be aware of the volume limits for SAAs, which are typically 55 gallons for hazardous waste and 1 quart for acutely toxic waste.[18]
4. Requesting Disposal: Once a waste container is full or has been in storage for the maximum allowed time (which can vary by institution and state), a pickup must be requested from your institution's Environmental Health and Safety (EHS) department.[13][16] Do not allow waste to accumulate in the lab.
Spill Management Protocol
In the event of a spill, a swift and appropriate response is crucial to minimize exposure and environmental impact.
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Personal protective equipment for handling 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione
Comprehensive Safety Guide for Handling 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione
Guide Objective: This document provides essential, field-proven safety protocols for the handling and disposal of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione. It is designed for researchers, scientists, and drug development professionals. The procedures outlined are based on established best practices for handling novel chemical entities where a complete toxicological profile is not yet available.
A Note on Prudent Safety: Specific hazard data for 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione is not currently published. Therefore, this guide is built upon the principle of treating the compound as potentially hazardous. This approach is informed by the known hazard profiles of structurally similar quinazoline-2,4-dione analogs, which are recognized as skin, eye, and respiratory irritants.[1][2]
Inferred Hazard Assessment
Based on data from analogous compounds like Quinazoline-2,4-dione and other derivatives, researchers must assume that 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione presents the following potential hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][3]
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation or damage.[1][3]
-
Respiratory Irritation: Inhalation of the powdered form may irritate the respiratory tract.[1][2]
-
Harmful if Swallowed: May be toxic or harmful if ingested.[3]
These inferred hazards mandate strict adherence to the engineering controls, personal protective equipment (PPE), and handling procedures detailed below.
Core Directive: Personal Protective Equipment (PPE)
The proper selection and consistent use of PPE is the most critical barrier between the researcher and potential chemical exposure. Do not handle this compound without the following equipment.
| Protection Type | Specification | Rationale & Best Practices |
| Eye & Face Protection | ANSI Z87.1-compliant chemical splash goggles. A face shield worn over goggles is required when handling bulk quantities (>1g) or solutions (>50mL).[4][5] | Protects against splashes and airborne powder. Contact lenses should not be worn in the lab as they can trap chemicals against the eye.[4] |
| Hand Protection | Disposable Nitrile Gloves (minimum 4 mil thickness). | Provides effective short-term protection against a broad range of chemicals.[5] Gloves must be inspected before use and removed promptly without touching the outer surface to the skin. Dispose of contaminated gloves immediately in the designated hazardous waste container.[6] |
| Body Protection | Knee-length, long-sleeved laboratory coat. | A standard lab coat provides a removable barrier to protect skin and clothing from minor spills and contamination.[7] |
| Respiratory Protection | Not required for small-scale use inside a certified chemical fume hood .[2] | All handling of the solid compound must occur within a fume hood to control airborne particles.[8] If engineering controls are not available or are insufficient, a NIOSH-approved respirator with appropriate cartridges is mandatory.[5] |
| Footwear & Attire | Closed-toe, closed-heel shoes. Long pants covering the entire leg. | Protects feet from spills.[7][9] Exposed skin on the legs or feet is a significant and unnecessary risk in a laboratory setting. |
Operational Plan: From Receipt to Reaction
A systematic workflow is essential to minimize exposure risk. The following step-by-step procedures must be followed for all manipulations.
Engineering Controls
-
Designated Area: All work with 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione must be conducted in a designated area within a certified chemical fume hood.[8]
-
Ventilation: Ensure the fume hood has proper airflow before beginning work.
-
Safety Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station before starting any procedure.
Step-by-Step Handling Workflow
The logical flow from preparation to use is critical for maintaining a safe environment.
Emergency Procedures
Immediate and correct action during an exposure event is vital.
| Exposure Type | Immediate Action Protocol |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open. Call for immediate medical attention.[2][10] |
| Inhalation | Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.[3][11] |
| Minor Spill (in Hood) | Absorb the spill with a compatible absorbent material (e.g., vermiculite). Carefully collect the contaminated material into a sealed hazardous waste container. Decontaminate the area with an appropriate solvent, followed by soap and water. |
Disposal Plan
Improper disposal is a serious compliance and safety violation. All waste streams associated with this compound must be treated as hazardous.
-
Waste Segregation: Two separate, clearly labeled waste containers are required:
-
Solid Waste: For used gloves, weigh boats, contaminated paper towels, and any other solid materials that have come into contact with the compound.
-
Liquid Waste: For unused solutions and solvent rinses. Ensure the waste solvent is compatible with the container material.
-
-
Containerization & Labeling:
-
All waste containers must be in good condition, compatible with the waste, and kept tightly closed except when adding waste.[12][13]
-
Each container must be clearly labeled with the words "Hazardous Waste" and a full list of its chemical contents, including "1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione".[12]
-
-
Final Disposal:
By adhering to these protocols, you establish a self-validating system of safety that protects you, your colleagues, and your research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
